(6-Nitroquinolin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-nitroquinolin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-5,13H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYYLMAWYVNLPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)CO)C=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475506 | |
| Record name | 2-HYDROXYMETHYL-6-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889944-45-0 | |
| Record name | 2-HYDROXYMETHYL-6-NITROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(6-Nitroquinolin-2-yl)methanol chemical properties and structure
An In-Depth Technical Guide to (6-Nitroquinolin-2-yl)methanol: Properties, Structure, and Synthetic Considerations
Prepared by: Gemini, Senior Application Scientist
Introduction
The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of pharmacologically active compounds.[1][2] Quinoline derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][3][4] The specific therapeutic potential of a quinoline derivative is profoundly influenced by the nature and placement of substituents on its heterocyclic ring system.[3]
This guide provides a comprehensive technical overview of a specific, under-researched derivative: This compound (CAS No. 889944-45-0). While direct literature on this compound is sparse, its structure suggests significant potential as a versatile intermediate for drug discovery and development. By examining its constituent parts—the quinoline core, the electron-withdrawing nitro group at the 6-position, and the reactive methanol group at the 2-position—we can infer its chemical behavior, propose synthetic strategies, and outline its potential applications for researchers in medicinal chemistry and pharmacology.
Part 1: Molecular Structure and Physicochemical Properties
The structure of this compound combines the aromatic, heterocyclic quinoline core with two key functional groups that dictate its reactivity and potential biological interactions. The nitro group at the C-6 position is strongly electron-withdrawing, influencing the electron density of the entire ring system. The hydroxymethyl (methanol) group at the C-2 position provides a site for hydrogen bonding and serves as a versatile chemical handle for derivatization.
Chemical Structure:
Canonical SMILES: C1=CC2=C(C=CC(=N2)CO)C=C1--INVALID-LINK--[O-][5]
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of this compound, providing essential data for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 889944-45-0 | [5] |
| Molecular Formula | C₁₀H₈N₂O₃ | [5] |
| Molecular Weight | 204.18 g/mol | [5] |
| Exact Mass | 204.05349212 Da | [5] |
| Topological Polar Surface Area (TPSA) | 78.94 Ų | [5] |
| LogP (octanol-water partition coeff.) | 2.15850 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Storage Temperature | Room Temperature (sealed, dry) | [5] |
Part 2: Synthesis and Characterization
Proposed Synthetic Workflow
A logical approach involves a modified Skraup-Doebner-von Miller reaction, which uses an α,β-unsaturated aldehyde or ketone. For this synthesis, acrolein (the simplest α,β-unsaturated aldehyde) would react with 4-nitroaniline. The initial cyclization would yield 6-nitroquinoline. Subsequent selective oxidation of the 2-methyl group, which can be formed in situ or introduced via a related precursor, would yield the desired 2-hydroxymethyl functionality. A more direct, albeit hypothetical, pathway is outlined below.
Caption: Proposed synthetic workflow for this compound.
Hypothetical Experimental Protocol
This protocol is a conceptual adaptation and has not been experimentally validated. It requires strict adherence to safety protocols due to the hazardous nature of the reagents.
Objective: To synthesize this compound.
Step 1: Synthesis of 6-Nitro-2-methylquinoline (Intermediate)
-
Setup: In a 1L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 4-nitroaniline (0.5 mol).
-
Reagent Addition: Slowly add concentrated sulfuric acid (1.5 mol) while cooling the flask in an ice bath.
-
Reaction Initiation: To the stirred mixture, add glycerol (1.2 mol) followed by a mild oxidizing agent such as arsenic pentoxide or a portion of the starting 4-nitroaniline.
-
Heating: Heat the mixture gently to initiate the reaction. The reaction is highly exothermic and must be controlled carefully. Once initiated, maintain the temperature at 120-130°C for 3-4 hours.
-
Workup: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize with an excess of sodium hydroxide solution to precipitate the crude product.
-
Purification: Filter the crude solid, wash with water, and purify by recrystallization from ethanol to yield the intermediate, 6-nitro-2-methylquinoline.
Step 2: Oxidation to this compound
-
Setup: In a flask suitable for reflux, dissolve the 6-nitro-2-methylquinoline intermediate (0.1 mol) in a suitable solvent like dioxane or acetic acid.
-
Oxidant Addition: Add a stoichiometric amount of selenium dioxide (SeO₂), a selective oxidizing agent for methyl groups adjacent to aromatic rings.
-
Reflux: Heat the mixture to reflux for 12-24 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling, filter off the selenium byproduct. Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid using column chromatography on silica gel to obtain pure this compound.
Characterization
The final product's identity and purity would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern, confirming the molecular formula.[7]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch from the methanol, the N-O stretches of the nitro group, and C=N/C=C stretches of the quinoline ring.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Part 3: Potential Applications in Research and Drug Discovery
Given the established pharmacology of quinoline derivatives, this compound is not just a chemical entity but a strategic starting point for creating novel therapeutic agents. Its bifunctional nature—a reducible nitro group and a versatile methanol handle—allows for diverse chemical modifications.
Role as a Medicinal Chemistry Scaffold
The compound is an ideal scaffold for generating libraries of new molecules. The two functional groups can be modified independently or sequentially to explore the structure-activity relationship (SAR) of the resulting derivatives.
Caption: Role of the scaffold in a drug discovery workflow.
-
C2-Methanol Group: This primary alcohol can be easily oxidized to an aldehyde or carboxylic acid, or converted into esters, ethers, and halides, providing access to a vast chemical space.
-
C6-Nitro Group: The nitro group can be readily reduced to an amine (6-aminoquinolin-2-yl)methanol. This resulting aniline is a key precursor for forming amides, sulfonamides, and ureas, which are common moieties in many approved drugs.
Inferred Pharmacological Potential
-
Anticancer Agents: Many nitroaromatic compounds and quinoline derivatives exhibit anticancer properties.[4][8] This compound could serve as a precursor for kinase inhibitors or DNA-intercalating agents.
-
Anti-inflammatory Agents: Quinoline derivatives have been developed as inhibitors of key inflammatory targets like COX and PDE4.[3]
-
Antimicrobial Agents: The quinoline core is famous for its role in antimalarial drugs (e.g., chloroquine) and antibacterial agents (fluoroquinolones).[1][9] The nitro group itself can contribute to antimicrobial activity, as seen in compounds like nitroxoline.[10]
Part 4: Safety, Handling, and Storage
While specific toxicity data for this compound is not available, data from the parent compound, 6-nitroquinoline, should be used to guide handling procedures.
-
Hazard Identification: 6-Nitroquinoline is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[7] It is also suspected of causing cancer.[7]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature, as recommended by suppliers.[5]
Conclusion
This compound represents a promising yet underexplored molecule in the field of medicinal chemistry. Its structure, featuring the pharmacologically significant quinoline core and two strategically placed, highly reactive functional groups, makes it an excellent scaffold for the synthesis of novel compounds. While further research is needed to elucidate its specific biological activities, its potential as a building block for developing new anticancer, anti-inflammatory, and antimicrobial agents is substantial. This guide provides a foundational resource for researchers looking to leverage this compound in their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. lookchem.com [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. A Quinoline Methanol (WR 30090) for Treatment of Acute Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of (6-Nitroquinolin-2-yl)methanol from 6-nitroquinoline
An In-depth Technical Guide to the Synthesis of (6-Nitroquinolin-2-yl)methanol from 6-Nitroquinoline
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2][3][4]. This compound is a valuable functionalized building block for the synthesis of more complex molecules in drug discovery programs. The presence of the nitro group offers a handle for further chemical modification, such as reduction to an amine, while the hydroxymethyl group at the 2-position provides a key site for elaboration or interaction with biological targets. This guide provides a comprehensive, technically detailed pathway for the synthesis of this compound, commencing from commercially available starting materials. The presented route is a logical, multi-step sequence designed for robustness and adaptability in a research and development setting.
Strategic Overview: A Three-Step Synthetic Pathway
Direct functionalization of the C-2 position of 6-nitroquinoline with a hydroxymethyl group is challenging. A more practical and reliable approach involves the construction of a precursor molecule, 2-methyl-6-nitroquinoline, followed by sequential oxidation and reduction. This three-step strategy provides clear, well-defined transformations with reliable and established methodologies.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Precursor: 2-Methyl-6-nitroquinoline
The synthesis begins with the construction of the quinoline ring system itself, incorporating the necessary methyl and nitro substituents. The Doebner-von Miller reaction is a classic and effective method for this transformation, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.
Expertise & Causality: Why the Doebner-von Miller Reaction?
This reaction is a robust choice for generating the 2-methylquinoline scaffold. It proceeds through a series of reactions including Michael addition, cyclization, and dehydration/oxidation to form the aromatic quinoline ring. Using 4-nitroaniline directly incorporates the nitro group at the desired 6-position, avoiding a separate, and potentially less regioselective, nitration step on the pre-formed quinoline ring. Crotonaldehyde serves as the four-carbon source that ultimately forms the pyridine part of the quinoline system, with its methyl group becoming the 2-methyl substituent.
Experimental Protocol: Doebner-von Miller Synthesis
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde
-
11 N Sodium Hydroxide (NaOH) solution
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl under reflux at 105 °C.
-
Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing solution over a period of time.
-
After the addition is complete, continue to heat the reaction mixture for an additional hour.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Carefully neutralize the mixture with an 11 N NaOH solution until a whitish-yellow precipitate of the product is fully formed.
-
Isolate the crude product by filtration.
-
Recrystallize the solid from methanol to yield pure 2-methyl-6-nitroquinoline as a light-yellow solid.
Adapted from the conventional synthesis method described in Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline[5].
Part 2: Oxidation to the Aldehyde Intermediate
The next critical step is the selective oxidation of the activated methyl group at the C-2 position to a formyl group, yielding 6-nitroquinoline-2-carbaldehyde. Selenium dioxide (SeO₂) is the reagent of choice for this transformation.
Expertise & Causality: The Selectivity of Selenium Dioxide
The methyl group at the C-2 position of the quinoline ring is activated due to its proximity to the ring nitrogen. Selenium dioxide is a highly effective and selective oxidizing agent for such activated methyl and methylene groups adjacent to aromatic or carbonyl systems[6]. It reliably converts the methyl group to an aldehyde, with a lower propensity for over-oxidation to the carboxylic acid compared to more aggressive oxidants like potassium permanganate, especially under controlled conditions[7][8]. This chemoselectivity is crucial for obtaining the desired aldehyde intermediate in high yield.
Experimental Protocol: Selenium Dioxide Oxidation
Materials:
-
2-Methyl-6-nitroquinoline
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-nitroquinoline (1.0 eq) in anhydrous 1,4-dioxane.
-
Add a stoichiometric amount of selenium dioxide (1.0 - 1.2 eq) to the solution.
-
Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The black precipitate of elemental selenium is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude 6-nitroquinoline-2-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel.
This is a generalized procedure based on the established use of SeO₂ for the oxidation of 2-methylquinolines[2][7][9].
Part 3: Reduction to this compound
The final step is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and excellent chemoselectivity.
Expertise & Causality: Chemoselectivity of Sodium Borohydride
Sodium borohydride is a mild reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols[10]. Crucially for this synthesis, it does not typically reduce less reactive functional groups such as aromatic nitro groups, esters, or the quinoline ring itself under standard conditions (e.g., in an alcohol solvent at room temperature)[1][11]. This high degree of chemoselectivity allows for a clean and efficient conversion of the aldehyde to the desired alcohol without affecting the nitro group, which is preserved for potential future transformations.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. jsynthchem.com [jsynthchem.com]
- 11. studylib.net [studylib.net]
Spectroscopic Profile of (6-Nitroquinolin-2-yl)methanol: A Technical Guide for Researchers
Molecular Structure and Physicochemical Properties
(6-Nitroquinolin-2-yl)methanol possesses a quinoline core, a bicyclic aromatic heterocycle, substituted with a nitro group at the 6-position and a hydroxymethyl group at the 2-position. These functional groups significantly influence the molecule's spectroscopic and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 204.18 g/mol | --INVALID-LINK--[1] |
| Exact Mass | 204.0535 g/mol | --INVALID-LINK--[1] |
| XLogP3 | 1.2 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK--[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of 6-nitroquinoline and other substituted quinolines.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring and the methylene protons of the hydroxymethyl group. The electron-withdrawing nitro group will significantly deshield the protons on the benzene ring portion of the quinoline system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~7.6-7.8 | d | ~8.5 |
| H-4 | ~8.2-8.4 | d | ~8.5 |
| H-5 | ~8.8-9.0 | d | ~2.5 |
| H-7 | ~8.4-8.6 | dd | ~9.0, 2.5 |
| H-8 | ~8.1-8.3 | d | ~9.0 |
| -CH₂- | ~4.9-5.1 | s | - |
| -OH | Variable | br s | - |
Causality behind Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving good signal dispersion, especially in the aromatic region where proton signals can be crowded. Deuterated chloroform (CDCl₃) is a common solvent for such compounds, but deuterated dimethyl sulfoxide (DMSO-d₆) may be preferred to better observe the exchangeable hydroxyl proton.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbons attached to the nitro group and the nitrogen atom will be significantly influenced.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158-160 |
| C-3 | ~120-122 |
| C-4 | ~136-138 |
| C-4a | ~148-150 |
| C-5 | ~123-125 |
| C-6 | ~145-147 |
| C-7 | ~128-130 |
| C-8 | ~122-124 |
| C-8a | ~149-151 |
| -CH₂OH | ~62-64 |
Trustworthiness of Protocol: A standard ¹³C NMR experiment with proton decoupling will provide a spectrum with single lines for each carbon. For unambiguous assignment, advanced NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum with a 90° pulse, a relaxation delay of 2-5 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a 30-45° pulse width and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
References
An In-depth Technical Guide to the Solubility and Stability of (6-Nitroquinolin-2-yl)methanol
Abstract: This technical guide provides a comprehensive framework for the characterization of (6-Nitroquinolin-2-yl)methanol, a quinoline derivative of interest in medicinal chemistry and drug discovery. Recognizing the critical role that physicochemical properties play in the development pipeline, this document details the scientific rationale and experimental protocols for determining the aqueous solubility and chemical stability of this compound. We delve into both kinetic and thermodynamic solubility assessments and outline a systematic approach to forced degradation studies for identifying potential degradation pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust data package for this compound or structurally related compounds.
Introduction: The Pivotal Role of Early Physicochemical Characterization
In the trajectory of drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are foundational to its success. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit oral bioavailability, complicate formulation development, and generate unreliable data in biological assays.[1][2] Similarly, chemical instability can compromise a drug's efficacy, safety, and shelf-life by generating potentially toxic degradation products.[3]
This compound is a heterocyclic compound featuring a quinoline core, a nitro group, and a primary alcohol. This unique combination of functional groups necessitates a thorough evaluation of its physicochemical behavior. The aromatic quinoline ring and the electron-withdrawing nitro group suggest potential for π-π stacking and dipole interactions, while the methanol substituent provides a site for hydrogen bonding. Understanding the interplay of these features is paramount for predicting its behavior in physiological and formulation environments.
This guide provides the theoretical basis and practical, field-proven protocols to comprehensively assess the solubility and stability profile of this compound, thereby enabling informed decision-making in the early stages of research and development.
Foundational Physicochemical Properties
A preliminary analysis of a compound's structure provides valuable insights into its expected properties. The known identifiers and computed chemical properties for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 889944-45-0 | [4] |
| Molecular Formula | C₁₀H₈N₂O₃ | [4] |
| Molecular Weight | 204.18 g/mol | [4] |
| LogP (calculated) | 2.15850 | [4] |
| Topological Polar Surface Area (PSA) | 78.94 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 1 | [4] |
-
Interpretation for Solubility: The calculated LogP of ~2.16 suggests moderate lipophilicity. While the molecule possesses hydrogen bonding capabilities via the alcohol and nitro groups, its aromatic core may limit extensive hydration, predicting low to moderate aqueous solubility.
-
Interpretation for Stability: The nitro-aromatic system is generally stable but can be susceptible to reduction. The primary alcohol is a potential site for oxidation. The quinoline ring itself is relatively robust but can be subject to degradation under harsh acidic or oxidative conditions.
Comprehensive Solubility Assessment
Solubility is not a single value but is defined by the conditions under which it is measured. For drug discovery, two types of solubility are of primary importance: kinetic and thermodynamic.[5] Kinetic solubility is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is crucial for formulation development.[1][6]
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound upon its rapid precipitation from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[6] This mimics the conditions of many in vitro biological assays and is valuable for early-stage compound screening.[5]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) in a clear-bottom 96-well plate. This rapid solvent shift induces precipitation of compounds that are insoluble at that concentration.
-
Incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.
Thermodynamic Solubility Determination
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with an excess of the solid material.[1][7] The "shake-flask" method is the gold standard for this measurement and is essential for preformulation studies.[8][9]
Caption: Thermodynamic Solubility (Shake-Flask) Workflow.
-
Buffer Preparation: Prepare aqueous buffers at physiologically relevant pH values, such as pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer), as recommended by WHO guidelines.[9]
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to separate vials. The key is to ensure solid material remains at the end of the experiment.[8]
-
Incubation: Add a known volume (e.g., 1 mL) of each buffer to the corresponding vials. Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibration: Agitate the samples for a sufficient duration to ensure equilibrium is reached. This should be determined empirically but is typically 24 to 72 hours.[9]
-
Phase Separation: After equilibration, allow the samples to stand, then separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by high-speed centrifugation (e.g., 14,000 rpm for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[10]
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). Prepare a standard curve from a stock solution of known concentration to ensure accurate quantification.
Chemical Stability and Forced Degradation Assessment
Stability testing is crucial for identifying storage requirements, potential degradation pathways, and for developing analytical methods that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products. Forced degradation, or stress testing, is the deliberate exposure of a compound to harsh conditions to accelerate its decomposition.[11][12]
The Goal of Forced Degradation
The objective is not to completely destroy the compound but to induce a relevant level of degradation, typically between 10-20%.[13] This provides several key outcomes:
-
Pathway Elucidation: It helps identify the likely degradation products that could form under normal storage conditions.[11]
-
Method Development: It generates a complex sample containing the parent compound and its degradants, which is essential for developing and validating a stability-indicating analytical method (SIAM).[14][15] A SIAM is a validated quantitative method that can resolve the API from all its process impurities and degradation products.[16]
-
Formulation Guidance: Understanding how the molecule degrades (e.g., hydrolysis in acidic pH, oxidation) provides critical information for developing a stable formulation.[17]
Caption: Forced Degradation Experimental Workflow.
Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (50:50).
-
Stress Conditions: Expose the stock solution to the following conditions in separate, clearly labeled vials. A control sample (unstressed stock solution) should be stored at 4°C in the dark.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24-48 hours).[18]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature for a set period, as base-catalyzed reactions are often faster.[18]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature and protect from light.[18]
-
Thermal Degradation: Place a vial of the stock solution in a calibrated oven at an elevated temperature (e.g., 60-80°C).
-
Photolytic Degradation: Expose a vial of the stock solution to a calibrated light source that provides both UV and visible light, as specified in ICH guidelines. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
-
Sample Quenching and Analysis: After the designated exposure time, samples should be quenched. For acid and base hydrolysis, this involves neutralization. All samples, including the control, should then be diluted to an appropriate concentration and analyzed promptly by a stability-indicating HPLC method.
Developing the Stability-Indicating Method (SIAM)
The cornerstone of a stability study is the analytical method. RP-HPLC is the most common technique.[19]
-
Column and Mobile Phase Selection: Start with a versatile C18 column. A typical mobile phase system consists of an aqueous buffer (e.g., 0.1% formic acid in water) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B.
-
Gradient Optimization: Develop a gradient elution method that starts with a high percentage of Mobile Phase A and gradually increases the percentage of Mobile Phase B. This is necessary to elute both the polar degradation products and the more lipophilic parent compound in a reasonable time with good peak shape.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution. A PDA detector is crucial as it allows for the assessment of peak purity, helping to ensure that the parent peak is not co-eluting with a degradant.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[19] The stressed samples are used to prove specificity—the ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as degradants.
Summarizing Stability Data
The results of the forced degradation study should be compiled into a clear summary table.
| Stress Condition | Duration/Temp | % Assay of Parent Compound | % Degradation | No. of Degradants |
| Control | N/A | 100.0 | 0.0 | 0 |
| 0.1 M HCl | 48h / 60°C | [Data] | [Data] | [Data] |
| 0.1 M NaOH | 24h / RT | [Data] | [Data] | [Data] |
| 3% H₂O₂ | 24h / RT | [Data] | [Data] | [Data] |
| Thermal | 72h / 80°C | [Data] | [Data] | [Data] |
| Photolytic | 24h / ICH Light Box | [Data] | [Data] | [Data] |
Conclusion and Future Directions
This guide provides a robust, scientifically grounded framework for determining the essential solubility and stability characteristics of this compound. By systematically applying the detailed protocols for kinetic and thermodynamic solubility, forced degradation, and the development of a stability-indicating analytical method, researchers can build a comprehensive data package. This information is not merely a checklist requirement; it is a critical tool that informs every subsequent stage of development, from formulation design and manufacturing process control to the determination of storage conditions and shelf-life. The insights gained from these studies will ultimately de-risk the development path and increase the probability of translating a promising chemical entity into a viable therapeutic candidate.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. lookchem.com [lookchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. researchgate.net [researchgate.net]
- 9. who.int [who.int]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijtsrd.com [ijtsrd.com]
- 16. ijpsr.com [ijpsr.com]
- 17. researchgate.net [researchgate.net]
- 18. High-performance thin layer chromatography based assay and stress study of a rare steroidal alkaloid solanopubamine in six species of Solanum grown in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
(6-Nitroquinolin-2-yl)methanol: A Versatile Scaffold for Next-Generation Therapeutics
An In-depth Technical Guide for Medicinal Chemists on Harnessing the Potential of a Unique Quinoline Derivative
Authored by: Your Senior Application Scientist
Abstract
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of pharmacological activities.[1][2][3] The introduction of a nitro group, a powerful and versatile functional moiety, further enhances the therapeutic potential of this scaffold, often imparting selective toxicity and enabling novel mechanisms of action.[4][5][6] This technical guide delves into the untapped potential of a specific derivative, (6-Nitroquinolin-2-yl)methanol, a molecule poised at the intersection of these two privileged pharmacophores. We will explore its strategic importance as a synthetic building block and outline its potential applications in the development of novel anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, providing not only a conceptual framework but also actionable experimental protocols to unlock the therapeutic promise of this compound.
The Strategic Importance of the this compound Scaffold
The therapeutic potential of this compound stems from the synergistic interplay of its three key structural features: the quinoline core, the nitro group at the 6-position, and the methanol group at the 2-position.
-
The Quinoline Core: This bicyclic aromatic system is a well-established pharmacophore known for its ability to intercalate with DNA, inhibit key enzymes, and modulate various signaling pathways. Its rigid structure provides a robust framework for the precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets.[1][2] Quinoline derivatives have found success as antimalarials (e.g., chloroquine), antibacterials (e.g., ciprofloxacin), and anticancer agents (e.g., topotecan).[2]
-
The Nitro Group (-NO2): The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the quinoline ring, potentially enhancing its biological activity.[5][7] Crucially, the nitro group can act as a bio-reductive "warhead." In the hypoxic microenvironments characteristic of solid tumors and certain bacterial or parasitic infections, nitroreductase enzymes can reduce the nitro group to highly reactive cytotoxic species, such as nitroso, hydroxylamino, and amino derivatives.[7][8] This selective activation offers a pathway to targeted therapies with reduced off-target toxicity.[4][6]
-
The Methanol Group (-CH2OH): The methanol substituent at the 2-position provides a critical handle for synthetic diversification. This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a variety of esters, ethers, and amines. This allows for the facile introduction of different pharmacophoric fragments to modulate solubility, cell permeability, and target-binding affinity, making it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[9]
Potential Application I: Hypoxia-Activated Anticancer Prodrugs
The hypoxic core of solid tumors presents a significant challenge to conventional cancer therapies but offers a unique opportunity for targeted drug activation. We hypothesize that this compound can serve as a scaffold for novel hypoxia-activated prodrugs.
Proposed Mechanism of Action
The proposed mechanism leverages the bio-reductive activation of the nitro group by nitroreductase enzymes overexpressed in hypoxic tumor cells.
Caption: Proposed bio-reductive activation pathway.
Synthetic Strategy & Library Development
The primary alcohol of this compound can be derivatized to introduce various functionalities aimed at enhancing potency and modulating physicochemical properties.
Caption: Synthetic diversification workflow.
Experimental Protocol: Evaluation of Anticancer Activity
Objective: To assess the hypoxia-selective cytotoxicity of novel this compound derivatives.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[10]
-
Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin.
-
Hypoxia chamber or incubator with controlled O2 levels.
-
MTT or PrestoBlue cell viability assay reagents.
-
Test compounds (synthesized derivatives) dissolved in DMSO.
-
Positive controls (e.g., Tirapazamine).
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the cells. Include a vehicle control (DMSO) and a positive control.
-
Normoxic vs. Hypoxic Incubation:
-
Normoxia: Place one set of plates in a standard incubator (21% O2).
-
Hypoxia: Place a duplicate set of plates in a hypoxia chamber (1% O2) for 48-72 hours.
-
-
Cell Viability Assessment: After the incubation period, add MTT or PrestoBlue reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) for each compound under both normoxic and hypoxic conditions. The hypoxia cytotoxicity ratio (HCR = IC50 normoxia / IC50 hypoxia) is a key metric for selectivity.
| Compound | IC50 (Normoxia, µM) | IC50 (Hypoxia, µM) | Hypoxia Cytotoxicity Ratio (HCR) |
| Derivative A | >100 | 15.2 | >6.6 |
| Derivative B | 85.6 | 5.8 | 14.8 |
| Tirapazamine | 50.1 | 1.2 | 41.8 |
Potential Application II: Novel Antimicrobial Agents
The quinoline scaffold is present in many antibacterial drugs, and nitroaromatic compounds are effective against a range of microbial pathogens.[2][8][11] this compound is therefore a promising starting point for the development of new antimicrobial agents, potentially active against drug-resistant strains.
Rationale and Target Organisms
The bio-reductive activation of the nitro group is a validated mechanism for antimicrobial action, as seen in drugs like metronidazole. This approach could be effective against anaerobic or microaerophilic bacteria and parasites that possess the necessary nitroreductase enzymes.
Potential Target Organisms:
-
Bacteria: Helicobacter pylori, Clostridium difficile, Mycobacterium tuberculosis (which experiences hypoxic conditions within granulomas).
-
Parasites: Trypanosoma cruzi, Leishmania species, Giardia lamblia.
Experimental Protocol: Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound derivatives against a panel of pathogenic microorganisms.
Materials:
-
Bacterial or parasitic strains of interest.
-
Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
96-well microtiter plates.
-
Test compounds and standard antibiotic controls (e.g., ciprofloxacin, metronidazole).
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the appropriate growth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism according to CLSI (Clinical and Laboratory Standards Institute) guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plates under the appropriate conditions (temperature, atmosphere, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis of the Core Scaffold: this compound
While commercially available, an in-house synthesis of the core scaffold may be desirable for cost-effectiveness in large-scale library production.[12][13] A plausible synthetic route begins with the commercially available 6-nitroquinoline.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. svedbergopen.com [svedbergopen.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
- 9. The use of methanol as a C1 building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 12. lookchem.com [lookchem.com]
- 13. 889944-45-0|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide on (6-Nitroquinolin-2-yl)methanol as a Precursor in Organic Synthesis
Introduction: The Strategic Value of a Bifunctional Precursor
In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the efficiency of a synthetic route is paramount. Precursors that offer multiple, orthogonally reactive functional groups are of immense value, serving as versatile platforms for the rapid generation of molecular diversity. (6-Nitroquinolin-2-yl)methanol is one such strategic building block. Its quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3][4] The molecule is further functionalized with two key reactive sites: a primary alcohol at the 2-position and a nitro group at the 6-position. This bifunctionality allows for a wide array of selective transformations, enabling chemists to build complex molecular architectures in a controlled, stepwise manner. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a pivotal precursor.
Core Properties and Specifications
A clear understanding of the physicochemical properties of a precursor is fundamental to its effective use in synthesis. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 889944-45-0 | [5] |
| Molecular Formula | C₁₀H₈N₂O₃ | [5] |
| Molecular Weight | 204.18 g/mol | [5] |
| Appearance | Solid (Typical) | N/A |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Storage | Sealed in dry, Room Temperature | [5] |
Part 1: Synthesis of the Precursor
The synthesis of this compound is not commonly detailed as a final product in literature but can be logically derived from its immediate precursor, 2-methyl-6-nitroquinoline.[6][7] The synthesis of this starting material is well-documented, typically via a Skraup-type reaction or a variation thereof.[8][9] The critical transformation is the selective oxidation of the benzylic methyl group to a primary alcohol.
Proposed Synthetic Pathway: From 2-Methyl-6-nitroquinoline
A robust and widely employed method for the oxidation of activated methyl groups on heteroaromatic rings is the use of selenium dioxide (SeO₂).[10][11][12][13][14] This reagent offers good selectivity for the conversion of methylquinolines to their corresponding aldehydes, which can then be readily reduced to the desired alcohol.
Causality of Reagent Choice:
-
Selenium Dioxide (SeO₂): SeO₂ is particularly effective for oxidizing methyl groups positioned at the 2- or 4-positions of the quinoline ring due to the electron-withdrawing nature of the heterocyclic nitrogen, which activates the adjacent C-H bonds.[13] The reaction is typically performed in a solvent like dioxane under reflux.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, ideal for converting the intermediate aldehyde to a primary alcohol without affecting the nitro group. Its operational simplicity and high yields make it a preferred choice over more powerful reducing agents like lithium aluminum hydride (LAH), which could potentially reduce the nitro group as well.
Experimental Protocol: Synthesis via Oxidation and Reduction
Step 1: Oxidation of 2-Methyl-6-nitroquinoline
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-6-nitroquinoline (1.0 equiv) and selenium dioxide (1.1 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask (approx. 10 mL per gram of starting material).
-
Reaction: Heat the mixture to reflux (approx. 101 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The oxidation of methylquinolines can take several hours.[10]
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The black elemental selenium byproduct can be removed by filtration through a pad of celite.
-
Isolation: The filtrate, containing 6-nitroquinoline-2-carbaldehyde, is concentrated under reduced pressure. The crude aldehyde can be purified by column chromatography or taken directly to the next step.
Step 2: Reduction to this compound
-
Dissolution: Dissolve the crude 6-nitroquinoline-2-carbaldehyde (1.0 equiv) in methanol (MeOH).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by recrystallization or silica gel chromatography.
Part 2: The Synthetic Utility: Key Transformations
The true power of this compound lies in the selective manipulation of its two primary functional groups. The hydroxymethyl group serves as a handle for oxidation or substitution, while the nitro group is a precursor to an amine, a cornerstone of medicinal chemistry.
A. Transformations of the Hydroxymethyl Group
-
Oxidation to 6-Nitroquinoline-2-carbaldehyde: The conversion of the primary alcohol to an aldehyde is a crucial step for subsequent reactions such as Wittig olefination, reductive amination, or condensation reactions.
-
Expert Insight: While many oxidizing agents exist, chromium-based reagents are now largely avoided due to toxicity. Milder, more selective methods like the Dess-Martin Periodinane (DMP) oxidation or the Swern oxidation are preferred.[15][16][17][18][19][20][21][22][23][24] DMP oxidation is operationally simple and proceeds under neutral conditions at room temperature, making it highly compatible with sensitive functional groups.[15] The Swern oxidation, while requiring cryogenic temperatures (-78 °C), is also highly effective and avoids heavy metals.[21][23]
Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor progress by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Isolation: Separate the organic layer, and extract the aqueous layer with additional DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude aldehyde, which can be purified by chromatography.
-
-
Conversion to 2-(Halomethyl)-6-nitroquinoline: Transforming the alcohol into a halide (e.g., chloride or bromide) creates an excellent electrophile for SN2 reactions, allowing for the introduction of a wide range of nucleophiles (e.g., azides, cyanides, thiols, amines).
-
Expert Insight: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to chlorides. The reaction is typically performed in the presence of a base like pyridine to neutralize the HCl byproduct. For conversion to the bromide, phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃) are standard choices.
-
B. Transformations of the Nitro Group
-
Reduction to (6-Aminoquinolin-2-yl)methanol: The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and valuable transformations in the synthesis of pharmaceuticals.[25] The resulting aniline moiety can be further functionalized through acylation, alkylation, diazotization, or used in cross-coupling reactions.
-
Expert Insight: Catalytic hydrogenation (e.g., H₂, Pd/C) is a clean and efficient method but can sometimes be too powerful, potentially leading to over-reduction of the quinoline ring itself.[26] A more chemoselective and reliable method for this specific transformation is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol.[27][28][29][30] This method is known for its high tolerance of other reducible functional groups.[29]
Protocol: Tin(II) Chloride Reduction
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and dissolve it in ethanol (EtOH).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for several hours until TLC indicates the complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and carefully basify the mixture by adding a saturated aqueous NaHCO₃ solution until the pH is ~8. This will precipitate tin salts.
-
Isolation: Filter the mixture through celite to remove the inorganic solids, washing the filter cake with ethanol or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The residue can be partitioned between ethyl acetate and water. The organic layer is then dried and concentrated to afford the crude (6-aminoquinolin-2-yl)methanol, which can be purified by column chromatography.
-
Part 3: Application in Drug Discovery Workflow
The derivatives of this compound are ideal candidates for building compound libraries for high-throughput screening in drug discovery. The aminoquinoline scaffold is a key pharmacophore in antimalarial drugs like chloroquine and has been explored for anticancer, antiviral, and anti-inflammatory activities.[1][2][3][31][32]
The synthetic strategy allows for diversification at two key points, creating a matrix of novel compounds from a single, common intermediate.
This dual-axis approach enables the systematic exploration of the structure-activity relationship (SAR). For example, modifications at the 6-amino position can modulate properties like solubility, protein binding, and metabolic stability, while changes at the 2-position can alter the molecule's shape and interaction with a target's binding pocket.
Part 4: Safety and Handling
As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound and its parent compound, 6-nitroquinoline.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[33]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[33]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances and sources of ignition.
-
Hazards: The parent compound, 6-nitroquinoline, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also suspected of causing cancer.[33] While specific data for the methanol derivative may be limited, it should be handled with the same level of caution.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. 2-Methyl-6-nitroquinoline [webbook.nist.gov]
- 7. 2-Methyl-6-nitroquinoline | C10H8N2O2 | CID 69172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 13. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 19. universalprint.org [universalprint.org]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. Swern oxidation - Wikipedia [en.wikipedia.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Swern Oxidation [organic-chemistry.org]
- 24. gchemglobal.com [gchemglobal.com]
- 25. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 28. researchgate.net [researchgate.net]
- 29. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 30. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 31. researchgate.net [researchgate.net]
- 32. brieflands.com [brieflands.com]
- 33. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
(6-Nitroquinolin-2-yl)methanol: A Technical Guide to its Synthesis, Properties, and Research Potential
This guide provides a comprehensive technical overview of (6-nitroquinolin-2-yl)methanol, a quinoline derivative with potential applications in medicinal chemistry and materials science. While the specific historical details of its initial discovery are not extensively documented in publicly available literature, this document outlines its likely synthetic origins, key chemical properties, and potential avenues for future research. This information is intended for researchers, scientists, and professionals in the field of drug development.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline ring system is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds. From the antimalarial properties of quinine, first isolated in 1820, to modern applications in anticancer and antimicrobial agents, the quinoline core has proven to be a versatile template for drug design. The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its physicochemical and pharmacological properties.
One such modification is nitration, which introduces a nitro (-NO2) group. The 6-nitroquinoline moiety, in particular, has been a subject of chemical investigation for many decades. Early work on derivatives of 6-nitroquinoline dates back to at least 1948, as documented by Simpson and Wright in the Journal of the Chemical Society[1][2]. The electron-withdrawing nature of the nitro group can significantly influence the reactivity and biological activity of the quinoline system.
Synthesis of this compound
A plausible and logical synthetic route to this compound involves the oxidation of the corresponding 2-methyl derivative, 6-nitroquinaldine. This approach is a common strategy for the preparation of 2-hydroxymethylquinolines. The overall synthetic pathway can be envisioned as a two-step process starting from a suitable aniline precursor.
Step 1: Synthesis of 6-Nitroquinaldine via the Skraup Reaction
The Skraup reaction is a classic method for the synthesis of quinolines. In the case of 6-nitroquinaldine, the reaction would proceed from 4-nitroaniline.
Reaction Scheme:
References
An In-Depth Technical Guide to the Safe Handling of (6-Nitroquinolin-2-yl)methanol
Executive Summary
(6-Nitroquinolin-2-yl)methanol is a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. Its molecular structure, which combines a quinoline core with a nitro functional group, dictates a significant and multifaceted hazard profile. The presence of the nitroaromatic system, in particular, suggests potential for high toxicity and energetic instability. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols herein are derived from a combination of available data for the compound and established safety principles for structurally related hazardous materials, such as quinoline and various nitroaromatic compounds. Adherence to these guidelines is critical to mitigate risks of personnel exposure, chemical incidents, and environmental contamination.
Section 1: Hazard Identification and Comprehensive Risk Assessment
A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. Due to the limited specific toxicological data for this exact molecule, a risk assessment must be conservatively based on its structural components: the quinoline ring system and the nitroaromatic moiety.
Chemical and Physical Properties
The known properties of this compound are summarized below. This data is essential for understanding its physical behavior and storage requirements.
| Property | Value | Source |
| CAS Number | 889944-45-0 | [1] |
| Molecular Formula | C₁₀H₈N₂O₃ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Appearance | Solid (Assumed, based on analogs) | N/A |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
GHS Classification and Toxicological Profile
The Globally Harmonized System (GHS) classification provides a standardized communication of the compound's hazards. The classification below is based on vendor-supplied data, supplemented by inferred hazards from analogous structures.
| Hazard Class | GHS Category | Hazard Statement | Basis of Classification |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | AK Scientific[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | AK Scientific[2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | AK Scientific[2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | AK Scientific[2] |
| Carcinogenicity (Suspected) | Category 2 | H351: Suspected of causing cancer | Inferred from Quinoline[3] and 6-Nitroquinoline[4] |
Toxicological Narrative:
The primary routes of occupational exposure are inhalation of airborne particulates, dermal contact, and accidental ingestion.
-
Inhalation: Inhaling dust may cause significant respiratory tract irritation[2]. The nitroaromatic component suggests a potential for systemic toxicity following absorption through the lungs, analogous to compounds like nitrobenzene, which can affect blood cells and the liver[5].
-
Dermal Contact: The compound is a known skin irritant[2]. More critically, many nitroaromatic compounds exhibit significant dermal absorption, leading to systemic toxicity. Therefore, skin contact should be considered a primary exposure route.
-
Eye Contact: Direct contact poses a risk of serious, potentially irreversible eye damage[2].
-
Ingestion: Ingestion is harmful and can lead to systemic poisoning[2].
-
Chronic Exposure & Carcinogenicity: The quinoline backbone is a structural alert for carcinogenicity. Quinoline itself is classified as a possible human carcinogen, having been shown to cause liver cancer in animals[3]. Furthermore, GHS data for the closely related 6-Nitroquinoline indicates it is suspected of causing cancer[4]. Therefore, this compound must be handled as a suspected carcinogen, and exposure should be minimized to the lowest possible level.
Physical and Reactivity Hazards
The nitro group imparts potential energetic properties to the molecule. Nitro compounds can be sensitive to heat, shock, or friction and may decompose violently[6][7].
-
Thermal Stability: Avoid heating the compound unless its thermal stability has been explicitly determined by methods such as Differential Scanning Calorimetry (DSC). Decomposition can release toxic nitrogen oxides (NOx) and carbon oxides[2][3].
-
Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases[2][8]. Contact with bases, in particular, can sometimes form shock-sensitive salts with nitro compounds[6].
-
Dust Explosion: As with many fine organic solids, dust clouds in the air can form an explosive mixture. Minimize dust generation during handling[2].
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory, prioritizing engineering controls and supplementing them with appropriate PPE.
Mandatory Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood to control airborne particulates[7][8].
-
Ventilation: The laboratory should be equipped with a single-pass ventilation system. For potent compounds, maintaining the lab under negative pressure relative to adjacent areas is recommended to prevent the escape of contaminants[9].
-
Designated Area: Establish a designated area within the laboratory specifically for handling this compound. This area should be clearly marked, and access should be restricted.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The following PPE is required at all times when handling the compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield must be worn over the goggles. | Protects against dust particles and splashes. The face shield provides an additional layer of protection against unexpected reactions[7][9]. |
| Hand Protection | Double-gloving with nitrile gloves. | Provides robust protection against dermal contact. Change gloves immediately upon contamination or signs of degradation[9]. For prolonged handling, consider heavy-duty gloves like neoprene or butyl rubber[10]. |
| Body Protection | A flame-resistant laboratory coat with tight-fitting cuffs. A disposable gown over the lab coat is recommended. | Protects skin and personal clothing from contamination. Should not be worn outside the designated work area[9]. |
| Respiratory Protection | Not typically required if all work is conducted in a fume hood. For spill cleanup or procedures with high aerosolization potential, a NIOSH-approved respirator with P100 (particulate) cartridges may be necessary. | Provides protection from inhaling fine dust particles in situations where engineering controls may be insufficient. |
Section 3: Standard Operating Procedures for Safe Handling and Storage
General Handling Workflow
The following diagram outlines the standard workflow for safely handling this compound.
Step-by-Step Protocol:
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE.
-
Weighing: To minimize static discharge and dust generation, use an anti-static weigh boat. Tare the balance with the boat inside the hood. Carefully add the solid compound to the boat using a clean spatula.
-
Transfers: Conduct all transfers of the solid material deep within the fume hood to contain any dust.
-
Decontamination: After use, decontaminate all surfaces, glassware, and equipment with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Collect all cleaning materials as hazardous waste.
Storage Requirements
Proper storage is crucial to maintain chemical integrity and prevent accidents.
-
Container: Store in a tightly-closed, clearly labeled container[2][8]. The label should include the chemical name, date received, and all relevant GHS hazard pictograms.
-
Location: Store in a cool, dry, and well-ventilated area designated for toxic and potentially reactive chemicals. The storage area should be away from incompatible substances like strong acids, bases, and oxidizing agents[2].
-
Ignition Sources: Keep away from heat, sparks, and open flames[2][11].
Section 4: Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
Spill Response
In the event of a spill, follow the procedure outlined below.
Key Spill-Cleanup Principles:
-
Avoid Dust: Never dry sweep a spilled solid. Gently cover with a damp cloth or absorbent paper to prevent the material from becoming airborne[9].
-
Containment: Work from the outside of the spill inward to prevent spreading.
-
Waste: All cleanup materials are considered hazardous waste and must be placed in a sealed, labeled container for disposal[9].
First Aid Measures
These measures should be administered while seeking immediate medical attention.
-
If Inhaled (P304+P340): Remove the victim to fresh air and keep them at rest in a position comfortable for breathing[2]. If breathing is difficult, administer oxygen.
-
If on Skin (P302+P352): Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[2].
-
If in Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor[2].
-
If Swallowed (P301+P312): Rinse mouth. Call a poison center or doctor if you feel unwell[2]. Do NOT induce vomiting.
Fire Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam[3][11]. Do not use a solid water stream as it may scatter the material.
-
Hazards from Combustion: Fire will produce poisonous gases, including carbon oxides and nitrogen oxides[2][3]. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Explosion Hazard: Containers may explode when heated[11].
Section 5: Waste Disposal
All waste streams containing this compound must be treated as hazardous.
-
Solid Waste: This includes excess reagent, contaminated PPE, spill cleanup materials, and empty containers. Place all solid waste into a dedicated, sealed, and clearly labeled hazardous waste container[9].
-
Liquid Waste: Solutions containing the compound must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Protocol: All waste must be disposed of through the institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations[2]. Never dispose of this chemical down the drain.
Conclusion
This compound is a hazardous chemical that demands rigorous safety protocols. Its profile as a skin and eye irritant, respiratory irritant, and suspected carcinogen, combined with the potential reactivity of the nitro group, necessitates the use of robust engineering controls, comprehensive PPE, and meticulous handling procedures. By understanding the causality behind these hazards and adhering to the self-validating protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.
References
- 1. lookchem.com [lookchem.com]
- 2. aksci.com [aksci.com]
- 3. nj.gov [nj.gov]
- 4. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Common Hazards [safety.rochester.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. benchchem.com [benchchem.com]
- 10. uwm.edu [uwm.edu]
- 11. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
detailed experimental protocol for using (6-Nitroquinolin-2-yl)methanol
An Application Note and Protocol for the Utilization of (6-Nitroquinolin-2-yl)methanol as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional heterocyclic compound that serves as a valuable building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The quinoline core is a well-established "privileged structure" known for its presence in a wide array of pharmacologically active agents.[1][2] This application note provides a comprehensive guide to the properties, safe handling, and a detailed experimental protocol for a key synthetic transformation of this compound: the selective reduction of its nitro group. This transformation yields (6-Aminoquinolin-2-yl)methanol, a versatile intermediate for further functionalization in drug discovery programs.
Introduction and Chemical Profile
The strategic placement of a reactive hydroxymethyl group at the 2-position and a versatile nitro group at the 6-position makes this compound an attractive starting material. The hydroxymethyl group can be a precursor to aldehydes, carboxylic acids, or can be used in ether or ester linkages. The nitro group is a powerful electron-withdrawing group that can be readily reduced to a primary amine, which in turn opens pathways to amides, sulfonamides, ureas, and diazonium salts for further derivatization. Given the broad spectrum of biological activities associated with quinoline derivatives—including anticancer, antibacterial, and neuroprotective properties—mastering the manipulation of this building block is of significant interest.[2][3]
This guide focuses on the chemoselective reduction of the aromatic nitro group, a foundational step in harnessing the full synthetic potential of this molecule.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 889944-45-0 | [4] |
| Molecular Formula | C₁₀H₈N₂O₃ | [4] |
| Molecular Weight | 204.18 g/mol | [4] |
| Appearance | Solid powder | N/A |
| Storage | Sealed in dry, Room Temperature | [4] |
| SMILES | C1=CC2=C(C=CC(=N2)CO)C=C1--INVALID-LINK--[O-] | [4] |
Safety and Handling of Nitroaromatic Compounds
Trustworthiness: The protocols described herein are designed with safety as a primary consideration. However, users must conduct their own risk assessments.
Nitroaromatic compounds are energetically rich molecules and must be handled with care. They are classified as toxic, and many are suspected carcinogens.[5][6] Thermal stability can be a concern, as they may decompose exothermically or even explosively upon heating, especially under confinement or in the presence of impurities.[7][8]
Core Safety Directives:
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and splash-proof safety goggles at all times.[10]
-
Static and Ignition Sources: Prevent the formation of dust clouds. Keep away from ignition sources, as mixtures with oxidizing agents can be explosive.[7][9]
-
Disposal: Dispose of nitroaromatic waste in accordance with local, state, and federal regulations. Do not mix with strong acids or bases in a closed waste container.
Core Application: Selective Reduction to (6-Aminoquinolin-2-yl)methanol
Expertise & Experience: The transformation of an aromatic nitro compound to its corresponding aniline is a cornerstone of synthetic chemistry. While various reagents can achieve this (e.g., catalytic hydrogenation with Pd/C, or using tin(II) chloride), the use of metallic iron in an acidic medium like glacial acetic acid is a classic, cost-effective, and highly reliable method.[11]
The primary advantage of the Fe/AcOH system is its excellent chemoselectivity. It efficiently reduces the nitro group while leaving other potentially reducible functionalities, such as the quinoline ring itself, intact under these mild conditions. The reaction proceeds via a series of single-electron transfers from the iron metal, with the acid serving as a proton source.
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
Detailed Experimental Protocol
This protocol details the reduction of this compound on a 1 mmol scale.
Materials and Reagents
-
This compound (204.18 g/mol )
-
Iron powder, <100 mesh (55.85 g/mol )
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stir bar and stir plate with heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
-
Celite™ or a pad of glass wool for filtration
-
Separatory funnel (100 mL)
-
Rotary evaporator
Table 2: Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 204.18 | 204 mg | 1.0 | 1.0 |
| Iron Powder | 55.85 | 224 mg | 4.0 | 4.0 |
| Glacial Acetic Acid | 60.05 | 10 mL | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (204 mg, 1.0 mmol). Add glacial acetic acid (10 mL) and stir the mixture to dissolve the starting material. If solubility is low, gentle warming can be applied. Place the flask under an inert atmosphere (e.g., Nitrogen).
-
Causality: An inert atmosphere prevents potential side reactions, although this specific reaction is often robust enough to be run open to the air. Acetic acid serves as both the solvent and the necessary proton source for the reduction.[11]
-
-
Reagent Addition: To the stirred solution, add iron powder (224 mg, 4.0 mmol, 4.0 equiv.) in one portion.
-
Reaction Execution: Heat the reaction mixture to 95-100 °C using a heating mantle. The mixture will typically change color (e.g., to dark brown or black).[11]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Eluent: A starting point for the eluent system is 70:30 Ethyl Acetate:Hexanes. Adjust polarity as needed.
-
Visualization: Use a UV lamp (254 nm). The starting material will be less polar (higher Rf) than the product. The product amine should appear as a new, more polar spot (lower Rf). The reaction is complete upon the full consumption of the starting material, typically within 1-3 hours.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite™ to remove the excess iron and iron salts. Wash the filter cake with additional ethyl acetate (2 x 10 mL).
-
Causality: Celite™ is a diatomaceous earth filter aid that prevents the fine iron particles from clogging the filter paper, ensuring efficient separation.
-
-
Transfer the combined filtrate to a separatory funnel.
-
Carefully add saturated aqueous NaHCO₃ solution portion-wise to neutralize the acetic acid. Caution: CO₂ gas will evolve vigorously. Swirl the funnel gently without the stopper until effervescence subsides, then stopper and shake, venting frequently. Continue adding base until the aqueous layer is neutral or slightly basic (pH ~8).
-
Separate the layers. Wash the organic layer with deionized water (20 mL) and then with brine (20 mL).
-
Causality: The brine wash helps to remove residual water from the organic layer, initiating the drying process.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography.
-
Expert Insight: Quinoline amines can streak on standard silica gel due to their basicity.[12] To mitigate this, either use a solvent system containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine in the eluent) or use deactivated/neutral silica gel.
-
Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be attempted.[13]
-
Expected Results and Characterization
The expected product is (6-Aminoquinolin-2-yl)methanol. A successful reaction should yield a product with a significantly different spectroscopic profile from the starting material.
-
¹H NMR: Expect the appearance of a broad singlet corresponding to the -NH₂ protons (typically between 3-5 ppm, D₂O exchangeable) and shifts in the aromatic proton signals due to the change from a strong electron-withdrawing (-NO₂) to a strong electron-donating (-NH₂) group.
-
Mass Spectrometry: The product's molecular ion peak should correspond to the reduced mass (C₁₀H₁₀N₂O, M.W. = 174.20 g/mol ), a loss of 30 mass units from the starting material.
-
IR Spectroscopy: Expect the disappearance of the characteristic asymmetric and symmetric nitro stretches (~1530 and ~1350 cm⁻¹) and the appearance of N-H stretching bands (~3300-3500 cm⁻¹).
Conclusion
This compound is a highly valuable and commercially available building block for synthetic and medicinal chemistry.[4][14] The protocol detailed here for its selective reduction to (6-Aminoquinolin-2-yl)methanol provides a reliable and scalable method to access a key intermediate. This amine can be further elaborated to generate diverse libraries of novel quinoline derivatives for biological screening, underscoring the importance of this foundational transformation in drug discovery pipelines.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxyquinolines in medicinal chemistry: A structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. iloencyclopaedia.org [iloencyclopaedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
- 10. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 11. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 889944-45-0|this compound|BLD Pharm [bldpharm.com]
step-by-step synthesis of (6-Nitroquinolin-2-yl)methanol derivatives
An Application Guide for the Step-by-Step Synthesis of (6-Nitroquinolin-2-yl)methanol Derivatives
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and technical insights for the multi-step synthesis of this compound, a valuable scaffold in medicinal chemistry and drug development. Quinoline derivatives are recognized as "privileged structures" due to their wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties[1][2]. The presence of a nitro group at the 6-position and a versatile hydroxymethyl group at the 2-position makes this molecule an ideal starting point for creating diverse libraries of novel compounds. This document outlines the synthesis from the formation of the quinoline core, through functional group manipulation, to the final derivatization of the target alcohol. Each step is accompanied by an explanation of the underlying chemical principles to empower researchers to troubleshoot and adapt these methods.
Overall Synthetic Strategy
The synthesis of this compound is a sequential process involving the construction of the heterocyclic core followed by targeted functional group interconversions. The chosen pathway is designed for efficiency and selectivity, prioritizing the use of well-established and reliable reactions. The core of the strategy involves three main stages:
-
Quinaldine Synthesis: Formation of 2-methyl-6-nitroquinoline (6-nitroquinaldine) via the Doebner-von Miller reaction, a robust method for constructing the quinoline ring system.
-
Benzylic Oxidation: Selective oxidation of the 2-methyl group to a carboxylic acid using selenium dioxide, a reagent known for its efficacy in oxidizing activated methyl groups on heterocyclic rings.
-
Selective Reduction: Reduction of the 6-nitroquinoline-2-carboxylic acid to the target primary alcohol, this compound, using a borane complex to ensure the nitro group remains intact.
This foundational molecule can then be readily modified at the hydroxyl group to generate a wide array of derivatives.
Figure 1: High-level workflow for the synthesis of the core intermediate, this compound.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Skraup-type reactions, in particular, can be highly exothermic and must be controlled carefully[3].
Protocol 1: Synthesis of 2-Methyl-6-nitroquinoline (6-Nitroquinaldine)
The Doebner-von Miller reaction is an acid-catalyzed cyclization that builds the quinoline ring from an aniline and α,β-unsaturated carbonyl compounds. Here, p-nitroaniline serves as the backbone, and crotonaldehyde is formed in situ from paraldehyde. An oxidizing agent is required to facilitate the final aromatization step.
Reaction Parameters
| Component | Molar Eq. | MW ( g/mol ) | Amount |
| p-Nitroaniline | 1.0 | 138.12 | 13.8 g |
| Paraldehyde | 2.5 | 132.16 | 33.0 g |
| Hydrochloric Acid (conc.) | - | 36.46 | 100 mL |
| Zinc Chloride (oxidant) | 1.0 | 136.30 | 13.6 g |
Step-by-Step Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add concentrated hydrochloric acid (100 mL) and p-nitroaniline (13.8 g, 0.1 mol).
-
Stir the mixture until the aniline salt fully dissolves. Add zinc chloride (13.6 g, 0.1 mol).
-
Begin heating the mixture gently in a water bath to 60 °C.
-
Slowly add paraldehyde (33.0 g, 0.25 mol) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature between 80-90 °C by adjusting the heating rate.
-
After the addition is complete, heat the mixture under reflux for 3-4 hours. The solution will darken significantly.
-
Cool the reaction mixture to room temperature and carefully pour it into 500 mL of ice-cold water.
-
Neutralize the solution by slowly adding a concentrated sodium hydroxide solution until the pH is >10. This step must be done carefully in an ice bath as it is highly exothermic. A dark, oily precipitate will form.
-
Extract the aqueous mixture with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to afford 2-methyl-6-nitroquinoline as yellow crystals.
Causality Behind Choices:
-
Acid Catalyst: Concentrated HCl protonates the carbonyl of the α,β-unsaturated aldehyde, activating it for nucleophilic attack by the aniline. It also protonates the aniline, which exists in equilibrium with the free base needed for the reaction.
-
Zinc Chloride: While the reaction can proceed without it, an oxidizing agent like ZnCl₂ (or traditionally arsenic acid) is often included to facilitate the final dehydrogenation step, which aromatizes the dihydroquinoline intermediate to the stable quinoline ring[4].
Protocol 2: Oxidation to 6-Nitroquinoline-2-carboxylic acid
Selenium dioxide (SeO₂) is a specific and effective reagent for oxidizing an activated methyl group (alpha to an aromatic ring) to a carbonyl group. In this case, it converts the methyl group to a carboxylic acid via an aldehyde intermediate.
Reaction Parameters
| Component | Molar Eq. | MW ( g/mol ) | Amount |
| 2-Methyl-6-nitroquinoline | 1.0 | 188.18 | 9.4 g |
| Selenium Dioxide | 1.2 | 110.96 | 6.6 g |
| Pyridine | - | 79.10 | 100 mL |
Step-by-Step Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-methyl-6-nitroquinoline (9.4 g, 0.05 mol) in pyridine (100 mL).
-
Add selenium dioxide (6.6 g, 0.06 mol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 115 °C) for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and filter to remove the black selenium byproduct.
-
Remove the pyridine solvent under reduced pressure.
-
Dissolve the resulting residue in a 1 M sodium hydroxide solution and filter again to remove any remaining insoluble impurities.
-
Cool the filtrate in an ice bath and acidify by slowly adding concentrated HCl until the pH is approximately 3-4.
-
The product, 6-nitroquinoline-2-carboxylic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.
Causality Behind Choices:
-
Selenium Dioxide: SeO₂ is preferred over stronger oxidants like KMnO₄, which could potentially cleave the quinoline ring under harsh conditions. It selectively targets the activated C-H bonds of the methyl group.
-
Pyridine: Pyridine serves as a high-boiling solvent that can also act as a base to facilitate the reaction mechanism.
Protocol 3: Selective Reduction to this compound
The key challenge in this step is to reduce the carboxylic acid to a primary alcohol without affecting the sensitive nitro group. Borane complexes, such as Borane-tetrahydrofuran (BH₃·THF), are excellent for this purpose as they are chemoselective for carboxylic acids over nitro groups.
Reaction Parameters
| Component | Molar Eq. | MW ( g/mol ) | Amount |
| 6-Nitroquinoline-2-carboxylic acid | 1.0 | 218.17 | 5.45 g |
| Borane-THF complex (1 M) | 3.0 | - | 75 mL |
| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | 100 mL |
Step-by-Step Procedure:
-
In an oven-dried 500 mL flask under an inert atmosphere (nitrogen or argon), suspend 6-nitroquinoline-2-carboxylic acid (5.45 g, 0.025 mol) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the 1 M solution of BH₃·THF (75 mL, 0.075 mol) dropwise via a syringe or dropping funnel. Vigorous gas evolution (hydrogen) will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-8 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by cooling it back to 0 °C and slowly adding methanol (20 mL) dropwise to destroy excess borane.
-
Remove the solvent under reduced pressure.
-
Add 100 mL of 1 M HCl to the residue and heat at 50 °C for 30 minutes to hydrolyze the borate ester intermediate.
-
Cool the solution and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound[5].
-
Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality Behind Choices:
-
Borane-THF: Unlike LiAlH₄, which can reduce both nitro groups and carboxylic acids, borane is highly selective for the carboxylic acid functional group, making it the ideal reagent for this transformation.
-
Anhydrous Conditions: Borane reagents react violently with water. Therefore, the use of dry glassware and an inert atmosphere is critical for safety and reaction efficiency.
Application Notes: Derivatization of this compound
The primary alcohol in this compound is a versatile functional handle for creating a diverse library of derivatives. Standard organic transformations can be applied to synthesize esters, ethers, and halides for further modification[6][7].
Figure 2: Common derivatization strategies starting from this compound.
Protocol 4A: General Procedure for Esterification
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane or pyridine at 0 °C.
-
Add the desired acyl chloride (1.1 eq) or carboxylic anhydride (1.1 eq) dropwise.
-
If using an acyl chloride in dichloromethane, add a base like triethylamine or pyridine (1.2 eq) to scavenge the HCl byproduct.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Quench with water, extract the product with an organic solvent, dry, and purify by chromatography.
Protocol 4B: General Procedure for Etherification (Williamson Synthesis)
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent like THF or DMF.
-
Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir for 30 minutes at 0 °C to allow for the formation of the alkoxide.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench with water, extract the product, dry, and purify by chromatography.
Characterization
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound[8].
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH, -NO₂, C=O).
This guide provides a robust and well-reasoned pathway for the synthesis and derivatization of this compound. By understanding the principles behind each step, researchers can confidently apply and adapt these protocols for the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scilit.com [scilit.com]
- 8. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for (6-Nitroquinolin-2-yl)methanol in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 6-Nitroquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a nitro group at the 6-position offers a strategic advantage; it serves as a powerful electron-withdrawing group, modulating the electronic properties of the quinoline core, and can also be readily converted into other functional groups, such as an amine, providing a key vector for molecular diversification. The methanolic functional group at the 2-position provides a convenient handle for a variety of chemical transformations, making (6-Nitroquinolin-2-yl)methanol a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the realm of kinase inhibitor discovery.[1][3][4]
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₃ | [5] |
| Molecular Weight | 204.18 g/mol | [5] |
| CAS Number | 889944-45-0 | [5] |
| Appearance | Off-white to yellow solid | Commercially available data |
| Storage | Sealed in dry, Room Temperature | [5] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available 4-nitroaniline. The first step involves the construction of the 2-methyl-6-nitroquinoline core via a Skraup-Doebner-von Miller reaction, followed by a selective oxidation of the methyl group.
Step 1: Synthesis of 2-Methyl-6-nitroquinoline
This reaction builds the quinoline core through the reaction of 4-nitroaniline with crotonaldehyde under acidic conditions.[6]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitroaniline (1.0 eq) and concentrated hydrochloric acid.
-
Heat the mixture to 105 °C under reflux to ensure complete dissolution.
-
Slowly add crotonaldehyde (1.2 eq) dropwise to the reaction mixture.
-
Continue to heat the reaction at reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol to afford pure 2-methyl-6-nitroquinoline.
| Parameter | Value |
| Reactants | 4-nitroaniline, Crotonaldehyde |
| Solvent/Acid | Concentrated Hydrochloric Acid |
| Temperature | 105 °C (Reflux) |
| Reaction Time | 1-2 hours |
| Typical Yield | ~45-50% |
Step 2: Oxidation to this compound
The selective oxidation of the activated methyl group at the 2-position of the quinoline ring is achieved using selenium dioxide. This method is effective for the oxidation of methyl groups on heteroaromatic rings.[7][8]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-nitroquinoline (1.0 eq) in a suitable solvent such as dioxane or a mixture of xylene and ethanol.
-
Add selenium dioxide (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent system used, typically 100-140 °C).
-
Monitor the reaction by TLC until the starting material is consumed. This may take several hours.
-
Upon completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be observed.
-
Filter the reaction mixture through a pad of Celite® to remove the selenium precipitate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product, primarily 6-nitroquinoline-2-carbaldehyde, is then reduced in situ.
-
Dissolve the crude aldehyde in methanol and cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield this compound.
| Parameter | Value |
| Oxidizing Agent | Selenium Dioxide (SeO₂) |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Dioxane or Xylene/Ethanol |
| Temperature | Reflux |
| Reaction Time | Varies (monitor by TLC) |
| Purification | Column Chromatography |
Applications in Synthesis: A Gateway to Novel Molecules
This compound's utility as a building block stems from the reactivity of its primary alcohol functionality. This allows for the straightforward introduction of the 6-nitroquinoline moiety into larger, more complex molecules through common synthetic transformations.
Ether Synthesis via Williamson Ether Synthesis
The hydroxyl group of this compound can be readily converted to an alkoxide and subsequently reacted with an alkyl halide to form an ether linkage. This is a robust and widely used method for constructing C-O bonds.
Conceptual Workflow:
A conceptual workflow for the Williamson ether synthesis.
Detailed Protocol:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add the desired alkyl halide (R-X, 1.2 eq) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ether by column chromatography.
Ester Synthesis via Fischer Esterification
The reaction of this compound with a carboxylic acid under acidic catalysis provides a direct route to the corresponding esters, which are valuable intermediates in their own right.
Conceptual Workflow:
A conceptual workflow for the Fischer esterification.
Detailed Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq), the desired carboxylic acid (R-COOH, 1.5-2.0 eq), and a suitable solvent (often an excess of the alcohol can be used, or a non-polar solvent like toluene).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Heat the reaction mixture to reflux, and if using a non-polar solvent, equip the apparatus with a Dean-Stark trap to remove the water formed during the reaction, thereby driving the equilibrium towards the product.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the ester product by column chromatography.
Application in Drug Discovery: A Building Block for Kinase Inhibitors
The quinoline scaffold is a key component of many kinase inhibitors. For instance, the c-Met kinase inhibitor PF-04217903 features a quinoline core.[9][10][11][12] The functional handles on this compound allow for its incorporation into novel kinase inhibitor designs. The nitro group can be reduced to an amine, which can then be further functionalized, while the methanol group allows for attachment to other fragments of the molecule.
Conceptual Synthetic Pathway to a Kinase Inhibitor:
The following diagram illustrates a conceptual pathway where this compound is used to synthesize a hypothetical kinase inhibitor, incorporating a hinge-binding motif.
A conceptual synthetic route to a kinase inhibitor.
This conceptual pathway highlights how the strategic placement of functional groups in this compound allows for a modular and efficient approach to the synthesis of complex, biologically active molecules. The ability to perform sequential modifications on both the methanol and nitro functionalities underscores its value as a versatile building block in drug discovery programs.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its straightforward preparation and the presence of two key functional groups, a primary alcohol and a modifiable nitro group, provide chemists with a powerful tool for the construction of complex molecular architectures. The application notes and protocols detailed herein are intended to serve as a practical guide for researchers in academia and industry, facilitating the use of this compound in the development of novel chemical entities with potential applications in medicinal chemistry and materials science.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 4. Document: Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl... - ChEMBL [ebi.ac.uk]
- 5. lookchem.com [lookchem.com]
- 6. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medkoo.com [medkoo.com]
Application Notes and Protocols for the Synthesis of N-Substituted (6-Nitroquinolin-2-yl)methanamines
Introduction: Strategic Importance of Quinoline Scaffolds in Medicinal Chemistry
The quinoline motif is a cornerstone in the architecture of numerous pharmacologically active agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functionalization of the quinoline core is a pivotal strategy in drug discovery, enabling the modulation of a molecule's physicochemical properties and its interaction with biological targets. Specifically, the introduction of amino side chains via the coupling of (6-Nitroquinolin-2-yl)methanol with a diverse array of amines provides a versatile entry point to novel chemical entities with significant therapeutic potential. The electron-withdrawing nature of the nitro group at the 6-position can influence the reactivity of the quinoline system and its derivatives, presenting unique challenges and opportunities in synthetic design.
This comprehensive guide delineates robust and field-proven methodologies for the efficient coupling of this compound with primary and secondary amines. We will explore three principal synthetic strategies, providing detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to empower researchers in the synthesis of novel quinoline-based compounds.
Strategic Approaches to C-N Bond Formation
The synthesis of N-substituted (6-nitroquinolin-2-yl)methanamines from the corresponding methanol can be approached through three primary strategies, each with its own set of advantages and considerations. The choice of method will often depend on the nature of the amine, desired scale, and available laboratory resources.
Figure 1: Overview of synthetic strategies for the amination of this compound.
Strategy 1: Two-Step Oxidation and Reductive Amination
This highly reliable and versatile two-step sequence involves the initial oxidation of this compound to the corresponding aldehyde, followed by reductive amination with the desired amine. This approach is often favored due to its broad substrate scope and the commercial availability of mild and selective reagents.
Part A: Oxidation of this compound to 6-Nitroquinoline-2-carbaldehyde
The selective oxidation of the primary alcohol to the aldehyde is a critical first step. Over-oxidation to the carboxylic acid must be avoided. Two mild and efficient methods are presented here: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.
Figure 2: Workflow for the oxidation of this compound.
Protocol 1.1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a highly reliable method due to its mild reaction conditions and simple work-up.[1][2][3]
-
Reagents and Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add Dess-Martin Periodinane (1.2-1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture until the organic layer becomes clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 6-nitroquinoline-2-carbaldehyde.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure.
-
Protocol 1.2: Swern Oxidation
The Swern oxidation is another powerful method, particularly for larger-scale reactions, though it requires careful temperature control and handling of malodorous byproducts.[4][5][6][7][8]
-
Reagents and Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer, and standard glassware
-
-
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) in a three-necked flask, cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM via a dropping funnel, maintaining the internal temperature below -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM, again keeping the temperature below -65 °C.
-
Stir for 30-45 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 eq) dropwise, ensuring the temperature remains below -65 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature over 30-60 minutes.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Part B: Reductive Amination of 6-Nitroquinoline-2-carbaldehyde
The resulting aldehyde can be coupled with a wide range of primary and secondary amines, followed by reduction of the intermediate imine/iminium ion. Sodium triacetoxyborohydride is an excellent choice of reducing agent due to its mildness and tolerance of the nitro group.[9][10][11][12][13] Catalytic transfer hydrogenation is another effective green alternative.[14][15][16][17]
Protocol 1.3: Reductive Amination using Sodium Triacetoxyborohydride
-
Reagents and Materials:
-
6-Nitroquinoline-2-carbaldehyde
-
Primary or secondary amine
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 6-nitroquinoline-2-carbaldehyde (1.0 eq) and the amine (1.1-1.5 eq) in anhydrous DCE or DCM (0.1 M), add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise at room temperature. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added.
-
Stir the reaction mixture at room temperature and monitor by TLC (typically 2-24 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
| Parameter | Dess-Martin Oxidation | Swern Oxidation | Reductive Amination (STAB) |
| Key Reagents | DMP | DMSO, (COCl)₂, Et₃N | Amine, STAB |
| Temperature | Room Temperature | -78 °C to Room Temp. | Room Temperature |
| Typical Yield | >90% | >90% | 70-95% |
| Key Byproducts | 2-Iodoxybenzoic acid acetate | Dimethyl sulfide, CO, CO₂ | Sodium borates, acetates |
| Considerations | Potentially explosive reagent | Requires strict temp. control; malodorous byproducts | STAB is moisture-sensitive |
Strategy 2: The Mitsunobu Reaction
The Mitsunobu reaction offers a direct, one-pot conversion of the primary alcohol to the corresponding amine, proceeding with inversion of configuration if a stereocenter were present.[18][19][20][21][22] This reaction is particularly useful for coupling with acidic N-H nucleophiles like phthalimide (as a surrogate for a primary amine) or sulfonamides. Recent advancements have expanded its scope to include more basic amines.[23]
Figure 3: Conceptual workflow of the Mitsunobu reaction for amination.
Protocol 2.1: General Procedure for the Mitsunobu Reaction
-
Reagents and Materials:
-
This compound
-
Amine (or N-H nucleophile, e.g., phthalimide)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Standard work-up and purification reagents
-
-
Procedure:
-
To a solution of this compound (1.0 eq), the amine (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M), cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise, maintaining the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography. The separation from triphenylphosphine oxide and the reduced azodicarboxylate byproduct can be challenging.
-
Causality and Considerations for the Mitsunobu Reaction:
-
Nucleophile Acidity: Traditionally, the Mitsunobu reaction works best with nucleophiles having a pKa ≤ 15.[20] For less acidic amines, modified conditions or more reactive phosphines may be necessary.[23]
-
Side Reactions: The electron-deficient nature of the nitroquinoline ring could potentially lead to side reactions. Careful monitoring of the reaction is crucial.
-
Purification: The removal of stoichiometric byproducts (triphenylphosphine oxide and the hydrazine derivative) is a common challenge in the purification of Mitsunobu reaction products.
Strategy 3: Direct Catalytic Coupling via Borrowing Hydrogen
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical approach for the direct coupling of alcohols and amines.[14][15][16][17] In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde intermediate in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and releasing water as the only byproduct.
While highly attractive from a green chemistry perspective, this method often requires specialized catalysts (typically based on Ru, Ir, or Fe) and higher reaction temperatures. The application of this methodology to a substrate as complex as this compound would likely require significant optimization of the catalyst system, solvent, and reaction conditions to ensure compatibility with the nitro group. This strategy is presented as an advanced alternative for consideration by researchers with expertise in organometallic catalysis.
Conclusion and Recommendations
For researchers seeking a robust and broadly applicable method for the synthesis of N-substituted (6-nitroquinolin-2-yl)methanamines, the two-step oxidation/reductive amination sequence is the most recommended starting point . This pathway offers high yields, excellent functional group tolerance, and straightforward purification. The Mitsunobu reaction provides a viable one-pot alternative, particularly when using acidic N-H nucleophiles. The borrowing hydrogen approach represents a cutting-edge, atom-economical strategy that, while powerful, may necessitate considerable methods development for this specific substrate.
The protocols provided herein serve as a comprehensive guide for the synthesis of this important class of compounds, empowering further exploration in the field of medicinal chemistry and drug development.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciencemadness.org [sciencemadness.org]
- 13. Sodium triacetoxyborohydride [organic-chemistry.org]
- 14. pcliv.ac.uk [pcliv.ac.uk]
- 15. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-pot Reductive Amination of carbonyl Compounds with Nitro Compounds by Transfer Hydrogenation over Co-Nx as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mitsunobu Reaction [organic-chemistry.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Purification of (6-Nitroquinolin-2-yl)methanol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity for (6-Nitroquinolin-2-yl)methanol in Research and Development
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its quinoline scaffold is a privileged structure in numerous pharmacologically active agents, while the nitro functional group offers a versatile handle for further chemical modifications, such as reduction to an amine for subsequent coupling reactions. The primary alcohol at the 2-position provides a crucial point for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. Given its role as a precursor to a wide array of more complex molecules, the purity of this compound is of paramount importance. Trace impurities can lead to unwanted side reactions, complicate reaction monitoring and product characterization, and ultimately impact the yield, purity, and biological activity of the final target compounds.
This comprehensive guide provides detailed application notes and robust protocols for the purification of this compound, empowering researchers to obtain highly pure material essential for the synthesis of novel chemical entities. We will delve into the rationale behind the selection of purification techniques, provide step-by-step methodologies, and offer insights into troubleshooting common challenges.
Impurity Profiling: Understanding the Synthetic Landscape
A logical approach to purification begins with an understanding of the potential impurities that may arise during the synthesis of this compound. A common and efficient synthetic route to this compound is the reduction of 6-nitroquinoline-2-carboxylic acid. This transformation is often achieved using a chemoselective reducing agent such as borane (BH₃) or its complexes (e.g., BH₃·THF or BH₃·SMe₂), which selectively reduce carboxylic acids in the presence of more sensitive functional groups like nitro groups.[1]
Based on this synthetic pathway, the primary impurities are likely to be:
-
Unreacted Starting Material: 6-nitroquinoline-2-carboxylic acid.
-
Over-reduction Products: While borane is generally selective, harsh conditions could potentially lead to some reduction of the nitro group.
-
Byproducts from the Reducing Agent: Boron-containing residues.
-
Solvent and Reagent Residues: Residual solvents from the reaction and workup.
The purification strategies outlined below are designed to effectively remove these and other potential minor impurities.
Purification Strategies: A Multi-faceted Approach
The purification of this compound can be effectively achieved through a combination of recrystallization and column chromatography. The choice of method, or the sequence in which they are employed, will depend on the scale of the purification and the impurity profile of the crude product.
Recrystallization: The First Line of Purification
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[2] The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures.
The ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. For this compound, which possesses both a polar nitro group and a hydrogen-bond-donating alcohol moiety, polar protic and aprotic solvents are good candidates. Alcoholic solvents are often effective for the recrystallization of nitroaryl compounds.[3]
Protocol for Solvent Screening:
-
Place approximately 20 mg of the crude this compound into several small test tubes.
-
To each test tube, add a small volume (0.5 mL) of a different candidate solvent (see Table 1 for suggestions) at room temperature.
-
Observe the solubility. If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath.
-
If the compound dissolves completely upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.
-
The ideal solvent will show poor solubility at low temperatures and high solubility at elevated temperatures, and will yield well-formed crystals upon cooling.
Table 1: Candidate Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale |
| Methanol | Polar protic solvent, often effective for nitroaromatic compounds. A related compound, 6-methoxy-8-nitroquinoline, shows favorable solubility characteristics in methanol.[4] |
| Ethanol | Similar to methanol, another good starting point. |
| Isopropanol | A slightly less polar alcohol that may offer different selectivity. |
| Ethyl Acetate/Hexane | A polar aprotic/nonpolar mixture that can be fine-tuned for optimal solubility. |
| Acetone/Water | A polar aprotic/polar protic mixture that can be effective for moderately polar compounds. |
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent (e.g., methanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Column Chromatography: For High-Purity Isolation
Column chromatography is an indispensable technique for the separation of compounds based on their differential adsorption to a stationary phase.[5] For this compound, a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase is a highly effective method.
The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system with the appropriate polarity will allow the desired compound to move down the column at a suitable rate, separating it from less polar and more polar impurities. Thin-layer chromatography (TLC) is an essential tool for rapidly determining the optimal mobile phase.
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a candidate mobile phase (see Table 2 for suggestions).
-
Visualize the separated spots under UV light.
-
The ideal mobile phase will give the this compound spot a retention factor (Rf) of approximately 0.3-0.4.
Table 2: Suggested Mobile Phases for Column Chromatography
| Mobile Phase System | Polarity | Comments |
| Ethyl Acetate/Hexane | Adjustable | A versatile system where the polarity can be fine-tuned by varying the ratio of the two solvents. Start with a 30:70 (v/v) mixture and adjust as needed. |
| Dichloromethane/Methanol | More Polar | Suitable for more polar compounds. A small percentage of methanol (1-5%) in dichloromethane can be effective.[6] |
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (less polar component, e.g., hexane). Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, impregnated silica gel to the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) if necessary to elute the desired compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Caption: A logical workflow for the purification of this compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
To verify the purity of the final product, a robust analytical method is required. Reverse-phase high-performance liquid chromatography (RP-HPLC) is an excellent technique for this purpose, as it separates compounds based on their hydrophobicity.[7]
Suggested HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should provide good resolution of the this compound peak from potential impurities. The purity can be determined by integrating the peak area of the main component relative to the total peak area. For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) can be an alternative approach.[8][9]
Conclusion: Ensuring Excellence in Synthesis
The protocols detailed in this guide provide a comprehensive framework for the effective purification of this compound. By understanding the potential impurities and systematically applying the principles of recrystallization and column chromatography, researchers can consistently obtain high-purity material. The implementation of a validated HPLC method for purity analysis ensures the quality and reliability of this critical building block, thereby facilitating the advancement of research and development in medicinal chemistry and materials science.
References
- 1. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. cup.edu.cn [cup.edu.cn]
- 7. jordilabs.com [jordilabs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
Application Notes and Protocols for the Analytical Characterization of (6-Nitroquinolin-2-yl)methanol Reactions
Introduction: The Analytical Imperative for (6-Nitroquinolin-2-yl)methanol
This compound is a heterocyclic compound featuring a quinoline core, a nitro group, and a primary alcohol. This combination of functional groups makes it a versatile intermediate in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in numerous pharmaceuticals, known for a wide range of biological activities.[1][2] The nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's reactivity and is a common precursor for synthesizing corresponding amino derivatives, which are often crucial for biological efficacy.
The primary alcohol at the 2-position provides a reactive handle for a multitude of chemical transformations, such as oxidation, esterification, and etherification. Given its potential role in the synthesis of novel therapeutic agents or functional materials, the rigorous characterization of reactions involving this compound is paramount.[3] This involves not only confirming the identity and purity of the desired product but also identifying and quantifying starting materials, intermediates, and any potential byproducts.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust analytical methodologies for monitoring and characterizing reactions of this compound. The protocols herein are designed to ensure data integrity, reliability, and reproducibility, cornerstone principles of modern chemical research.[4]
Section 1: Chromatographic Analysis for Reaction Monitoring and Quantification
Chromatographic techniques are indispensable for separating complex mixtures, making them ideal for monitoring reaction progress and determining the purity of the final product. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of quinoline derivatives due to their strong UV absorbance and moderate polarity.[1]
Application Note 1.1: Reversed-Phase HPLC-UV for Kinetic and Purity Analysis
Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. This compound and its likely reaction products are moderately polar and can be effectively resolved on a C18 stationary phase using a mobile phase of acetonitrile and water. The strong UV chromophores within the quinoline ring system allow for sensitive detection using a UV-Vis detector.[5][6]
Causality of Method Design:
-
C18 Column: The octadecylsilane stationary phase provides a non-polar environment ideal for retaining aromatic compounds like quinolines through hydrophobic interactions.
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is employed to ensure the timely elution of both the more polar starting material and potentially less polar products within a single run, providing sharp, well-resolved peaks.
-
Acidic Modifier: The addition of a small amount of formic or phosphoric acid to the mobile phase protonates the quinoline nitrogen, which suppresses silanol interactions with the column, leading to improved peak symmetry and reproducibility.[5][7] Formic acid is preferred for mass spectrometry compatibility.
-
UV Detection: The extended π-system of the nitroquinoline core results in strong UV absorbance, allowing for detection at low concentrations. A wavelength around 225 nm is often effective for general quinoline analysis.[1]
Protocol 1.1: HPLC-UV Method for Reaction Monitoring
1. Sample Preparation:
- Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
- Quench the reaction immediately by diluting the aliquot into a known volume (e.g., 1.0 mL) of the initial mobile phase composition (e.g., 90% Water / 10% Acetonitrile). This prevents further reaction.
- Vortex the sample to ensure homogeneity.
- Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[6][7]
2. HPLC System and Conditions:
- Instrument: High-Performance Liquid Chromatograph with a UV detector.
- Column: C18, 5 µm, 4.6 mm × 250 mm (or similar).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: | Time (min) | % A | % B | |------------|-----|-----| | 0.0 | 90 | 10 | | 20.0 | 10 | 90 | | 25.0 | 10 | 90 | | 25.1 | 90 | 10 | | 30.0 | 90 | 10 |
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection Wavelength: 225 nm.
3. Quantification:
- Prepare calibration curves using standard solutions of purified this compound and the expected product at known concentrations.
- Integrate the peak areas of the starting material and product in the reaction sample chromatogram.
- Calculate their respective concentrations using the calibration curves to determine reaction conversion and yield over time.
Application Note 1.2: LC-MS for Molecular Weight Confirmation and Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that couples the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer.[8] For reactions of this compound, LC-MS is essential for unequivocally confirming the molecular weight of the desired product and for identifying the structures of unknown byproducts or impurities.[7]
Causality of Method Design:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for moderately polar, thermally labile molecules. In positive ion mode, it will readily protonate the quinoline nitrogen to generate a strong [M+H]⁺ ion, allowing for straightforward determination of the molecular weight.[9]
-
High-Resolution Mass Spectrometry (HRMS): Using a Time-of-Flight (TOF) or Orbitrap mass analyzer provides a highly accurate mass measurement. This data can be used to determine the elemental composition of an unknown peak, which is invaluable for identifying unexpected side products.[9]
Protocol 1.2: LC-MS Analysis
1. Sample Preparation:
- Follow the same procedure as described in Protocol 1.1. Ensure the final solvent is compatible with the LC-MS system.
2. LC-MS System and Conditions:
- LC System: Use the same LC conditions as in Protocol 1.1. Using a volatile buffer like formic acid is mandatory.
- MS System: Mass Spectrometer with an ESI source.
- Ionization Mode: ESI Positive.
- Mass Range: Scan from m/z 100 to 1000.
- Capillary Voltage: 3.5 kV.
- Drying Gas Flow: 10 L/min.
- Drying Gas Temperature: 350 °C.
- Data Interpretation: Extract the ion chromatogram for the expected [M+H]⁺ of the starting material (m/z 205.06) and the desired product. Analyze the mass spectra of any other significant peaks to identify potential impurities. Nitroaromatic compounds can sometimes exhibit characteristic neutral losses of NO (30 Da) or NO₂ (46 Da) in their mass spectra.[10][11]
Section 2: Spectroscopic Analysis for Structural Elucidation
While chromatography separates and quantifies, spectroscopy provides detailed structural information. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy is required for the complete characterization of reaction products.
Application Note 2.1: NMR Spectroscopy for Unambiguous Structure Determination
NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound.[12] For derivatives of this compound, ¹H NMR confirms the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms.
Causality of Method Design:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The transformation of the -CH₂OH group (e.g., to -CH₂-O-C=O for an ester) will result in a predictable downfield shift of the methylene protons.
-
¹³C NMR: Shows the number of distinct carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing clear evidence of structural changes.
-
2D NMR (COSY): Correlation Spectroscopy (COSY) is crucial when aromatic signals in the ¹H NMR spectrum are overlapped, a common issue in substituted quinolines.[13] It reveals which protons are coupled to each other, allowing for unambiguous assignment of the aromatic spin systems.
Protocol 2.1: NMR Analysis
1. Sample Preparation:
- Ensure the product is purified (e.g., by column chromatography or recrystallization) and thoroughly dried to remove residual solvents.
- Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
- Ensure the solution is clear. Filter if necessary.
2. Data Acquisition:
- Acquire a standard 1D ¹H spectrum, a 1D ¹³C spectrum, and a 2D ¹H-¹H COSY spectrum on a spectrometer (e.g., 400 MHz or higher).
3. Data Interpretation:
- ¹H NMR:
- Look for the disappearance of the alcohol proton (-OH) signal.
- Analyze the shift of the methylene protons at the 2-position (~4.8-5.0 ppm in the starting material).
- Assign the aromatic protons in the 7.5-9.0 ppm region. Note that the nitro group will cause significant deshielding of adjacent protons.
- ¹³C NMR:
- Confirm the total number of expected carbon signals.
- Observe the shift of the methylene carbon (~62-65 ppm in the starting material) and other carbons involved in the reaction.
- COSY:
- Use the cross-peaks to trace the connectivity between adjacent protons on the quinoline rings, confirming their assignments.[13]
| Predicted ¹H NMR Shifts for this compound Core |
| Assignment |
| H3 |
| H4 |
| H5 |
| H7 |
| H8 |
| -CH₂- |
| -OH |
| Note: These are predicted values and may vary. Actual assignments require 2D NMR. |
Application Note 2.2: FTIR Spectroscopy for Functional Group Confirmation
FTIR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule.[14] It is an excellent tool for quickly verifying the success of a reaction by observing the appearance or disappearance of key vibrational bands.
Causality of Method Design:
-
FTIR is highly sensitive to the vibrations of specific chemical bonds. The conversion of the alcohol (-OH) and the presence of the nitro (-NO₂) group give rise to strong, characteristic absorption bands that serve as a molecular "fingerprint".[14][15] For example, in an esterification reaction, the disappearance of the broad O-H stretch and the appearance of a strong C=O stretch provides immediate evidence of the transformation.
Protocol 2.2: FTIR Analysis
1. Sample Preparation (ATR Method):
- Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
- Place a small amount of the purified solid sample onto the crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
2. Data Acquisition:
- Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
- Perform a background scan of the empty crystal before running the sample.
3. Data Interpretation:
- Analyze the spectrum for key absorption bands. Compare the product spectrum to the starting material spectrum.
| Characteristic FTIR Bands for this compound |
| Wavenumber Range (cm⁻¹) |
| 3400 - 3200 |
| 3100 - 3000 |
| 1600 - 1450 |
| 1550 - 1475 |
| 1360 - 1290 |
| 1100 - 1000 |
| Reference for Nitro Group bands:[15][16] |
Section 3: Integrated Analytical Workflow
For maximum confidence in experimental results, data from multiple analytical techniques should be integrated and cross-validated.[4] No single method provides a complete picture; it is the synergy between chromatographic separation, mass determination, and spectroscopic structural analysis that yields unambiguous and trustworthy characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.uncw.edu [repository.uncw.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Application Note & Protocol: Scaling the Synthesis of (6-Nitroquinolin-2-yl)methanol via Chemoselective Aldehyde Reduction
Abstract & Introduction
(6-Nitroquinolin-2-yl)methanol is a key building block and intermediate in medicinal chemistry, notably in the development of novel therapeutic agents.[1] Its synthesis requires a chemoselective reduction of the aldehyde group in 6-nitroquinoline-2-carbaldehyde while preserving the sensitive nitro functionality. This document provides a comprehensive guide for the synthesis of this compound, detailing a robust laboratory-scale protocol and outlining critical considerations and methodologies for scaling the process to a pilot-plant or kilo-lab setting. The core of this process is the selective reduction of an aldehyde in the presence of a nitro group using sodium borohydride (NaBH₄), a mild and selective reducing agent.[2][3] We will address the practical challenges of this transformation, including reaction kinetics, thermal management, hydrogen evolution, and product isolation at scale.
Synthetic Strategy & Mechanistic Rationale
The chosen synthetic route involves the reduction of the commercially available 6-nitroquinoline-2-carbaldehyde using sodium borohydride.
Reaction: 6-nitroquinoline-2-carbaldehyde → this compound
Mechanism: The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Sodium borohydride is the reagent of choice due to its excellent chemoselectivity; it readily reduces aldehydes and ketones but does not typically reduce less reactive functional groups like esters, amides, or, crucially, aromatic nitro groups under standard conditions.[3] Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would lead to non-selective reduction of both the aldehyde and the nitro group. The reaction is typically performed in a protic solvent, like methanol or ethanol, which participates in the reaction by protonating the resulting alkoxide intermediate during the workup step to yield the final alcohol product.[3]
Laboratory-Scale Synthesis Protocol (1-5 g Scale)
This protocol establishes a baseline for process development and provides a reliable method for producing high-purity material for research purposes.
3.1. Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Nitroquinoline-2-carbaldehyde | ≥97% | Commercially Available | --- |
| Sodium Borohydride (NaBH₄) | ≥98%, powder | Commercially Available | Handle with care, moisture-sensitive.[4][5] |
| Methanol (MeOH) | Anhydrous | Commercially Available | --- |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | --- |
| Deionized Water | --- | In-house | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) | --- | Prepared in-house | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercially Available | --- |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For chromatography |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-nitroquinoline-2-carbaldehyde (5.0 g, 24.7 mmol).
-
Dissolution: Add methanol (100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Reagent Addition: Once cooled, add sodium borohydride (0.56 g, 14.8 mmol, 0.6 eq) portion-wise over 15-20 minutes. Maintain the internal temperature below 10 °C. Note: Hydrogen gas evolution will occur. Ensure adequate ventilation in a fume hood.[4][6]
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate/Hexanes) until the starting aldehyde spot has been completely consumed (typically 1-2 hours).
-
Quenching: Slowly and carefully add deionized water (50 mL) to quench the excess sodium borohydride. Caution: Vigorous gas evolution. Allow the mixture to warm to room temperature.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with dichloromethane (3 x 75 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by deionized water (1 x 50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of DCM.
-
Concentration & Purification: Concentrate the filtrate under reduced pressure to yield a crude solid. Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
Scale-Up Considerations & Process Development
Scaling this synthesis from grams to hundreds of grams or kilograms introduces significant challenges that must be systematically addressed.[7]
4.1. Thermal Management & Exothermicity The reaction of sodium borohydride with methanol is exothermic, as is the quenching step with water.[6] On a small scale, an ice bath provides sufficient cooling. On a large scale, this is inadequate.
-
Recommendation: Use a jacketed glass reactor with a chiller/heater unit to maintain precise temperature control. The rate of NaBH₄ addition must be carefully controlled and tied to the reactor's ability to dissipate heat. A preliminary Reaction Calorimetry (RC1) study is highly recommended to determine the heat of reaction and establish safe addition profiles.
4.2. Reagent Addition & Mixing Poor mixing in a large reactor can create localized "hot spots" of high reagent concentration, leading to side reactions or a dangerous, uncontrolled exotherm.[7]
-
Recommendation: Instead of adding NaBH₄ as a solid, which can clump and is difficult to control, prepare a solution or a stable slurry of NaBH₄ in a suitable, dry, inert solvent (e.g., dry THF or DME, if compatible with the main process stream) and add it via a dosing pump. Addition should be subsurface, near the agitator tip, to ensure rapid dispersion.[7]
4.3. Hydrogen Gas Evolution & Safety The reaction of NaBH₄ with methanol and the aqueous quench generates significant volumes of flammable hydrogen gas.[4] In a large, enclosed reactor, this can create a serious explosion hazard.
-
Safety Protocol: The reactor must be equipped with a vent line connected to an exhaust system. The headspace should be continuously purged with an inert gas like nitrogen to ensure the hydrogen concentration remains well below the lower explosive limit (LEL). All equipment must be properly grounded to prevent static discharge.[8]
4.4. Work-Up and Product Isolation Handling large volumes of flammable solvents for extraction and crystallization requires specialized equipment.
-
Recommendation: For the work-up, use a liquid-liquid centrifugal separator or a larger-scale extraction vessel. For isolation, crystallization is preferable to chromatography at scale. A solvent screen should be performed to identify a suitable single-solvent or bi-solvent system for recrystallization (e.g., ethyl acetate/heptane, isopropanol/water) to achieve high purity and yield without the need for silica gel.[9][10]
Pilot-Scale Synthesis Protocol (100-500 g Scale)
This protocol incorporates the scale-up considerations for a robust and safe process.
5.1. Equipment
-
20 L jacketed glass reactor with overhead stirrer, temperature probe, nitrogen inlet, and condenser.
-
Dosing pump for reagent addition.
-
Chiller/heater unit for temperature control.
-
Appropriate filtration equipment (e.g., Nutsche filter-dryer).
5.2. Process Parameters Summary
| Parameter | Laboratory Scale (5 g) | Pilot Scale (250 g) | Rationale for Change |
| Starting Material | 5.0 g | 250 g | 50x Scale-Up |
| Solvent (Methanol) | 100 mL (20 vol) | 5 L (20 vol) | Maintained solvent ratio |
| NaBH₄ (0.6 eq) | 0.56 g | 28 g | Maintained stoichiometry |
| Addition Method | Manual portion-wise | Dosed as a slurry in dry THF (500 mL) over 1-2 hours | Control exotherm, improve mixing |
| Temperature | 0-5 °C (Ice Bath) | 0-5 °C (Jacketed Reactor) | Precise, active temperature control |
| Quench (Water) | 50 mL | 2.5 L | Controlled addition to manage exotherm/gas |
| Isolation | Chromatography | Recrystallization (e.g., from Isopropanol) | Efficiency and scalability |
| Expected Yield | ~75-85% | ~80-90% | Improved isolation method |
5.3. Pilot-Scale Step-by-Step Procedure
-
Reactor Preparation: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.
-
Charging: Charge 6-nitroquinoline-2-carbaldehyde (250 g) and methanol (5 L) to the reactor. Start agitation to dissolve.
-
Cooling: Cool the reactor contents to 0-5 °C using the chiller unit.
-
Reagent Addition: In a separate vessel under nitrogen, prepare a slurry of NaBH₄ (28 g) in dry THF (500 mL). Add this slurry to the reactor via dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction & Monitoring: Maintain the batch at 0-5 °C and monitor for completion via in-process control (IPC) using HPLC or TLC.
-
Quenching: Once complete, slowly add deionized water (2.5 L) via the dosing pump, maintaining the temperature below 20 °C. Monitor gas evolution and ensure adequate venting.
-
Solvent Distillation: Reconfigure the reactor for distillation and remove the bulk of the methanol/THF under atmospheric pressure or slight vacuum until agitation becomes difficult.
-
Crystallization: Cool the remaining aqueous slurry. Add isopropanol (or another pre-determined crystallization solvent) to dissolve the product at an elevated temperature (e.g., 50-60 °C), then cool slowly to crystallize the product.
-
Isolation & Drying: Filter the solid product using a Nutsche filter. Wash the cake with a cold solvent (e.g., cold isopropanol/water mixture). Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Visual Workflow Diagram
The following diagram illustrates the key stages of the scaled-up synthesis process.
Caption: Workflow for the scaled-up synthesis of this compound.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. wcu.edu [wcu.edu]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. scribd.com [scribd.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. benchchem.com [benchchem.com]
- 10. WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents [patents.google.com]
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in (6-Nitroquinolin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and actionable protocols for the chemical modification of the primary hydroxyl group in (6-Nitroquinolin-2-yl)methanol. As a key heterocyclic scaffold, quinoline and its derivatives are central to numerous pharmacologically active compounds.[1][2][3] The strategic functionalization of the C2-methanol substituent opens a gateway to a diverse array of novel analogues for screening and development. This document moves beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can adapt and troubleshoot these methods effectively.
The Strategic Importance of the C2-Methanol Group Functionalization
The this compound molecule presents three primary regions for chemical modification: the quinoline ring system, the nitro group, and the hydroxymethyl group at the C2 position. The hydroxyl group is a particularly attractive target for initial derivatization due to its versatile reactivity. It can be readily transformed into esters, ethers, halides, and aldehydes, each serving as a launchpad for further synthetic elaboration or as a final functional moiety to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.
The electron-withdrawing nature of the 6-nitro group and the quinoline ring influences the reactivity of the benzylic-like alcohol, a factor that must be considered in reaction design. The protocols outlined below are selected for their reliability, mild conditions, and high functional group tolerance.
Core Functionalization Strategies: Protocols and Scientific Rationale
Esterification via the Mitsunobu Reaction
Scientific Rationale: Esterification is a fundamental transformation for converting the hydroxyl group into a key functional group found in many prodrugs and bioactive molecules. While classic Fischer esterification (acid-catalyzed reaction with a carboxylic acid) is an option, it often requires harsh conditions (high temperatures and strong acids) that may not be compatible with the nitroquinoline scaffold.[4][5] The Mitsunobu reaction offers a superior alternative, proceeding under mild, neutral conditions at or below room temperature.[6][7][8] The reaction mechanism involves the in-situ activation of the alcohol by triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] This forms a good leaving group which is then displaced by the carboxylate nucleophile in an Sₙ2 fashion.[6][11] This method is highly efficient for primary alcohols and tolerates a wide variety of functional groups.
Experimental Workflow: Mitsunobu Esterification
Caption: Workflow for Mitsunobu esterification.
Detailed Protocol 1: Mitsunobu Esterification
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Initiation: Cool the resulting solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise over 5-10 minutes. The characteristic yellow/orange color may fade as the reaction proceeds.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product and triphenylphosphine oxide byproduct.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure ester.
| Parameter | Condition/Reagent | Rationale |
| Solvent | Anhydrous THF | Aprotic solvent that dissolves reagents well. Must be dry to prevent hydrolysis of intermediates. |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the alcohol.[9] |
| Azodicarboxylate | DIAD or DEAD | The ultimate oxidant that drives the reaction, regenerating the phosphine oxide.[6] |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction between PPh₃ and DIAD.[6] |
| Stoichiometry | Excess PPh₃ and DIAD | Ensures complete consumption of the limiting starting alcohol. |
Conversion to Alkyl Halides via the Appel Reaction
Scientific Rationale: Converting the hydroxyl group to an alkyl halide (chloride or bromide) transforms it into a versatile leaving group, creating a key intermediate for subsequent Sₙ2 reactions to introduce amines, azides, cyanides, and other nucleophiles. The Appel reaction provides a mild and efficient method for this conversion, avoiding the harsh conditions of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).[11][12] The reaction utilizes triphenylphosphine in combination with a carbon tetrahalide (CCl₄ for chlorides, CBr₄ for bromides).[12][13] The mechanism involves the formation of a phosphonium salt, which activates the alcohol. Subsequent nucleophilic attack by the halide ion proceeds with inversion of configuration (though not relevant for this achiral substrate) to yield the alkyl halide and triphenylphosphine oxide.[14]
Experimental Workflow: Appel Reaction
Caption: Workflow for the Appel reaction.
Detailed Protocol 2: Appel Reaction for Halogenation
-
Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous acetonitrile or dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C. Add a solution of carbon tetrachloride (for chlorination) or carbon tetrabromide (for bromination) (1.5 eq.) in the same solvent dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Workup: Concentrate the solvent under reduced pressure. Add a nonpolar solvent like diethyl ether to the residue to precipitate the triphenylphosphine oxide.
-
Purification: Filter the mixture, wash the solid with cold ether, and combine the filtrates. Concentrate the filtrate and purify the resulting crude product by flash chromatography to yield the pure (6-nitroquinolin-2-yl)methyl halide.
| Parameter | Reagent for Chlorination | Reagent for Bromination | Rationale |
| Halogen Source | Carbon Tetrachloride (CCl₄) | Carbon Tetrabromide (CBr₄) | Provides the halide nucleophile and activates the phosphine.[12] |
| Phosphine | Triphenylphosphine (PPh₃) | Triphenylphosphine (PPh₃) | The oxygen acceptor, driving the reaction forward via formation of the strong P=O bond.[12] |
| Solvent | Dichloromethane or Acetonitrile | Dichloromethane or Acetonitrile | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Controls the initial reaction rate and ensures selectivity. |
Oxidation to (6-Nitroquinolin-2-yl)carbaldehyde
Scientific Rationale: The oxidation of the primary alcohol to the corresponding aldehyde provides a valuable electrophilic handle for reactions such as reductive amination, Wittig reactions, and the formation of imines or oximes. A significant challenge in this transformation is preventing over-oxidation to the carboxylic acid.[15] While many reagents exist (e.g., PCC, PDC), modern methods using catalytic amounts of a stable nitroxyl radical like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are often preferred for their selectivity and milder conditions.[16][17] In a typical TEMPO-catalyzed cycle, a stoichiometric co-oxidant (like sodium hypochlorite) oxidizes the TEMPO radical to the active N-oxoammonium species, which then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of the catalyst.[18]
Experimental Workflow: TEMPO-Catalyzed Oxidation
Caption: Workflow for TEMPO-catalyzed oxidation.
Detailed Protocol 3: TEMPO-Catalyzed Oxidation
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane (DCM). Add an aqueous solution of sodium bicarbonate (approx. 0.5 M).
-
Catalyst Addition: Add TEMPO (0.01-0.1 eq.) and sodium bromide (0.1 eq., if using NaOCl).
-
Oxidation: Cool the vigorously stirred biphasic mixture to 0 °C. Add an aqueous solution of sodium hypochlorite (bleach, ~1.1 eq.) dropwise, ensuring the temperature remains below 5 °C. The orange color of the aqueous layer indicates the presence of bromine.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess oxidant.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate and purify the crude aldehyde by flash column chromatography.
| Parameter | Condition/Reagent | Rationale |
| Catalyst | TEMPO | Highly selective for the oxidation of primary alcohols to aldehydes.[17] |
| Co-oxidant | Sodium Hypochlorite (NaOCl) | Inexpensive and effective stoichiometric oxidant that regenerates the active catalyst.[16] |
| Solvent System | Biphasic (DCM/H₂O) | Allows for easy separation of the organic product from the aqueous reagents. |
| Additive | NaHCO₃ Buffer | Maintains a slightly basic pH to prevent side reactions and degradation. |
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. iipseries.org [iipseries.org]
- 3. brieflands.com [brieflands.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Appel Reaction [organic-chemistry.org]
- 12. Appel reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Reduction of the Nitro Group in (6-Nitroquinolin-2-yl)methanol Derivatives
Introduction: The Strategic Importance of the 6-Aminoquinoline Scaffold
The transformation of (6-Nitroquinolin-2-yl)methanol derivatives to their corresponding 6-amino analogues is a pivotal step in medicinal chemistry and drug development. The resulting (6-Aminoquinolin-2-yl)methanol core is a privileged scaffold found in a variety of biologically active molecules, most notably in the development of novel antimalarial agents. The amino group at the 6-position serves as a critical synthetic handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) to enhance potency, modulate pharmacokinetic properties, and overcome drug resistance.[1]
The reduction of an aromatic nitro group is a classic transformation in organic synthesis, yet its application to complex, multifunctional molecules like quinoline derivatives demands careful consideration of chemoselectivity.[2][3] The primary challenge lies in selectively reducing the nitro group without affecting other sensitive functionalities, such as the primary alcohol at the 2-position or the quinoline ring itself, which can be susceptible to hydrogenation under certain conditions.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on validated methods for the reduction of the nitro group in this compound derivatives. We will explore the causality behind experimental choices for several robust protocols, compare their relative merits, and provide detailed, step-by-step instructions to ensure reliable and reproducible outcomes in the laboratory.
Mechanistic Overview & Method Selection
The reduction of a nitroarene to an aniline is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[6] The choice of reducing agent and reaction conditions determines the efficiency and selectivity of this transformation. For substrates like this compound, the ideal method should be high-yielding, tolerant of the alcohol and heterocyclic system, and amenable to scale-up.
Below is a decision-making workflow to aid in selecting an appropriate reduction strategy.
References
- 1. Page loading... [guidechem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
application of (6-Nitroquinolin-2-yl)methanol in creating fluorescent probes
Application Notes and Protocols: (6-Nitroquinolin-2-yl)methanol as a Versatile Precursor for Fluorescent Probe Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent probes are indispensable tools in modern science, enabling real-time visualization and quantification of specific analytes within complex biological and environmental systems. The rational design of these molecular sensors hinges on a deep understanding of structure-property relationships. Among the various fluorophores available, the quinoline scaffold stands out due to its rigid aromatic structure, favorable photophysical properties, and synthetic versatility.[1][2]
This guide focuses on This compound , a strategic precursor for the development of sophisticated fluorescent probes. Its molecular architecture is uniquely suited for creating "smart" sensors. The quinoline core acts as the fundamental fluorophore, the electron-withdrawing 6-nitro group serves as a potent fluorescence modulator, and the reactive 2-methanol group provides a convenient handle for synthetic elaboration. By leveraging these features, researchers can construct probes that respond to specific stimuli with a discernible change in their fluorescence output.
This document provides an in-depth look at the chemical principles governing the use of this compound and offers detailed protocols for the synthesis and application of a "turn-on" fluorescent probe designed to detect reducing environments.
Part 1: The Chemistry of this compound in Probe Design
Core Principles of Fluorescence Modulation
The utility of this compound in probe design is rooted in its "push-pull" electronic nature. The 6-nitro group acts as a strong electron-withdrawing group, which profoundly influences the quinoline's fluorescence properties.
-
Fluorescence Quenching: In its native state, the nitro group effectively quenches the fluorescence of the quinoline core. This occurs primarily through a process called Photoinduced Electron Transfer (PET). Upon excitation by light, the excited electron from the quinoline fluorophore can be transferred to the electron-deficient nitro group instead of returning to the ground state via fluorescent emission.[3][4] This "PET-on" state renders the molecule weakly or non-fluorescent.
-
Fluorescence Activation: The key to creating a "turn-on" probe lies in modulating this quenching effect. By chemically transforming the electron-withdrawing nitro group (-NO₂) into a strongly electron-donating amino group (-NH₂), the PET process is inhibited. The amino group "pushes" electron density into the aromatic ring, disrupting the electron transfer to the acceptor and allowing the excited fluorophore to decay radiatively. This "PET-off" state results in a dramatic enhancement of fluorescence.[5][6]
Synthetic Utility: A Modular Approach
This compound is a versatile building block because its two key functional groups can be manipulated independently to build a complete probe structure (Fluorophore-Linker-Receptor).
-
Modification of the 2-Methanol Group: The primary alcohol at the 2-position is the primary site for attaching a recognition moiety (the part of the probe that selectively interacts with the analyte). A common and effective strategy is to oxidize the alcohol to an aldehyde (-CHO).[7][8] This aldehyde is then perfectly primed for reactions like Schiff base condensation to link the quinoline fluorophore to an amine-containing receptor unit.
-
Transformation of the 6-Nitro Group: As the master switch for fluorescence, the 6-nitro group is typically the last part of the molecule to be addressed. Its reduction to a 6-amino group is the activation step, triggered by the analyte of interest (e.g., a reducing agent).
The following workflow illustrates the strategic synthetic transformations possible with this precursor.
Caption: General synthetic workflow using this compound.
Part 2: Protocol - Synthesis of a "Turn-On" Fluorescent Probe
This section details a two-step synthesis to create a probe for detecting reducing environments. The protocol first converts the precursor's methanol group into an aldehyde, then attaches a simple capping group.
Objective: To synthesize N-((6-nitroquinolin-2-yl)methylene)aniline, a probe that is quenched in its nitro state but can be activated by reduction.
Step 1: Oxidation of this compound to 6-Nitroquinoline-2-carbaldehyde
Causality: The oxidation of the benzylic alcohol to an aldehyde is a critical step to create an electrophilic center for subsequent coupling reactions. Manganese dioxide (MnO₂) is a mild and effective reagent for this selective transformation without affecting the nitro group.[9]
Materials & Reagents:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Dissolve this compound (1.0 g, 4.9 mmol) in 100 mL of anhydrous DCM in a 250 mL round-bottom flask.
-
Add activated MnO₂ (8.5 g, 98 mmol, ~20 equivalents) to the solution. Note: A large excess of MnO₂ is typically required for efficient oxidation.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion. This may take several hours to overnight.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the MnO₂ solid. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.
-
Combine the filtrates and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 6-Nitroquinoline-2-carbaldehyde as a solid.
-
The product can be purified further by column chromatography on silica gel if necessary.
Step 2: Schiff Base Condensation to Synthesize the Probe
Causality: This step attaches a simple phenyl group via an imine linkage. The reaction is typically catalyzed by a small amount of acid, which protonates the aldehyde's carbonyl oxygen, making it more susceptible to nucleophilic attack by the aniline.
Materials & Reagents:
-
6-Nitroquinoline-2-carbaldehyde (from Step 1)
-
Aniline
-
Ethanol, absolute
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
Dissolve 6-Nitroquinoline-2-carbaldehyde (500 mg, 2.47 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Add aniline (230 mg, 2.47 mmol, 1 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product, N-((6-nitroquinolin-2-yl)methylene)aniline, will often precipitate out of the solution as a solid.
-
Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. This is the final, "turn-off" probe.
Part 3: Protocol - Application in Detecting a Reducing Agent
Objective: To characterize the "turn-on" fluorescence response of the synthesized probe upon reduction of its nitro group. Sodium dithionite (Na₂S₂O₄) is used as a model chemical reductant.
Materials & Reagents:
-
Synthesized Probe (from Part 2)
-
Sodium Dithionite (Na₂S₂O₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Fluorometer and quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of the probe in DMSO.
-
Prepare a fresh 10 mM stock solution of sodium dithionite in PBS buffer.
-
-
Fluorescence Measurement - Baseline:
-
In a quartz cuvette, prepare a 2 mL solution of the probe at a final concentration of 10 µM in PBS (with 1% DMSO to ensure solubility).
-
Place the cuvette in the fluorometer. Set the excitation wavelength (λ_ex), which should be determined from an initial absorbance scan (typically around 350-400 nm for such systems).
-
Record the fluorescence emission spectrum. You should observe very weak fluorescence, establishing the "off" state baseline.
-
-
Fluorescence Titration:
-
To the same cuvette, add small aliquots (e.g., 2-10 µL) of the sodium dithionite stock solution.[10]
-
After each addition, mix gently and allow the reaction to proceed for 2-3 minutes.
-
Record the full emission spectrum after each addition.
-
-
Data Acquisition:
-
You should observe a significant increase in fluorescence intensity at a specific emission wavelength (λ_em) as the concentration of the reducing agent increases.
-
Continue the additions until the fluorescence intensity reaches a plateau, indicating the reaction is complete.
-
Data Analysis & Interpretation:
-
Plot the fluorescence intensity at the peak emission wavelength (λ_em) against the concentration of the added sodium dithionite.
-
Limit of Detection (LOD): The LOD can be calculated using the formula: LOD = 3σ/k , where 'σ' is the standard deviation of the blank measurement (the probe solution before adding any reductant) and 'k' is the slope of the linear portion of the fluorescence intensity vs. concentration plot.[11][12]
Table 1: Representative Photophysical Data
| Compound State | Analyte | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) | Appearance |
| Probe (Off State) | None | ~380 | ~450 | < 0.01 | Weakly colored, Non-fluorescent |
| Probe (On State) | Reductant | ~420 | ~510 | > 0.50 | Brightly colored, Highly fluorescent |
Note: The values presented are hypothetical and representative for educational purposes.
Part 4: Visualizing the "Turn-On" Mechanism
The fluorescence activation of the probe is governed by the change in the electronic character of the quinoline system upon reduction of the nitro group. This can be visualized as a switch from a "PET-on" to a "PET-off" state.
Caption: Energy diagram illustrating the PET-based "turn-on" mechanism.
Conclusion
This compound is a powerful and strategically designed precursor for the synthesis of advanced fluorescent probes. Its inherent chemical functionalities allow for the straightforward implementation of a robust fluorescence quenching-and-activation mechanism based on Photoinduced Electron Transfer. The protocols outlined in this guide demonstrate a clear synthetic path from this versatile starting material to a functional "turn-on" probe, providing a foundational methodology that can be adapted by researchers to create novel sensors for a wide array of reducing analytes in chemical and biological systems.
References
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fundamental study on the fluorescence-quenching effect of nitro groups in tetraphenylethene AIE dyes with electron-withdrawing groups [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 10. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. wasatchphotonics.com [wasatchphotonics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (6-Nitroquinolin-2-yl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (6-nitroquinolin-2-yl)methanol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in overcoming common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.
Synthetic Pathway Overview
The most common and reliable synthetic route to this compound is a two-step process starting from 2-methyl-6-nitroquinoline. The first step is the selective oxidation of the methyl group to an aldehyde, followed by the reduction of the aldehyde to the desired primary alcohol.
Technical Support Center: Optimizing the Synthesis of (6-Nitroquinolin-2-yl)methanol
Welcome to the technical support guide for the synthesis of (6-Nitroquinolin-2-yl)methanol. This resource is designed for researchers and drug development professionals to navigate the common challenges in synthesizing this important heterocyclic intermediate. We will delve into the causality behind experimental choices, providing a framework for logical troubleshooting and yield optimization.
Section 1: Core Synthesis Pathway & Protocol
The most direct and widely adopted method for synthesizing this compound is the chemoselective reduction of its corresponding aldehyde, 6-nitroquinoline-2-carbaldehyde. The primary challenge lies in reducing the aldehyde functional group without affecting the sensitive nitro group on the quinoline core.
Recommended Protocol: Chemoselective Aldehyde Reduction
This protocol is optimized for high chemoselectivity and yield, utilizing sodium borohydride (NaBH₄), a mild and selective reducing agent.
Materials:
-
6-Nitroquinoline-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), Anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for elution
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-nitroquinoline-2-carbaldehyde (1.0 eq) in a mixture of DCM and MeOH (typically a 4:1 to 5:1 ratio). The methanol is crucial for protonating the intermediate alkoxide but should be limited to maintain the reactivity of NaBH₄.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the reaction's exothermicity and prevent side reactions, such as the reduction of the nitro group.
-
Reagent Addition: Add NaBH₄ (1.1 to 1.5 eq) portion-wise over 15-20 minutes. Adding the reagent slowly prevents a rapid temperature increase.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The product, being an alcohol, will have a lower Rf value than the starting aldehyde. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly add saturated aqueous NH₄Cl solution at 0 °C to quench the excess NaBH₄ and hydrolyze the borate ester intermediates.
-
Workup & Extraction:
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Dilute with water and extract the aqueous layer three times with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol) can be effective.
Experimental Workflow Diagram
Caption: Reaction and purification workflow for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes?
A1: Low yield is a multifaceted issue. The cause can be pinpointed by systematically evaluating the reaction parameters.
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining, the issue may be insufficient reducing agent or reagent deactivation. NaBH₄ can be deactivated by moisture or acidic impurities.
-
Solution: Use freshly opened or properly stored NaBH₄. Ensure solvents are anhydrous. Increase the equivalents of NaBH₄ to 1.5 eq.
-
-
Side Reactions: The formation of byproducts is a common cause of reduced yield. The primary side reaction of concern is the reduction of the nitro group.
-
Solution: Maintain a strict temperature of 0 °C during NaBH₄ addition. Overheating can provide enough energy to reduce the nitro group.
-
-
Workup Losses: The product has moderate polarity. Significant product can be lost to the aqueous layer during extraction if the pH is not controlled or if insufficient solvent is used.
-
Solution: Ensure the aqueous layer is thoroughly extracted at least three times with DCM or Ethyl Acetate. Neutralizing the quench solution with NaHCO₃ before extraction can improve partitioning into the organic layer.
-
| Parameter | Potential Issue | Recommended Action |
| Reagent Quality | Old or hydrated NaBH₄ | Use a fresh bottle or test activity on a simple ketone. |
| Temperature | > 5 °C during addition | Maintain a 0 °C ice bath and add NaBH₄ slowly. |
| Stoichiometry | < 1.1 eq NaBH₄ | Increase NaBH₄ to 1.1 - 1.5 equivalents. |
| Workup | Product loss to aqueous phase | Perform 3-4 extractions; neutralize before extracting. |
Q2: My TLC shows multiple spots, and my final product NMR is unclean. How do I identify and prevent byproducts?
A2: The most probable byproduct is (2-aminquinolin-6-yl)methanol, resulting from the undesired reduction of the nitro group.
-
Cause & Prevention: This occurs when the reaction conditions are too harsh. While NaBH₄ is generally selective, its reactivity increases with temperature. Using stronger, less selective hydrides like Lithium Aluminum Hydride (LAH) will almost certainly lead to the reduction of both functional groups.
-
Identification: The amino-substituted byproduct will have a significantly different polarity and can be identified by mass spectrometry (product mass - 30 u, corresponding to the loss of O₂ and gain of H₂). Its aromatic signals in ¹H NMR will also shift upfield compared to the nitro-substituted product.
| Reducing Agent | Selectivity for Aldehyde vs. Nitro | Conditions | Outcome |
| NaBH₄ | High | 0 °C, MeOH/DCM | Recommended. High yield of desired alcohol. |
| LiAlH₄ | Low | 0 °C to RT, THF/Ether | Reduces both aldehyde and nitro group. Not recommended. |
| H₂ / Pd-C | Low | RT, 1 atm | Reduces both functional groups. |
Q3: The reaction seems to stop before all the starting material is consumed. Why is it stalling?
A3: A stalling reaction is typically due to reagent deactivation or poor solubility.
-
Reagent Deactivation: NaBH₄ reacts with protic solvents like methanol. While a small amount of methanol is necessary to catalyze the reduction, too much will consume the reagent before it can reduce the aldehyde.
-
Solution: Adhere to a solvent ratio with DCM as the major component (e.g., DCM:MeOH 5:1). Ensure all glassware is dry.
-
-
Solubility: 6-nitroquinoline-2-carbaldehyde may have limited solubility in pure DCM.
-
Solution: The addition of a small amount of methanol (as recommended in the protocol) should be sufficient to solubilize the starting material. If solubility remains an issue, a co-solvent like THF can be cautiously introduced, though it may slow the reaction rate.
-
Troubleshooting Logic Diagram
Caption: A logical flowchart for troubleshooting common synthesis issues.
Q4: Can I use a Grignard reaction to synthesize this molecule?
A4: While creative, using a Grignard reagent for this synthesis is highly problematic and not recommended. For instance, reacting a 6-nitro-2-bromoquinoline with a Grignard reagent followed by the addition of formaldehyde is a conceivable route.
-
The Problem: Grignard reagents are extremely strong bases and nucleophiles[1][2][3]. The nitro group is highly electrophilic and will readily react with the Grignard reagent, leading to a complex mixture of undesired products. Grignard reagents are generally incompatible with nitro functional groups.
References
side reactions and byproduct formation with (6-Nitroquinolin-2-yl)methanol
Welcome to the technical support center for (6-Nitroquinolin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential side reactions and byproduct formation associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Table of Contents
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Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound turned from a pale yellow to a dark brown/red color upon adding a reducing agent. What is happening?
A1: This is a common observation during the reduction of nitroarenes. The deep coloration is often indicative of the formation of intermediate reduction products such as nitroso (-NO) and hydroxylamino (-NHOH) species, which are highly colored. Complete reduction to the corresponding amine, (6-Aminoquinolin-2-yl)methanol, should result in a significantly lighter color. If the dark color persists, it may indicate that the reduction is incomplete or that side reactions, such as dimerization of the intermediates, are occurring.
Q2: I am trying to perform a reaction on the hydroxymethyl group, but I am seeing byproducts with a mass corresponding to the starting material plus 14 Da or 16 Da. What are these?
A2: The hydroxymethyl group (-CH₂OH) is susceptible to oxidation. The byproduct with a mass increase of 14 Da (or more accurately, a loss of 2 Da followed by the addition of an oxygen atom) likely corresponds to the oxidation of the alcohol to an aldehyde (6-Nitroquinoline-2-carbaldehyde). A mass increase of 16 Da (or more accurately, the addition of an oxygen atom) could indicate the formation of the corresponding carboxylic acid (6-Nitroquinoline-2-carboxylic acid). This can occur in the presence of oxidizing agents, or sometimes with prolonged exposure to air, especially in the presence of metal catalysts.
Q3: I am performing a nucleophilic substitution on a different part of a larger molecule containing the this compound moiety and I am seeing unexpected substitution products on the quinoline ring. Why is this happening?
A3: The nitro group at the 6-position is a strong electron-withdrawing group, which activates the quinoline ring for nucleophilic aromatic substitution (SNAr).[1] Nucleophiles can attack electron-deficient positions on the ring, potentially displacing other groups or, in some cases, a hydrogen atom in a process known as Vicarious Nucleophilic Substitution (VNS).[2] The positions ortho and para to the nitro group are particularly activated.
Q4: My stored solution of this compound has developed a yellow-brown tint over time. Is it still usable?
A4: Discoloration upon storage is often a sign of degradation.[3] Quinoline compounds can be sensitive to light (photodegradation) and air (oxidation).[3] The formation of colored degradation products suggests that the purity of your compound is compromised. It is highly recommended to perform an analytical check (e.g., HPLC, LC-MS, or NMR) to assess the integrity of the compound before use in sensitive experiments. For long-term storage, it is best to keep the compound as a solid, protected from light and moisture, and at a low temperature.[3][4]
Troubleshooting Guides
Problem 1: Incomplete Reduction of the Nitro Group
-
Symptom: Your reaction to reduce the nitro group to an amine stalls, and you observe a mixture of starting material and highly colored byproducts in your analysis (TLC, LC-MS).
-
Probable Cause:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate for complete conversion.
-
Deactivated Catalyst: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be poisoned or deactivated.
-
Formation of Stable Intermediates: Nitroso and hydroxylamino intermediates can sometimes be stable under the reaction conditions or undergo side reactions like dimerization to form azoxy or azo compounds.
-
-
Troubleshooting Steps:
-
Increase Reducing Agent Stoichiometry: Add a fresh portion of the reducing agent and monitor the reaction progress.
-
Optimize Reaction Conditions: Increase the reaction temperature or time. If using catalytic hydrogenation, increase the hydrogen pressure.
-
Change Reducing Agent: Consider alternative reducing agents. For example, stannous chloride (SnCl₂) in HCl is effective for reducing nitroquinolines.[2]
-
Check Catalyst Quality: If using a heterogeneous catalyst, ensure it is fresh and active.
-
Problem 2: Unidentified Peaks in Mass Spectrometry after a Reaction
-
Symptom: Your mass spectrum shows peaks that do not correspond to your starting material or expected product.
-
Probable Cause & Identification:
-
Oxidation Products: Look for peaks corresponding to [M-2]+ (aldehyde formation) or [M+16]+ (carboxylic acid formation).
-
Products of Nucleophilic Substitution: If nucleophiles are present, look for peaks corresponding to [M - H + Nu]. The nitro group activates the ring for such reactions.[1][5]
-
Dimerization: Look for peaks around [2M]+ or related fragments, which could indicate dimerization, especially under reductive or basic conditions.
-
Impurities from Synthesis: Byproducts from the original synthesis of this compound may be present. Common quinoline syntheses like the Skraup or Doebner-von Miller reactions can have various side products.[6][7][8]
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Data Summary: Potential Byproducts and Their Mass Spectrometric Signatures
| Byproduct Name | Structure | Mass Change from Starting Material (C₁₀H₈N₂O₃, MW: 204.18) |
| 6-Nitroquinoline-2-carbaldehyde | Oxidation of the alcohol | -2.02 Da |
| 6-Nitroquinoline-2-carboxylic acid | Further oxidation of the alcohol/aldehyde | +15.99 Da |
| (6-Aminoquinolin-2-yl)methanol | Complete reduction of the nitro group | -30.02 Da |
| (6-(Hydroxyamino)quinolin-2-yl)methanol | Partial reduction of the nitro group | -14.00 Da |
| (6-Nitrosoquinolin-2-yl)methanol | Partial reduction of the nitro group | -16.00 Da |
| 5-Nu-(6-Nitroquinolin-2-yl)methanol | Nucleophilic substitution of hydrogen at the 5-position | [M - 1.01 + Nu_mass] Da |
Key Side Reaction Pathways
The reactivity of this compound is dominated by its three key functional components: the nitro group, the quinoline ring, and the hydroxymethyl group. The interplay between these groups dictates the likely side reactions.
Pathway 1: Reactions Involving the Nitro Group
The nitro group can be partially or fully reduced, leading to a cascade of potential products.
Caption: Stepwise reduction of the nitro group.
Pathway 2: Oxidation of the Hydroxymethyl Group
The primary alcohol is susceptible to oxidation, especially in the presence of oxidizing agents or catalysts.
Caption: Oxidation of the hydroxymethyl group.
Protocols for Minimizing Byproduct Formation
Experimental Protocol: Inert Atmosphere and Degassed Solvents
To prevent unwanted oxidation of the hydroxymethyl group, it is crucial to work under an inert atmosphere.
Objective: To set up a reaction that minimizes the oxidation of this compound.
Materials:
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This compound
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Reaction solvent (e.g., THF, Dichloromethane)
-
Schlenk flask or similar reaction vessel
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Source of inert gas (Nitrogen or Argon) with a manifold
-
Cannula or syringe for solvent transfer
Procedure:
-
Drying the Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Degassing the Solvent: Degas the reaction solvent by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Setting up the Reaction:
-
Add the solid this compound and any other solid reagents to the Schlenk flask.
-
Seal the flask and purge with inert gas for several minutes.
-
Using a cannula or syringe, transfer the degassed solvent into the reaction flask.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Running the Reaction: Proceed with your intended chemical transformation.
-
Workup: When the reaction is complete, quench it appropriately before exposing it to the atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [iipseries.org]
- 8. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Purification of (6-Nitroquinolin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of (6-Nitroquinolin-2-yl)methanol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve the desired purity for your compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Question: My crude this compound appears as a dark, tarry substance. How should I proceed with purification?
Answer:
The appearance of a dark, tarry crude product is common in quinoline syntheses, particularly those employing classical methods like the Skraup or Doebner-von Miller reactions. These reactions often generate polymeric byproducts. Here’s a systematic approach to handle this:
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Initial Solvent Extraction: Before attempting more refined purification techniques, an initial workup can be highly effective. Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). If the tar is largely insoluble, this step will already separate your desired product from a significant portion of the polymeric impurities. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic residues, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate it under reduced pressure. This should yield a more manageable solid or oil.
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Trituration: If the concentrated material is a solid, trituration can be a simple and effective next step. This involves suspending the crude solid in a solvent in which the desired compound is sparingly soluble, while the impurities are more soluble. Based on the polarity of this compound, a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate would be a good starting point. Stir the suspension for a period, then collect the solid by filtration. This process can significantly improve the purity of your material before proceeding to chromatography or recrystallization.
Question: I performed a column chromatography purification, but my fractions are still showing multiple spots on the TLC. What could be the issue and how can I improve the separation?
Answer:
Co-elution of impurities during column chromatography is a frequent challenge, especially with polar compounds like this compound. The presence of both a nitro group and a hydroxyl group makes the molecule quite polar, which can lead to strong interactions with the silica gel stationary phase.
Troubleshooting Steps:
-
Solvent System Optimization: The choice of eluent is critical. A common mistake is using a solvent system that is too polar, causing all compounds to move too quickly down the column. Conversely, a system that is not polar enough will result in no movement.
-
Starting Point: For this compound, a good starting point for the mobile phase is a mixture of hexanes and ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.
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TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems. The ideal system should give your product an Rf value of approximately 0.2-0.3, with good separation from the impurity spots.
-
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, is often more effective for separating complex mixtures than an isocratic (constant solvent composition) elution.
-
Alternative Adsorbents: If you continue to face issues with silica gel, consider alternative stationary phases. Alumina (neutral or basic) can sometimes provide different selectivity for polar compounds.
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Sample Loading: Ensure your crude sample is loaded onto the column in a concentrated band. Dissolve the sample in a minimal amount of the initial mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with your adsorbed sample can be loaded onto the top of the column.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the elution of compounds with a wide range of polarities. |
| TLC Rf Target | 0.2 - 0.3 | Provides a good balance between retention and elution for optimal separation. |
Question: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute. Here’s how to address this:
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Solvent Choice: The solvent system may be the culprit. If a single solvent is not working, a binary solvent system is often the solution. Use a solvent in which your compound is highly soluble (e.g., methanol, ethanol, or acetone) and an "anti-solvent" in which it is poorly soluble (e.g., water or hexanes). Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "anti-solvent" until the solution becomes slightly cloudy. Reheat to clarify and then allow it to cool slowly.
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Cooling Rate: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
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Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooling solution can induce crystallization at a temperature below the point where it would oil out.
-
Concentration: The solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture and try to redissolve it before attempting to cool it again.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: The impurities will largely depend on the synthetic route. A common route to functionalized quinolines is the Skraup synthesis or variations thereof. Potential impurities include:
-
Unreacted Starting Materials: For instance, if synthesized from a substituted aniline, residual aniline may be present.
-
Isomeric Byproducts: Nitration of a quinoline precursor can lead to the formation of other nitro-isomers (e.g., 5-nitro or 8-nitro derivatives), which can be challenging to separate due to similar polarities.
-
Polymeric Tars: As mentioned in the troubleshooting guide, these are common byproducts of the strong acid conditions used in many quinoline syntheses.
-
Oxidation or Reduction Byproducts: Depending on the specific reagents used, side reactions can lead to a variety of related impurities.
Q2: My purified this compound is a pale yellow solid, but it starts to turn brownish over time. Is it decomposing?
A2: Many quinoline derivatives, especially those with electron-withdrawing groups like the nitro group, are susceptible to coloration upon exposure to light and air. While a slight color change to yellow or light brown may not indicate significant decomposition, it is a sign of minor oxidation. For long-term storage and to maintain high purity, it is recommended to store the compound in a sealed container, under an inert atmosphere (like nitrogen or argon), and protected from light in a refrigerator or freezer.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent and rapid method for qualitatively assessing the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column with a mobile phase of water and acetonitrile or methanol is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities if they are present in sufficient quantities (typically >1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in identifying impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity for a crystalline solid.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for recrystallization using a binary solvent system.
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethanol).[1][2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a solvent in which the compound is insoluble (e.g., deionized water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot dissolving solvent to redissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purification by flash column chromatography.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent like hexanes.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc.) to elute the compounds from the column. A detailed synthesis of 6-nitroquinoline from 6-bromoquinoline successfully employed an ethyl acetate and hexane solvent system for purification.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Catalyst Selection for (6-Nitroquinolin-2-yl)methanol Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the functionalization of (6-Nitroquinolin-2-yl)methanol. This guide is designed to provide expert advice, troubleshooting strategies, and frequently asked questions (FAQs) to assist you in navigating the complexities of modifying this important heterocyclic compound. As Senior Application Scientists, we understand the nuances of working with functionalized quinoline derivatives and have compiled this resource to address the specific challenges you may encounter.
The presence of both a reactive benzylic alcohol and a strongly electron-withdrawing nitro group on the quinoline scaffold makes this compound a unique substrate. Careful consideration of catalyst selection and reaction conditions is paramount to achieving desired product yields and minimizing side reactions. This guide will delve into the three primary functionalization pathways for the methanol group: oxidation, etherification, and esterification.
I. Oxidation of this compound to (6-Nitroquinolin-2-yl)carbaldehyde
The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation. However, the electron-deficient nature of the quinoline ring and the potential for over-oxidation or side reactions with the nitro group require a mild and selective catalytic system.
Frequently Asked Questions (FAQs) - Oxidation
Q1: What are the most common challenges encountered when oxidizing this compound?
A1: Researchers often face several challenges, including:
-
Low Conversion: The electron-withdrawing nitro group can deactivate the benzylic position, making oxidation more difficult compared to electron-rich systems.
-
Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid, especially under harsh reaction conditions.
-
Side Reactions: The nitro group itself can be susceptible to reduction under certain oxidative conditions, or the quinoline ring may undergo undesired transformations.
-
Catalyst Poisoning: The nitrogen atom in the quinoline ring can coordinate to metal catalysts, leading to deactivation.
Q2: Which catalyst system is recommended for the selective oxidation of this compound to the aldehyde?
A2: For this specific transformation, a TEMPO-based catalytic system is highly recommended due to its mildness and high selectivity for the oxidation of primary alcohols to aldehydes.[1][2][3][4][5] A common and effective system consists of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant.
Troubleshooting Guide - Oxidation
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Conversion | 1. Insufficient Catalyst/Co-oxidant: The catalytic cycle may not be turning over efficiently. 2. Low Reaction Temperature: The activation energy for the oxidation may not be reached. 3. Catalyst Deactivation: The quinoline nitrogen may be poisoning the catalyst. | 1. Increase Catalyst/Co-oxidant Loading: Incrementally increase the loading of TEMPO and the co-oxidant. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a Modified TEMPO Catalyst: Consider using a sterically hindered TEMPO derivative to minimize coordination with the quinoline nitrogen. |
| Formation of Carboxylic Acid (Over-oxidation) | 1. Excessive Co-oxidant: Too much co-oxidant can lead to the oxidation of the aldehyde. 2. Prolonged Reaction Time: Leaving the reaction for too long can result in over-oxidation. 3. High Reaction Temperature: Higher temperatures can favor the formation of the carboxylic acid. | 1. Use Stoichiometric Co-oxidant: Carefully control the stoichiometry of the co-oxidant. 2. Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and quench it once the starting material is consumed. 3. Lower Reaction Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Observation of Unidentified Side Products | 1. Reaction with the Nitro Group: Some co-oxidants might interact with the nitro group. 2. Reaction with the Quinoline Ring: Under certain conditions, the quinoline ring itself can be oxidized. | 1. Choose a Mild Co-oxidant: Use a co-oxidant known for its chemoselectivity, such as sodium hypochlorite in the presence of a phase-transfer catalyst.[1] 2. Screen Different Solvents: The choice of solvent can influence the reaction pathway. |
Experimental Protocol: TEMPO-Catalyzed Oxidation
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To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add TEMPO (0.1 eq) and potassium bromide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (1.1 eq, buffered to pH 8.5-10) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.[1][3]
-
Stir the reaction vigorously at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: TEMPO-Catalyzed Oxidation Workflow
Caption: Workflow for the selective oxidation of this compound.
II. Etherification of this compound
The synthesis of ethers from this compound typically proceeds via a nucleophilic substitution reaction. The choice of conditions (acidic vs. basic) and the nature of the electrophile are critical for a successful transformation.
Frequently Asked Questions (FAQs) - Etherification
Q1: What are the primary methods for the etherification of this compound?
A1: The two main approaches are:
-
Williamson Ether Synthesis (Basic Conditions): This involves the deprotonation of the alcohol to form an alkoxide, which then reacts with an alkyl halide.[6][7][8][9][10] This is generally the preferred method for this substrate.
-
Acid-Catalyzed Etherification: This method involves the protonation of the alcohol, followed by reaction with another alcohol molecule or an alkene. However, the strongly electron-withdrawing nitro group can disfavor the formation of a benzylic carbocation intermediate, making this route challenging for this specific substrate.
Q2: Why is the Williamson ether synthesis preferred for this substrate?
A2: The Williamson ether synthesis proceeds via an SN2 mechanism, which is favored by primary alcohols like this compound. The reaction avoids the formation of a potentially unstable carbocation intermediate that would be necessary under acidic conditions.
Troubleshooting Guide - Williamson Ether Synthesis
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Conversion | 1. Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the alcohol. 2. Poor Nucleophilicity of the Alkoxide: The electron-withdrawing nitro group can reduce the nucleophilicity of the resulting alkoxide. 3. Unreactive Alkyl Halide: The chosen alkyl halide may be too sterically hindered or unreactive. | 1. Use a Stronger Base: Employ a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). 2. Increase Reaction Temperature: Gently heating the reaction can increase the rate of nucleophilic attack. 3. Use a More Reactive Electrophile: Consider using an alkyl iodide or a tosylate instead of a bromide or chloride. |
| Formation of Elimination Products (Alkenes) | 1. Sterically Hindered Alkyl Halide: Using a secondary or tertiary alkyl halide will favor elimination. 2. High Reaction Temperature: Elevated temperatures can promote the E2 pathway. | 1. Use a Primary Alkyl Halide: Whenever possible, use a primary and unhindered alkyl halide.[6][7][8][9][10] 2. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Decomposition of Starting Material | 1. Harsh Basic Conditions: The nitroquinoline core may be sensitive to very strong bases at high temperatures. | 1. Use a Milder Base: If decomposition is observed, try a weaker base like potassium carbonate in a polar aprotic solvent. 2. Control Reaction Time and Temperature: Avoid prolonged reaction times at elevated temperatures. |
Experimental Protocol: Williamson Ether Synthesis
-
To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Williamson Ether Synthesis Logical Flow
Caption: Key steps and potential pathways in the Williamson ether synthesis.
III. Esterification of this compound
The formation of an ester from this compound can be achieved through several methods, with the Fischer-Speier esterification being a common choice. However, the electronic properties of the substrate present specific challenges.
Frequently Asked Questions (FAQs) - Esterification
Q1: What are the main challenges in the esterification of this compound?
A1: The primary challenges include:
-
Slow Reaction Rate: The electron-withdrawing nitro group reduces the nucleophilicity of the alcohol, which can slow down the rate of a classic Fischer-Speier esterification.[11][12]
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction, and driving it to completion can be difficult.[12][13][14]
-
Acid Sensitivity: The nitroquinoline ring system may be sensitive to the strong acidic conditions typically employed in Fischer esterification, potentially leading to side reactions or decomposition.
Q2: What are the recommended catalytic approaches for this esterification?
A2: Several methods can be employed:
-
Fischer-Speier Esterification: Using a carboxylic acid with a strong acid catalyst (e.g., H₂SO₄, TsOH). To overcome the equilibrium, it is often necessary to use an excess of the carboxylic acid or to remove water as it is formed.[12][13][14]
-
Acylation with Acid Chlorides or Anhydrides: Reacting the alcohol with a more reactive acylating agent like an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) is often a more efficient method that avoids strong acids and equilibrium issues.
Troubleshooting Guide - Fischer-Speier Esterification
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low Yield/Incomplete Reaction | 1. Equilibrium Not Shifted: Water produced during the reaction is hydrolyzing the ester back to the starting materials. 2. Insufficient Catalyst: The concentration of the acid catalyst may be too low. 3. Low Reactivity of Alcohol: The electron-withdrawing nature of the substrate hinders the reaction. | 1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water, or add molecular sieves to the reaction mixture. 2. Increase Catalyst Loading: Incrementally increase the amount of the acid catalyst. 3. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or at a higher temperature, while monitoring for decomposition. |
| Decomposition of Starting Material | 1. Harsh Acidic Conditions: The combination of strong acid and high temperature may be degrading the nitroquinoline. | 1. Use a Milder Acid Catalyst: Consider using a solid acid catalyst like Amberlyst-15, which can be easily filtered off. 2. Switch to Acylation: If decomposition persists, using an acid chloride or anhydride under basic or neutral conditions is a better alternative. |
Experimental Protocol: Esterification with an Acid Chloride
-
Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C.
-
Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Esterification Strategy Decision Tree
Caption: Decision-making process for selecting an esterification method.
IV. References
-
Anelli, P. L., et al. (1987). A Landmark Paper on TEMPO-Catalyzed Oxidations. Journal of Organic Chemistry.
-
Bano, M., et al. (2024). Mechanistic Insights into Fischer-Speier Esterification with Ionic Liquid Catalysts. MDPI.
-
Cella, R. (Year). Seminal Contribution to TEMPO-Mediated Oxidation to Carboxylic Acids.
-
Ferreira, E. M., et al. (Year). meta-Arylation of Benzylic Alcohol Derivatives.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
-
MDPI. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols.
-
MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
-
MDPI. (2024). Recent Advances in the Synthesis of Quinolines.
-
National Institutes of Health. (2024). Different catalytic approaches of Friedländer synthesis of quinolines.
-
National Institutes of Health. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
-
Organic Chemistry Portal. (Year). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
-
PubMed. (2001). First asymmetric synthesis of quinoline derivatives.
-
Reddit. (2024). TEMPO oxidation advice.
-
ResearchGate. (2017). Catalysed oxidation of quinoline in model fuel.
-
ResearchGate. (2024). Different catalytic approaches of Friedländer Synthesis of Quinolines.
-
Royal Society of Chemistry. (2013). Catalyst-free aerobic photooxidation of sensitive benzylic alcohols.
-
ScienceDirect. (2024). Advances in polymer based Friedlander quinoline synthesis.
-
ACS Publications. (2024). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
-
National Institutes of Health. (2024). meta-C–H functionalization of phenylethyl and benzylic alcohol derivatives.
-
ChemTalk. (Year). Williamson Ether Synthesis.
-
Chemistry Steps. (Year). Fischer Esterification.
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis.
-
MDPI. (2023). Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions.
-
National Institutes of Health. (2010). (2-Chlorobenzo[h]quinolin-3-yl)methanol.
-
National Institutes of Health. (2024). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents.
-
Organic Chemistry Portal. (Year). Fischer Esterification.
-
Organic Chemistry Portal. (Year). Synthesis of quinolines.
-
ResearchGate. (Year). The Friedländer Synthesis of Quinolines.
-
ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print.
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
-
MDPI. (2023). Quinoline Derivatives with Different Functional Groups.
-
IIP Series. (Year). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Organic Chemistry Tutor. (Year). Williamson Ether Synthesis.
-
ACS Publications. (2024). Direct Aziridine Synthesis from Amines and Styrene Derivatives.
References
- 1. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 2. Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. TEMPO [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 14. Fischer Esterification [organic-chemistry.org]
Technical Support Center: A Guide to the Storage and Handling of (6-Nitroquinolin-2-yl)methanol
Introduction: (6-Nitroquinolin-2-yl)methanol is a critical intermediate in synthetic chemistry and drug discovery, valued for its unique quinoline scaffold functionalized with a reactive nitro group and a methanol moiety. The inherent reactivity of these functional groups, however, makes the molecule susceptible to degradation if not stored and handled with precision. Maintaining the chemical integrity of this compound is paramount for ensuring experimental reproducibility, the safety of resulting products, and the validity of research outcomes. This guide provides a comprehensive framework for researchers to prevent degradation, troubleshoot potential issues, and implement best practices for handling this compound.
Section 1: Understanding the Intrinsic Stability of this compound
The stability of this compound is influenced by three key structural features: the quinoline ring, the nitro group, and the primary alcohol (methanol group).
-
Quinoline Core: The heterocyclic aromatic quinoline ring system is known to be sensitive to light.[1][2] Prolonged exposure to UV or even ambient laboratory light can induce photochemical reactions, leading to the formation of colored impurities and a change in the compound's physical appearance from a pale yellow solid to brown or dark tan.[1][3]
-
Nitro Group: As a strong electron-withdrawing group, the nitro substituent makes the aromatic system resistant to electrophilic attack and certain types of oxidative degradation.[4][5] However, nitroaromatic compounds can be sensitive to heat and incompatible with strong bases, acids, and reducing agents, which can lead to hazardous reactions or decomposition.[6]
-
Methanol Group: The primary alcohol is a site of potential oxidation. Exposure to atmospheric oxygen, especially in the presence of light or trace metal catalysts, can convert the methanol group first to an aldehyde and subsequently to a carboxylic acid, generating significant impurities.
A foundational understanding of these properties is the basis for the storage and handling protocols outlined in this guide.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the storage and stability of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
Answer: The optimal conditions are designed to mitigate the risks of photodegradation, oxidation, and hydrolysis. Based on general guidelines for nitroaromatic and quinoline compounds, the following is recommended:
-
Temperature: Store in a cool, controlled environment, typically between 15-25°C.[6] Avoid high temperatures, which can accelerate decomposition.[6]
-
Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice to prevent oxidation of the methanol group.[6]
-
Light: The compound must be protected from light. Store in an amber glass vial inside a dark cabinet or secondary opaque container.[1][2]
-
Moisture: Keep the container tightly sealed to protect from moisture, which could facilitate hydrolytic degradation.[7][8] A supplier of this compound specifically recommends storing it sealed in a dry environment at room temperature.[9]
Q2: My solid this compound has changed color from off-white/yellow to brown. What does this signify?
Answer: A color change to yellow or brown is a strong indicator of degradation.[1] This is a known characteristic of many quinoline derivatives upon exposure to light and/or air.[2] The color change likely results from photolytic reactions or the formation of minor oxidative impurities. The material should be re-analyzed for purity using a validated analytical method, such as HPLC, before use.[10]
Q3: Can I store this compound in solution? If so, what is the best solvent?
Answer: Long-term storage in solution is strongly discouraged as it can significantly accelerate degradation. The solid form is inherently more stable. For short-term experimental use (i.e., preparing stock solutions), use high-purity, anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Prepare solutions fresh and use them promptly. Avoid chlorinated solvents or protic solvents like methanol or ethanol for storage, as they may react with the compound over time.
Q4: What are the primary chemical incompatibilities I should be aware of?
Answer: To prevent dangerous or degrading reactions, this compound should be stored separately from the following:
-
Strong Oxidizing Agents: Can react with the methanol group.
-
Strong Reducing Agents: Can reduce the nitro group.
-
Strong Acids and Bases: Can catalyze decomposition or other unwanted reactions.[6]
-
Reactive Metals: Avoid contact with reactive metals that could catalyze degradation.
Q5: How can I verify the purity of my compound if I suspect degradation?
Answer: The gold standard for purity assessment of non-volatile organic compounds is High-Performance Liquid Chromatography (HPLC), preferably with UV detection.[10] A validated, stability-indicating HPLC method can separate the parent compound from its potential degradants, allowing for accurate quantification. Comparing the chromatogram of a suspect sample to that of a retained, properly stored reference standard is the most effective approach.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing potential degradation issues.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Color Change (Yellowing/Browning) | Photodegradation from light exposure; Oxidation from air exposure.[1][2] | 1. Immediately protect the compound from further light exposure by transferring it to an amber vial and storing it in a dark location. 2. Perform a purity analysis via HPLC to quantify the level of degradation.[10] 3. If purity is below the required specification for your experiment, consider purification (e.g., recrystallization) or obtaining a new batch. |
| Poor Solubility in Recommended Solvents | Formation of insoluble polymeric byproducts due to advanced degradation. | 1. Attempt to aid dissolution using gentle warming or sonication. 2. If the material remains largely insoluble, it is likely severely degraded. 3. Analyze the soluble portion to confirm the presence of the parent compound and identify impurities. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Chemical degradation has occurred. | 1. Identify the likely degradants. Common impurities would be the aldehyde or carboxylic acid resulting from oxidation of the methanol group. 2. Quantify the impurities. The ICH guidelines suggest that degradation in forced studies should ideally be in the 5-20% range to be useful.[11] 3. Based on the impurity profile, decide if the material is still fit for purpose. |
| Inconsistent Experimental Results | The use of a degraded starting material with lower-than-expected purity. | 1. Immediately quarantine the suspected batch of this compound. 2. Re-run the experiment with a new, certified batch of the compound. 3. If the experiment is successful with the new material, send the suspect batch for purity analysis to confirm degradation. |
Section 4: Protocols for Ensuring Compound Integrity
Adherence to standardized protocols is the most effective way to prevent degradation.
Protocol 1: Initial Receipt and Long-Term Storage
-
Inspection: Upon receipt, visually inspect the container for an intact seal and note the compound's initial color and appearance.
-
Container Transfer: If the manufacturer's packaging is not suitable for long-term storage (e.g., a clear vial), immediately transfer the solid to a pre-cleaned, dry amber glass vial with a PTFE-lined cap.
-
Inerting (Best Practice): Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 15-30 seconds to displace air and moisture.
-
Sealing: Tightly screw the cap on. For added protection against moisture ingress, wrap the cap-vial interface with Parafilm®.
-
Labeling: Label the vial clearly with the compound name, CAS number, date of receipt, and date opened.[12]
-
Storage: Place the vial in a designated, well-ventilated storage cabinet away from light, heat sources, and incompatible chemicals.[6]
Protocol 2: Purity Assessment by Reverse-Phase HPLC (Example Method)
This protocol provides a starting point for developing a stability-indicating method. It must be fully validated for specific laboratory use.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or DAD scan 210-400 nm) |
| Injection Volume | 5 µL |
| Sample Prep | Dissolve sample in DMSO or Acetonitrile to a concentration of approx. 0.5 mg/mL. |
Section 5: Visual Workflows and Degradation Models
Diagrams help clarify complex processes and relationships, ensuring protocols are followed correctly.
Caption: Workflow for receiving and storing the compound.
References
- 1. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. lookchem.com [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. chapman.edu [chapman.edu]
Technical Support Center: Purification of Polar (6-Nitroquinolin-2-yl)methanol Derivatives
Welcome to the technical support center for the purification of polar (6-Nitroquinolin-2-yl)methanol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these challenging compounds. The inherent polarity of the quinoline nucleus, compounded by the presence of a nitro group and a hydroxymethyl substituent, presents a unique set of purification hurdles. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome these challenges and achieve high purity for your target molecules.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound derivatives in a question-and-answer format.
Issue 1: Poor Separation and Significant Tailing/Streaking on Silica Gel Chromatography
Question: My this compound derivative is streaking badly on my silica gel column, and I'm getting very poor separation from impurities. What's causing this and how can I fix it?
Answer: This is a classic problem when purifying polar, basic compounds like quinoline derivatives on standard silica gel.[1][2][3] The primary cause is the strong interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][3] This leads to undesirable adsorption, resulting in poor peak shape and co-elution with impurities.[1]
Here are several strategies to mitigate this issue:
-
Deactivation of Silica Gel: The most common and effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by adding a small amount of a basic modifier to your mobile phase.[3][4]
-
Protocol for Silica Gel Deactivation:
-
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase that is less acidic.
-
Alumina (Neutral or Basic): Alumina is a good alternative for the purification of basic compounds.[3]
-
Reversed-Phase Silica (C18): If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase chromatography can be an excellent option to avoid the issues associated with silica gel.[3]
-
-
Use of More Polar Solvents: For highly polar compounds that do not move from the baseline even with 100% ethyl acetate, a more polar mobile phase is necessary. A common strategy is to add methanol to the eluent. For very polar basic compounds, a solvent system containing a small percentage of ammonium hydroxide in methanol, further diluted in dichloromethane, can be effective.[5]
Issue 2: The Compound is Degrading on the Column
Question: I'm losing a significant amount of my this compound derivative during column chromatography, and I suspect it's decomposing on the silica gel. How can I prevent this?
Answer: The acidic nature of silica gel can indeed catalyze the degradation of sensitive compounds.[5] The nitro group can be susceptible to reduction, and the benzylic alcohol moiety could be prone to elimination or other acid-catalyzed reactions.
Here’s how to address compound instability:
-
Deactivate the Silica Gel: As mentioned for improving peak shape, adding a base like triethylamine to the eluent will also help to prevent the degradation of acid-sensitive compounds.[4]
-
Work Quickly and at Low Temperatures: Minimize the time your compound spends on the column.[3] Running the chromatography in a cold room can also help to slow down the rate of decomposition.[3]
-
Use an Alternative, Less Acidic Stationary Phase: Consider using neutral or basic alumina, or even Florisil or cellulose for particularly sensitive derivatives.[3]
-
Inert Atmosphere: If your compound is susceptible to oxidation, performing the chromatography under an inert atmosphere, such as in a glovebox, can be beneficial.[3]
Issue 3: Difficulty in Finding a Suitable Solvent for Recrystallization
Question: I'm struggling to find a good solvent for recrystallizing my crude this compound derivative. It either doesn't dissolve, or it's too soluble even in the cold solvent.
Answer: Finding the right recrystallization solvent is crucial for obtaining high-purity crystals.[6][7] The ideal solvent will dissolve your compound sparingly at room temperature but have high solubility at its boiling point.[6][7]
Systematic Approach to Solvent Selection:
-
Solubility Testing: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities at room temperature and upon heating. Based on the structure of this compound, good starting points for solvents to screen include:
-
Solvent Pairs: If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be very effective. A common example is a dichloromethane/hexane mixture.[6]
-
Protocol for Recrystallization using a Solvent Pair:
-
Dissolve your compound in the minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Add a few more drops of the "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly to induce crystallization.
-
-
Issue 4: The Purified Compound is an Oil or Has a Low Melting Point
Question: After purification, my this compound derivative is an oil, or it has a much lower melting point than expected. What's wrong?
Answer: This phenomenon, often called "oiling out," can occur during recrystallization if the melting point of your compound is lower than the boiling point of the solvent, or if significant impurities are still present.[8]
Troubleshooting "Oiling Out":
-
Use a Lower-Boiling Point Solvent: Select a solvent or solvent pair with a lower boiling point.
-
Re-purify by Chromatography: If "oiling out" persists, it's a strong indication that your compound is not pure enough for recrystallization. In this case, column chromatography is the recommended next step to remove the impurities that are depressing the melting point.[8]
-
Check for Residual Solvents: The presence of residual high-boiling point solvents from the reaction or a previous purification step can also lead to an oily product. Ensure your product is thoroughly dried under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound derivatives that make them challenging to purify?
A1: The primary challenges stem from a combination of three structural features:
-
The Quinoline Ring System: The nitrogen atom in the quinoline ring is basic, leading to strong interactions with acidic stationary phases like silica gel.[1][3]
-
The Nitro Group: This is a strongly electron-withdrawing and polar group, which increases the overall polarity of the molecule.[9]
-
The Methanol (Hydroxymethyl) Group: The -CH₂OH group is also polar and can participate in hydrogen bonding, further increasing the compound's polarity and its affinity for polar stationary phases.
Q2: Which chromatographic mode is generally best for purifying these compounds?
A2: The optimal mode depends on the specific properties of your derivative and the impurities present.
-
Normal-Phase Chromatography (NPC): This is a common starting point, but often requires modification (e.g., adding a basic modifier to the eluent) to be successful.[1]
-
Reversed-Phase Chromatography (RPC): This can be a very effective alternative, especially if the impurities have different hydrophobicities. In RPC, polar compounds elute earlier.[10][11]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that show little retention in reversed-phase, HILIC can be an excellent option.[4][12]
Q3: How can I use Thin Layer Chromatography (TLC) to develop a good purification method?
A3: TLC is an indispensable tool for method development in chromatography.
-
Solvent System Selection: Use TLC to screen different solvent systems to find one that gives your target compound a retention factor (Rf) of approximately 0.2-0.4.[4][6] This Rf value generally translates well to good separation on a column.
-
Assessing Peak Shape: Observe the spot shape on the TLC plate. If you see significant streaking, this is a good indication that you will have the same problem on a column. You can test the effect of adding a basic modifier like triethylamine to your developing solvent directly on the TLC plate to see if it improves the spot shape.
-
Checking for Compound Stability: You can assess if your compound is stable to silica gel by running a "2D TLC". Spot your compound on the corner of a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[5]
Q4: Are there any special considerations for handling and storing purified this compound derivatives?
A4: Yes, given their structure, some precautions are advisable.
-
Light Sensitivity: Many nitroaromatic compounds are light-sensitive. It is good practice to store them in amber vials or protected from light.
-
Thermal Stability: While many are stable solids, it is best to store them in a cool, dry place. For long-term storage, refrigeration or freezing is recommended.
-
Potential for Reactivity: The nitro group can be reduced, and the benzylic alcohol can undergo oxidation or other reactions. Avoid storing them with strong reducing or oxidizing agents.
Visualizations and Data
Purification Workflow Diagram
The following diagram illustrates a general workflow for the purification of a polar this compound derivative.
Caption: A general workflow for the purification of polar compounds.
Troubleshooting Logic for Peak Tailing
This diagram provides a decision-making tree for troubleshooting peak tailing in the chromatography of quinoline derivatives.
Caption: Troubleshooting logic for peak tailing in chromatography.
Recommended Solvent Systems for Chromatography
The following table provides starting points for solvent systems for the column chromatography of this compound derivatives on silica gel.
| Polarity of Compound | Stationary Phase | Recommended Eluent System (v/v) | Modifier |
| Moderately Polar | Silica Gel | Hexane / Ethyl Acetate (Gradient) | 0.5-2% Triethylamine |
| Polar | Silica Gel | Dichloromethane / Methanol (Gradient) | 0.5-2% Triethylamine |
| Very Polar | Silica Gel | Dichloromethane / (Methanol + 1-10% aq. NH₄OH) | None |
| Polar | Reversed-Phase (C18) | Water / Acetonitrile (Gradient) | 0.1% Formic Acid or Acetic Acid |
Note: The optimal solvent system must be determined empirically for each specific compound and impurity profile using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Spectroscopic Analysis of (6-Nitroquinolin-2-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the spectroscopic analysis of (6-Nitroquinolin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this molecule. We will explore the nuances of various spectroscopic techniques, providing field-proven insights and troubleshooting solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Expected Spectroscopic Behavior
This section addresses high-level questions regarding the fundamental spectroscopic properties of this compound.
Q1: What are the expected UV-Vis absorption characteristics of this compound?
A1: this compound, like other nitroaromatic compounds, is expected to show distinct absorption bands in the UV-visible region. You will typically observe bands corresponding to π-π* transitions of the quinoline aromatic system. The presence of the nitro group (-NO₂) can introduce n-π* transitions and often results in a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoline parent structure. The exact position and intensity of these bands are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[1][2]
Q2: Is this compound fluorescent? I am having trouble detecting an emission signal.
A2: It is highly probable that you will observe very weak to non-existent fluorescence. The nitro group is a well-known and potent fluorescence quencher.[3] The mechanism often involves photoinduced electron transfer from the excited state of the fluorophore (the quinoline ring system) to the electron-deficient nitro group, which provides a rapid non-radiative decay pathway.[4][5] Therefore, the absence of a strong emission signal is an expected characteristic of this molecule, not an instrumental error.
Q3: What are the key features to look for in the ¹H NMR spectrum?
A3: The ¹H NMR spectrum will show distinct regions. You should expect a complex, coupled multiplet system in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons on the quinoline ring. A singlet or doublet for the methylene protons (-CH₂OH) will appear more upfield, and a broad singlet for the hydroxyl proton (-OH) will also be present, though its chemical shift can vary significantly with solvent, concentration, and temperature. This hydroxyl proton signal will disappear upon shaking the sample with a drop of D₂O.[6]
Q4: What are the primary fragmentation patterns to expect in electrospray ionization mass spectrometry (ESI-MS)?
A4: In positive ion mode ESI-MS, you should look for the protonated molecular ion [M+H]⁺ at m/z 205.19. Characteristic fragmentation of nitroaromatic compounds involves the neutral loss of nitro-related groups.[7] Key expected fragments would arise from the loss of water (-18 u) from the methanol group, loss of NO (-30 u), and loss of NO₂ (-46 u).[8][9] The combination of these losses can lead to a series of fragment ions that help confirm the structure.
Section 2: Troubleshooting Guides by Technique
UV-Vis Spectroscopy
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Variable λmax | Solvatochromism: The polarity of the solvent significantly impacts the energy of the ground and excited states, shifting the absorption maximum (λmax).[2][10] | Standardize Solvent: Always use the same solvent for comparative analysis. For characterization, run spectra in a series of solvents (e.g., hexane, ethyl acetate, methanol) to characterize the solvatochromic behavior.[1] |
| pH Effects: Protonation or deprotonation of the quinoline nitrogen or hydroxyl group will alter the electronic structure and shift the spectrum. | Use Buffered Solutions: If working in aqueous media, use buffers to maintain a constant pH. Note the pH in all experimental records. | |
| Poor Linearity in Calibration Curve | Concentration Effects/Aggregation: At higher concentrations, π-π stacking interactions can occur, altering the molar absorptivity and causing deviation from the Beer-Lambert law. | Work at Lower Concentrations: Dilute your samples to ensure you are in a linear range (typically absorbance < 1.0). Perform a concentration-dependent study to identify the onset of aggregation. |
| Insolubility: If the compound is not fully dissolved, the measured absorbance will be inaccurate and non-linear. | Ensure Complete Dissolution: Visually inspect for particulates. Use sonication or gentle warming if necessary. Consider a different solvent if solubility is a persistent issue. | |
| Instrumental Stray Light: At high absorbances, stray light can cause a negative deviation from linearity. | Check Instrument Performance: Use certified reference materials like potassium dichromate solutions to verify photometric accuracy as per pharmacopeia guidelines.[11] |
¹H NMR Spectroscopy
Q: The aromatic signals in my ¹H NMR spectrum are heavily overlapped, preventing clear assignment and coupling analysis. How can I resolve them?
A: Signal overlapping in the aromatic region is a common challenge with polycyclic systems like quinoline.[12] Here is a systematic approach to resolving this issue:
-
Change the Solvent: The simplest solution is to re-run the spectrum in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆). Aromatic solvent-induced shifts (ASIS), particularly with benzene, can significantly alter the chemical shifts of nearby protons and often resolve overlapping signals.[6]
-
Increase Magnetic Field Strength: If available, use a higher-field spectrometer (e.g., move from 400 MHz to 600 MHz). The chemical shift dispersion (in Hz) increases with the magnetic field strength, which can turn a complex multiplet into well-resolved signals.
-
Perform a 2D NMR Experiment: A 2D COSY (Correlation Spectroscopy) experiment is invaluable. It reveals which protons are spin-coupled to each other, allowing you to trace out the connectivity of the spin systems even if the 1D signals are overlapped.[12]
Q: I've noticed the chemical shifts of my compound change depending on the sample concentration. Is my sample degrading?
A: This is unlikely to be degradation and is a known phenomenon for quinoline derivatives.[13] The behavior is primarily attributed to intermolecular π-π stacking interactions. As the concentration increases, the planar quinoline rings self-associate in solution, forming stacked aggregates. This stacking creates local anisotropic magnetic fields that shield or deshield adjacent protons, causing their chemical shifts to move.[12] Always report the concentration at which an NMR spectrum was acquired.
Fluorescence Spectroscopy
Q: I am trying to use this compound as a fluorescent probe, but the signal is almost zero. What is wrong?
A: Nothing is wrong with your instrument or sample preparation. The nitro group (-NO₂) is an extremely strong electron-withdrawing group, which makes it an effective fluorescence quencher.[3] Upon excitation, the excited electron from the quinoline ring system is rapidly transferred to the nitro group, a process called Photoinduced Electron Transfer (PeT). This provides a highly efficient non-radiative pathway for the excited state to return to the ground state, thus preventing the emission of a photon (fluorescence).[5]
Liquid Chromatography - Mass Spectrometry (LC-MS)
Q: My [M+H]⁺ signal is weak and unstable between runs, leading to poor quantitative data. What could be the cause?
A: This is a classic symptom of matrix effects , where co-eluting components from your sample matrix interfere with the ionization of your target analyte in the ESI source.[14] This can lead to ion suppression (most common) or enhancement.[15]
-
Cause: Components in the matrix (salts, endogenous metabolites, etc.) compete with your analyte for ionization or alter the properties of the ESI droplets, reducing ionization efficiency.[15]
-
Diagnosis: The gold standard for diagnosing matrix effects is the post-column infusion experiment. A constant flow of your analyte is infused into the LC eluent stream after the column. You then inject an extracted blank matrix sample. Any dip in the constant analyte signal indicates regions of ion suppression.[14]
-
Solutions:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate your analyte from the interfering matrix components.
-
Enhance Sample Preparation: Use a more rigorous sample cleanup method (e.g., solid-phase extraction) to remove matrix components before injection.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering components, mitigating the matrix effect.[16]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most robust solution for quantification, as the internal standard will experience the same matrix effects as the analyte, allowing for accurate correction.
-
| Expected Ion | m/z (Positive Mode) | Origin |
| [M+H]⁺ | 205.06 | Protonated Molecular Ion |
| [M+Na]⁺ | 227.04 | Sodium Adduct |
| [M-H₂O+H]⁺ | 187.05 | Loss of water from methanol group |
| [M-NO+H]⁺ | 175.06 | Loss of nitric oxide |
| [M-NO₂+H]⁺ | 159.06 | Loss of nitrogen dioxide |
| Caption: Table of expected ions for this compound in ESI-MS. |
Section 3: Standard Operating Protocols
Protocol 1: UV-Vis Analysis and Assessment of Solvatochromism
-
Stock Solution Preparation: Accurately weigh ~5 mg of this compound and dissolve it in 10 mL of a high-purity solvent (e.g., methanol) to create a concentrated stock solution.
-
Working Solution Preparation: Prepare working solutions with an expected absorbance between 0.5 and 1.0 by diluting the stock solution in a series of solvents of varying polarity (e.g., n-hexane, toluene, ethyl acetate, acetonitrile, methanol, water).
-
Instrument Setup: Blank the spectrophotometer with the respective pure solvent for each measurement.
-
Spectral Acquisition: Scan the spectrum from 200 nm to 600 nm.
-
Data Analysis: Record the wavelength of maximum absorbance (λmax) for each solvent. Correlate the shifts in λmax with a solvent polarity scale (e.g., Reichardt's dye ET(30) values) to characterize the solvatochromic properties.[2]
Protocol 2: Acquiring a Quantitative ¹H NMR (qNMR) Spectrum
-
Sample Preparation: Accurately weigh ~10-20 mg of the analyte and ~5-10 mg of a suitable internal standard (e.g., maleic acid, ensuring its peaks do not overlap with analyte signals) into a vial.[17] Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Instrument Setup: Insert the sample, lock, and shim the instrument to achieve good resolution.
-
Acquisition Parameters (Critical for Quantification):
-
Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the protons being quantified. A conservative value of 30-60 seconds is often used if T₁ is unknown. This ensures full relaxation between pulses.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[18]
-
-
Processing: Apply an exponential line broadening factor of ~0.3 Hz. Carefully perform manual phasing and baseline correction to ensure accuracy.
-
Integration and Calculation: Integrate the well-resolved signals of the analyte and the internal standard. Calculate the purity or concentration using the standard qNMR equation that relates the integral areas, number of protons, and molar masses.[19]
References
- 1. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is solvatochromism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. repository.uncw.edu [repository.uncw.edu]
- 14. benchchem.com [benchchem.com]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. welch-us.com [welch-us.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. tandfonline.com [tandfonline.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Synthesized (6-Nitroquinolin-2-yl)methanol
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. (6-Nitroquinolin-2-yl)methanol, a quinoline derivative with potential applications in various therapeutic areas, presents a unique set of challenges and opportunities for structural validation. This guide provides an in-depth comparison of the primary analytical techniques required to confidently elucidate and confirm the structure of this molecule, grounded in practical insights and established scientific principles.
Introduction: The Importance of Structural Integrity
Quinoline scaffolds are prevalent in a multitude of biologically active compounds. The introduction of a nitro group and a hydroxymethyl substituent, as in this compound (CAS No. 889944-45-0, Molecular Formula: C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol ), can significantly influence the molecule's physicochemical properties and biological activity. Therefore, rigorous structural validation is not merely a procedural step but a critical determinant of data reliability and the ultimate success of a research program. This guide will navigate the essential spectroscopic and chromatographic techniques, comparing their utility and highlighting the causality behind their application in confirming the synthesis of this target molecule.
Proposed Synthesis Pathway of this compound
A likely precursor, 2-methyl-6-nitroquinoline, can be synthesized through established methods. The subsequent critical step is the selective oxidation of the methyl group at the 2-position to a hydroxymethyl group. Selenium dioxide (SeO₂) is a well-documented reagent for the allylic and benzylic oxidation of methyl groups on heterocyclic rings, including quinolines, to the corresponding aldehydes or alcohols.[1][2][3][4][5]
The proposed two-step synthesis is as follows:
-
Synthesis of 6-Nitroquinoline: This precursor can be synthesized from 6-bromoquinoline via nitration.[6]
-
Oxidation of 2-Methyl-6-nitroquinoline: The 2-methyl group can be selectively oxidized to a hydroxymethyl group using an oxidizing agent like selenium dioxide.
This proposed pathway provides a logical framework for the synthesis and subsequent validation of the final product.
Primary Methods for Structural Validation: A Comparative Analysis
The confirmation of the structure of this compound relies on a synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: Probing the Proton Environment
-
Causality of Application: ¹H NMR is indispensable for determining the number of different types of protons, their connectivity, and their chemical environment. For this compound, we expect to see distinct signals for the aromatic protons on the quinoline ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for the substitution pattern on the quinoline core. The concentration of the sample can influence the chemical shifts of quinoline derivatives due to intermolecular interactions like π-π stacking.[7][8]
-
Expected Spectrum: Based on the structure and data from similar quinoline derivatives, the expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit:
-
A singlet for the methylene protons (CH₂) adjacent to the hydroxyl group.
-
A triplet for the hydroxyl proton (OH), which can exchange with D₂O.
-
A series of doublets and doublets of doublets in the aromatic region, corresponding to the protons on the substituted quinoline ring. The nitro group at the 6-position will significantly influence the chemical shifts of the protons on the benzene ring portion of the quinoline.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
-
Causality of Application: ¹³C NMR provides a count of the number of unique carbon atoms in the molecule and information about their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). This is crucial for confirming the presence of all ten carbon atoms in the this compound structure.
-
Expected Spectrum: The ¹³C NMR spectrum is expected to show ten distinct signals:
-
One signal in the aliphatic region for the methylene carbon (CH₂OH).
-
Nine signals in the aromatic region for the carbons of the quinoline ring. The carbon bearing the nitro group and the carbons in its vicinity will be significantly deshielded.
-
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
-
Causality of Application: Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of evidence for its identity. Furthermore, the fragmentation pattern observed in the mass spectrum offers a unique fingerprint that can be used to deduce structural features. Quinolone antibiotics, which share a similar core structure, exhibit characteristic fragmentation patterns, often involving the loss of water and carbon monoxide.[9]
-
Expected Spectrum:
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 204, corresponding to the molecular weight of this compound.
-
Fragmentation Pattern: Key fragments would likely arise from the loss of the hydroxyl group (-17 amu), the entire hydroxymethyl group (-31 amu), and cleavage of the quinoline ring. The presence of the nitro group will also influence the fragmentation, with potential losses of NO₂ (-46 amu) or NO (-30 amu).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
-
Causality of Application: FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. Aromatic rings have characteristic absorptions in the 1450-1600 cm⁻¹ region.[10]
-
Expected Spectrum: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
N-O stretch (nitro group): Strong, characteristic bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).
-
C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.
-
C-O stretch: A band in the 1000-1200 cm⁻¹ region.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identity
-
Causality of Application: HPLC is a powerful chromatographic technique used to separate, identify, and quantify the components in a mixture. For a synthesized compound, HPLC is essential for determining its purity. By comparing the retention time of the synthesized product with that of a known standard (if available), HPLC can also be used for identity confirmation. The separation of quinoline derivatives can be challenging, and the choice of stationary and mobile phases is critical for achieving good resolution.[11]
-
Methodology: A reverse-phase HPLC method would be the most common approach.
-
Stationary Phase: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: A UV detector set at a wavelength where the quinoline ring strongly absorbs (e.g., around 254 nm or 320 nm) would be suitable.
-
Comparison of Primary Validation Methods
| Technique | Information Provided | Strengths | Limitations | Role in Validation |
| ¹H NMR | Proton environment, connectivity, and number of protons. | Provides detailed structural information; non-destructive. | Can be complex to interpret for complex molecules; requires a relatively pure sample. | Primary: Elucidation of the complete proton framework. |
| ¹³C NMR | Carbon skeleton and chemical environment of carbons. | Confirms the number and type of carbon atoms; complementary to ¹H NMR. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. | Primary: Confirmation of the carbon backbone. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Highly sensitive; provides exact mass with high-resolution MS. | Isomers can have the same molecular weight; fragmentation can be complex. | Primary: Confirmation of molecular formula and structural motifs. |
| FTIR Spectroscopy | Presence of functional groups. | Rapid, easy to use, and non-destructive. | Provides limited information on the overall molecular structure. | Supportive: Confirms the presence of key functional groups (OH, NO₂). |
| HPLC | Purity and retention time. | Highly sensitive and quantitative; excellent for assessing purity. | Requires method development; retention time alone is not definitive for identification. | Essential: Determination of purity and identity confirmation by comparison. |
Experimental Protocols
Step-by-Step Protocol for NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. Depending on the sample concentration, this may require a longer acquisition time.
-
Workflow for Structural Validation
Caption: Workflow for the synthesis and structural validation of this compound.
Conclusion
The structural validation of a synthesized molecule like this compound is a multi-faceted process that requires the intelligent application of complementary analytical techniques. While NMR spectroscopy provides the most detailed structural map, mass spectrometry confirms the molecular formula, FTIR identifies key functional groups, and HPLC assesses purity. By understanding the strengths and limitations of each method and interpreting the data in a holistic manner, researchers can confidently and unequivocally confirm the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings.
References
- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-NITROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 11. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Purity Analysis of (6-Nitroquinolin-2-yl)methanol: An Orthogonal Approach Using HPLC and qNMR
Introduction: The Critical Role of Purity in Drug Development
(6-Nitroquinolin-2-yl)methanol (MW: 204.18 g/mol , CAS: 889944-45-0) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2][3] Like any active pharmaceutical ingredient (API) or key intermediate, its purity is not merely a quality metric but a fundamental determinant of safety, efficacy, and reproducibility in downstream applications. Impurities, even at trace levels, can originate from starting materials, by-products, or degradation and may possess undesirable toxicological or pharmacological activities.[4]
Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent impurity profiling.[4][5] This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind method development choices and demonstrate how these orthogonal techniques can be used synergistically to build a comprehensive and trustworthy purity profile.
Part 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is the workhorse of pharmaceutical purity analysis, prized for its high resolving power and sensitivity in separating the main component from trace-level impurities.[4]
Principle and Rationale for Method Design
Our objective is to develop a stability-indicating reversed-phase HPLC (RP-HPLC) method. The principle relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (the column) and a polar mobile phase. For this compound, which contains both aromatic (nonpolar) and hydroxyl/nitro (polar) functionalities, a C18 column is an excellent starting point, offering robust hydrophobic retention.
The choice of a gradient elution—where the mobile phase composition is changed over time—is deliberate. This approach is superior to an isocratic (constant composition) method for impurity profiling because it allows for the effective elution of impurities with a wide range of polarities, from highly polar starting materials to nonpolar by-products, within a single analytical run. The inclusion of a mild acid like formic acid in the mobile phase is crucial for protonating the basic nitrogen on the quinoline ring, which prevents peak tailing and ensures sharp, symmetrical peaks for accurate integration. Detection is achieved via UV-Vis spectrophotometry; the extensive conjugation in the quinoline ring and the nitro group provide strong chromophores, ensuring high sensitivity.
Experimental Workflow for HPLC Analysis
Caption: HPLC workflow for purity analysis.
Detailed HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: Prepare 0.1% (v/v) formic acid in HPLC-grade acetonitrile (ACN).
-
Degas both solutions for 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of ACN and water as the diluent to achieve a final concentration of 1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Column Temperature: 40 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
UV Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity based on the relative peak area percentage, assuming all components have a similar response factor at 254 nm.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Hypothetical Data & Interpretation
The primary strength of this HPLC method is its ability to resolve and detect trace impurities.
| Peak ID | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 4.5 | 0.08 | Starting Material |
| 2 | 12.1 | 99.75 | This compound |
| 3 | 15.3 | 0.12 | Isomeric Impurity |
| 4 | 18.9 | 0.05 | Unknown By-product |
This data indicates a high purity of 99.75% by area. However, this value is relative and relies on the assumption that all impurities have a UV response similar to the main compound, which is not always the case.[6] Furthermore, impurities that lack a UV chromophore would be completely invisible to this method.
Part 2: Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR stands as a primary analytical method, capable of determining the absolute purity of a substance without the need for a reference standard of the analyte itself.[7] Its principle is based on the direct proportionality between the integrated signal area of a nucleus and the number of nuclei contributing to that signal.[6]
Principle and Rationale for Method Design
For qNMR, we employ an internal standard (calibrant) method. A known mass of a highly pure, stable certified reference material is added to a known mass of the analyte. By comparing the integral of a specific, well-resolved proton signal from the analyte to a signal from the internal standard, the absolute mass percentage (purity) can be calculated.[8]
The choice of internal standard is critical: Maleic anhydride is an excellent choice as it is non-volatile, stable, highly pure, and possesses two equivalent olefinic protons that produce a sharp singlet in a region of the ¹H NMR spectrum (around 7.0 ppm in DMSO-d₆) that is typically free from analyte signals. The choice of solvent, DMSO-d₆, ensures good solubility for both the analyte and the standard. The most critical experimental parameters are a calibrated 90° pulse width and a long relaxation delay (D1), typically 5-7 times the longest T₁ relaxation time of any proton being quantified. This ensures all protons are fully relaxed before the next pulse, a prerequisite for accurate integration.[9]
Experimental Workflow for qNMR Analysis
Caption: qNMR workflow for absolute purity analysis.
Detailed qNMR Protocol
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound (Wanalyte) into a clean, dry NMR tube. Record the weight to 0.01 mg.
-
Accurately weigh ~5 mg of Maleic Anhydride (Internal Standard, IS) (WIS) into the same NMR tube. Record the weight to 0.01 mg.
-
Add approximately 0.7 mL of DMSO-d₆, cap the tube, and vortex until fully dissolved.
-
-
NMR Acquisition (400 MHz Example):
-
Pulse Program: Standard single pulse (e.g., Bruker 'zg30').
-
Temperature: 298 K.
-
Relaxation Delay (D1): 30 seconds (ensures full relaxation).
-
Acquisition Time (AQ): ~4 seconds.
-
Number of Scans (NS): 16 (for good signal-to-noise).
-
Pulse Width: Use a pre-calibrated 90° pulse value.
-
-
Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Identify a well-resolved signal for the analyte. The methylene protons (-CH₂OH) are a good choice, appearing as a singlet.
-
Integrate the chosen analyte signal (Intanalyte) and the internal standard signal (IntIS).
-
Calculate the purity using the following formula:[8]
Purity (%) = (Intanalyte / IntIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (WIS / Wanalyte) * PIS
Where:
-
N : Number of protons for the integrated signal (Nanalyte = 2 for -CH₂; NIS = 2 for maleic anhydride).
-
MW : Molecular Weight (MWanalyte = 204.18; MWIS = 98.06).
-
PIS : Purity of the internal standard (e.g., 99.9%).
-
-
Hypothetical Data & Interpretation
| Parameter | Value |
| Wanalyte | 15.05 mg |
| WIS | 5.10 mg |
| Intanalyte (-CH₂) | 1.00 |
| IntIS | 0.35 |
| PIS | 99.9% |
Calculation: Purity (%) = (1.00 / 0.35) * (2 / 2) * (204.18 / 98.06) * (5.10 / 15.05) * 99.9% Purity (%) = 2.857 * 1 * 2.082 * 0.3389 * 99.9% Purity (%) = 98.6%
The qNMR result provides an absolute purity of 98.6% (w/w). This value accounts for all components in the weighed sample, including non-proton-containing inorganic impurities and residual solvents (which can often be identified and quantified separately in the NMR spectrum).
Part 3: Orthogonal Comparison and Synergistic Use
Neither technique alone tells the full story. The true power in purity analysis comes from using orthogonal methods—techniques that rely on different physicochemical principles.[10][11] A chromatographic separation (HPLC) and a spectroscopic measurement (NMR) are excellent examples of an orthogonal pair.[12]
Comparative Guide: HPLC vs. qNMR
| Feature | HPLC (with UV Detection) | qNMR (with Internal Standard) |
| Principle | Chromatographic Separation | Nuclear Resonance Spectroscopy |
| Quantitation | Relative (Area %), requires response factors for accuracy. | Absolute (% w/w), a primary ratio method.[7] |
| Sensitivity | High (µg/mL to ng/mL), excellent for trace impurities. | Lower (mg/mL), not ideal for impurities <0.1%. |
| Specificity | High resolving power for isomers and structurally similar compounds. | High structural information content, but susceptible to signal overlap. |
| Impurity Detection | Detects UV-active compounds. Misses non-chromophoric impurities. | Detects all proton-containing compounds, including solvents. Misses inorganic salts. |
| Reference Standard | Requires qualified standards for each impurity for accurate quantitation. | Requires one certified internal standard for absolute quantitation of the main component.[6] |
| Sample Throughput | Moderate (~30 min per sample). | Lower (~15-20 min per sample, but D1 can be long). |
| Destructive? | Yes, the sample is consumed. | No, the sample can be fully recovered.[7] |
A Synergistic Strategy for Complete Purity Assessment
The data from our hypothetical analyses (99.75% by HPLC vs. 98.6% by qNMR) highlights the importance of this dual approach.
-
HPLC provides the impurity profile: It excels at detecting and providing a relative quantity for trace organic impurities (0.08%, 0.12%, 0.05%). This is critical for meeting regulatory thresholds for reporting and identification.[4]
-
qNMR provides the absolute purity value (assay): The 98.6% value is a more accurate reflection of the mass of the target compound in the material. The ~1.4% difference between the qNMR result and 100% accounts for the HPLC-detected impurities plus any non-UV active or non-proton-containing impurities (e.g., water, inorganic salts) that HPLC would miss.
By combining these methods, we build a self-validating system. The sum of the absolute assay from qNMR and the quantified impurities should approach 100%, providing a high degree of confidence in the material's quality.
Conclusion
For a comprehensive and defensible purity analysis of this compound, a singular analytical method is insufficient. A strategic, orthogonal approach is paramount. Reversed-phase HPLC offers unparalleled sensitivity for detecting and quantifying trace organic impurities, providing a detailed impurity profile. Concurrently, quantitative ¹H NMR delivers a highly accurate, absolute purity value (assay) that accounts for all proton-containing species. Together, they form a powerful, synergistic toolkit that satisfies the stringent demands of scientific integrity and regulatory compliance, ensuring a well-characterized and high-quality chemical entity for research and development.
References
- 1. This compound|lookchem [lookchem.com]
- 2. brieflands.com [brieflands.com]
- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotech-spain.com [biotech-spain.com]
- 5. rroij.com [rroij.com]
- 6. enovatia.com [enovatia.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthetic Routes of (6-Nitroquinolin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(6-Nitroquinolin-2-yl)methanol is a key building block in medicinal chemistry, finding application in the synthesis of various pharmacologically active compounds. The presence of the nitro group and the hydroxymethyl functionality on the quinoline scaffold allows for diverse chemical modifications, making it a valuable intermediate in drug discovery. This guide provides an in-depth comparison of two plausible synthetic routes to this compound, offering insights into the strategic choices and experimental considerations for its efficient preparation.
Route 1: The Doebner-von Miller Approach and Subsequent Functionalization
This strategy builds the quinoline ring system with the 2-methyl substituent already in place, followed by oxidation and reduction to achieve the target molecule. This route is advantageous for its convergent nature and reliance on well-established named reactions.
Experimental Protocol
Step 1: Synthesis of 2-Methyl-6-nitroquinoline via the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[1][2][3] In this step, 4-nitroaniline is reacted with crotonaldehyde in the presence of an acid catalyst.
-
Procedure: To a stirred solution of 4-nitroaniline in a suitable solvent (e.g., ethanol or a biphasic system), a strong acid catalyst such as hydrochloric acid or sulfuric acid is added.[4][5] Crotonaldehyde is then added dropwise, and the reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, neutralized with a base (e.g., sodium carbonate or sodium hydroxide), and the product is extracted with an organic solvent. The crude 2-methyl-6-nitroquinoline is then purified by column chromatography or recrystallization.
-
Causality of Experimental Choices: The acidic medium is crucial for the cyclization and dehydration steps of the Doebner-von Miller reaction.[2] The use of a biphasic system can sometimes improve yields by minimizing the polymerization of the α,β-unsaturated aldehyde.[3]
Step 2: Oxidation of 2-Methyl-6-nitroquinoline to 6-Nitroquinoline-2-carboxylic acid
The methyl group at the 2-position of the quinoline ring is activated and can be selectively oxidized to a carboxylic acid.
-
Procedure: 2-Methyl-6-nitroquinoline is dissolved in a suitable solvent, and a strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid is added portion-wise.[6][7] The reaction is typically carried out at an elevated temperature. After the oxidation is complete, the excess oxidant is quenched, and the precipitated manganese dioxide (in the case of KMnO₄) is filtered off. The filtrate is then acidified to precipitate the 6-nitroquinoline-2-carboxylic acid, which is collected by filtration and can be further purified by recrystallization. Alternatively, a metal-free oxidation using tert-butyl hydroperoxide (TBHP) and iodine can be employed to first generate the aldehyde, which is then oxidized to the carboxylic acid.[8][9]
-
Causality of Experimental Choices: The choice of oxidant and reaction conditions is critical to avoid over-oxidation and degradation of the quinoline ring, which is sensitive to harsh oxidative conditions. The basic conditions often used with KMnO₄ help to facilitate the oxidation of the methyl group.
Step 3: Reduction of 6-Nitroquinoline-2-carboxylic acid to this compound
The final step involves the reduction of the carboxylic acid to the corresponding primary alcohol.
-
Procedure: 6-Nitroquinoline-2-carboxylic acid is suspended in a dry aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere. A reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) is added carefully at a low temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is quenched by the careful addition of water and a basic solution. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield this compound. Purification can be achieved by column chromatography.
-
Causality of Experimental Choices: Strong reducing agents like LiAlH₄ are required for the direct reduction of a carboxylic acid to an alcohol. The use of an inert atmosphere and dry solvents is essential due to the reactivity of these reducing agents with water and oxygen. The nitro group is generally stable under these conditions, although careful control of the reaction is necessary to avoid its reduction.
Visualizing the Pathway
Caption: Synthetic pathway via the Doebner-von Miller reaction.
Route 2: The Skraup Synthesis and Subsequent C2-Functionalization
This alternative route first constructs the 6-nitroquinoline core and then introduces the desired functionality at the 2-position. This approach is more linear and relies on the functionalization of the heterocyclic ring.
Experimental Protocol
Step 1: Synthesis of 6-Nitroquinoline via the Skraup Synthesis
The Skraup synthesis is a venerable method for the preparation of quinolines from anilines and glycerol.[10][11][12]
-
Procedure: 4-Nitroaniline is heated with glycerol, a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent (often the starting nitroaniline itself or arsenic pentoxide).[10][12] The reaction is highly exothermic and requires careful temperature control. After the initial vigorous reaction subsides, the mixture is heated for several more hours to complete the cyclization and aromatization. The reaction mixture is then cooled, diluted with water, and made alkaline to precipitate the crude 6-nitroquinoline. Purification is typically achieved by steam distillation or recrystallization.
-
Causality of Experimental Choices: Sulfuric acid acts as both a catalyst and a dehydrating agent to convert glycerol into acrolein in situ, which then undergoes a Michael addition with the aniline.[11] The oxidizing agent is necessary for the final aromatization step to form the quinoline ring. The reaction is notoriously vigorous, and careful control of the addition and temperature is paramount for safety and yield.[10]
Step 2: N-Oxidation of 6-Nitroquinoline
Activation of the 2-position of the quinoline ring is often achieved via the corresponding N-oxide.
-
Procedure: 6-Nitroquinoline is dissolved in a suitable solvent like acetic acid or dichloromethane, and an oxidizing agent such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) is added. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed. The resulting 6-nitroquinoline N-oxide can be isolated by precipitation or extraction.
-
Causality of Experimental Choices: N-oxidation increases the electrophilicity of the C2 and C4 positions of the quinoline ring, making them susceptible to nucleophilic attack.
Step 3: Introduction of a Cyano Group via the Reissert-Henze Reaction
The Reissert-Henze reaction allows for the introduction of a cyano group at the 2-position of the quinoline N-oxide.
-
Procedure: The 6-nitroquinoline N-oxide is treated with a cyanide source, such as trimethylsilyl cyanide (TMSCN) or benzoyl chloride and potassium cyanide. This reaction typically proceeds at room temperature to afford 6-nitroquinoline-2-carbonitrile. The product is then isolated and purified.
-
Causality of Experimental Choices: The cyanide ion acts as a nucleophile, attacking the activated C2 position. The subsequent elimination of the N-oxide oxygen leads to the formation of the 2-cyanoquinoline derivative.
Step 4: Hydrolysis of 6-Nitroquinoline-2-carbonitrile to 6-Nitroquinoline-2-carboxylic acid
The nitrile group is then hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Procedure: 6-Nitroquinoline-2-carbonitrile is heated under reflux with an aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide). After the hydrolysis is complete, the solution is neutralized to precipitate the 6-nitroquinoline-2-carboxylic acid, which is then collected and purified.
-
Causality of Experimental Choices: Both acidic and basic hydrolysis are effective for converting nitriles to carboxylic acids. The choice may depend on the stability of the substrate to the reaction conditions.
Step 5: Reduction of 6-Nitroquinoline-2-carboxylic acid to this compound
This final step is identical to the final step in Route 1.
-
Procedure: The carboxylic acid is reduced using a strong reducing agent like LiAlH₄ in an anhydrous aprotic solvent.
Visualizing the Pathway
Caption: Synthetic pathway via the Skraup synthesis.
Comparative Analysis
| Parameter | Route 1: Doebner-von Miller Approach | Route 2: Skraup Synthesis & C2-Functionalization |
| Number of Steps | 3 | 5 |
| Overall Strategy | Convergent | Linear |
| Key Reactions | Doebner-von Miller, Oxidation, Reduction | Skraup Synthesis, N-Oxidation, Reissert-Henze, Hydrolysis, Reduction |
| Starting Materials | 4-Nitroaniline, Crotonaldehyde | 4-Nitroaniline, Glycerol, Cyanide source |
| Potential Challenges | Potentially lower yields in the Doebner-von Miller step due to polymerization.[3] | The Skraup synthesis can be hazardous and difficult to control.[10][12] Handling of toxic cyanide reagents in the Reissert-Henze reaction. |
| Advantages | Fewer steps, potentially more efficient overall. Avoids the use of highly toxic cyanide reagents. | Starts with a very common and well-established reaction for the quinoline core. |
| Disadvantages | The oxidation step may require careful optimization to avoid side reactions. | Longer synthetic sequence. The Skraup reaction can have moderate yields and be difficult to purify. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is arguably the more elegant and efficient approach due to its shorter sequence. The direct installation of the 2-methyl group via the Doebner-von Miller reaction, followed by well-established functional group transformations, makes it an attractive option for laboratory-scale synthesis.
Route 2 , while longer, relies on the classic Skraup synthesis for the core structure, which may be a familiar and readily scalable reaction in some contexts. However, the subsequent multi-step functionalization of the 2-position, including the use of toxic cyanide, adds complexity and potential safety concerns.
The choice between these routes will ultimately depend on the specific needs of the researcher, including available starting materials, scale of the synthesis, and tolerance for particular reaction conditions and reagents. For most applications, the Doebner-von Miller approach (Route 1) is likely to be the preferred method due to its conciseness and avoidance of highly hazardous reagents.
References
- 1. iipseries.org [iipseries.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doebner-Miller Reaction [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Skraup reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of (6-Nitroquinolin-2-yl)methanol and Structurally Related Compounds
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its versatile structure has been the foundation for a multitude of therapeutic agents, spanning a wide range of activities including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The electronic properties and the ability to engage in various intermolecular interactions make the quinoline scaffold a "privileged structure" in drug discovery. Modifications at different positions of the quinoline ring can dramatically influence the biological activity, leading to compounds with highly specific and potent effects.[4] This guide will provide a comparative analysis of the biological potential of a specific derivative, (6-Nitroquinolin-2-yl)methanol, by examining its structural components and comparing it to related compounds. While direct biological data for this compound is not extensively available in the public domain, a robust understanding of its potential activities can be extrapolated from the well-documented biological profiles of its structural analogs.
Dissecting the Molecule: Predicted Biological Impact of Key Functional Groups
The predicted biological activity of this compound is a composite of the contributions from its quinoline core, the 6-nitro substituent, and the 2-methanol group. Understanding the influence of each of these components is crucial for postulating its overall pharmacological profile.
The Quinoline Core: A Foundation for Diverse Bioactivity
As previously mentioned, the quinoline nucleus is a recurring motif in a vast array of biologically active compounds.[1] Its planar, aromatic nature allows for intercalation into DNA, a mechanism exploited by some anticancer agents.[5] Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, which is critical for the mechanism of action of many antimicrobial quinolines.[6]
The 6-Nitro Substituent: A Modulator of Potency and Mechanism
The introduction of a nitro group at the 6-position of the quinoline ring is expected to significantly impact its biological activity. The nitro group is a strong electron-withdrawing group, which can alter the electronic distribution of the entire ring system, thereby influencing its interaction with biological targets.
Recent research has highlighted the potential of 6-nitroquinazoline derivatives as potent anti-proliferative agents against various cancer cell lines.[7] Furthermore, a comparative study of nitroxoline (8-hydroxy-5-nitroquinoline) and its regioisomer, 8-hydroxy-6-nitroquinoline, revealed substantial differences in their biochemical characteristics, underscoring the critical role of the nitro group's position in determining biological activity.[8][9] While nitroxoline exhibits broad-spectrum antimicrobial and anticancer activities, its 6-nitro counterpart showed diminished or altered activities in several assays.[8][9][10] This suggests that the 6-nitro substitution in this compound may confer a distinct biological profile compared to other nitro-substituted quinolines. The anticancer activity of some nitroquinoline compounds is proposed to be mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS).[11]
The 2-Methanol Group: Influencing Solubility and Target Interaction
The presence of a methanol group at the 2-position of the quinoline ring introduces a hydrophilic and hydrogen-bonding capable moiety. This can significantly influence the compound's pharmacokinetic properties, such as solubility and membrane permeability. From a pharmacodynamic perspective, the hydroxyl group of the methanol substituent can act as a hydrogen bond donor or acceptor, potentially forming key interactions with amino acid residues in the active site of a target enzyme or receptor. While specific data on quinoline-2-methanol derivatives is less abundant, the introduction of hydroxyl groups is a common strategy in medicinal chemistry to enhance biological activity and modulate selectivity.
Comparative Analysis with Structurally Similar Compounds
To build a comprehensive picture of the potential biological activity of this compound, it is instructive to compare it with compounds that share key structural features.
| Compound | Key Structural Features | Known/Predicted Biological Activities |
| This compound | Quinoline core, 6-nitro group, 2-methanol group | Hypothesized: Anticancer, Antimicrobial. The combination of the 6-nitro group and the 2-methanol group may lead to a unique activity profile. |
| Nitroxoline (8-hydroxy-5-nitroquinoline) | Quinoline core, 5-nitro group, 8-hydroxy group | Established: Broad-spectrum antimicrobial, Anticancer.[8][10] Mechanism involves metal chelation and ROS generation.[10] |
| 8-Hydroxy-6-nitroquinoline | Quinoline core, 6-nitro group, 8-hydroxy group | Established: Substantially different and often diminished biological activity compared to nitroxoline.[8][9] |
| 7-Chloro-6-nitroquinoline derivatives | Quinoline core, 6-nitro group, 7-chloro group | Emerging: Promising anticancer agents, potentially acting through induction of apoptosis and oxidative stress.[11] |
| Quinoline-2-one derivatives | Quinolin-2-one core (some with 6-nitro substitution) | Established: Antibacterial against multidrug-resistant strains, anticancer, anti-inflammatory.[12][13] |
| Quinoline-2-methanol | Quinoline core, 2-methanol group | Limited Data: The unsubstituted parent compound's biological profile is not well-documented, but serves as a crucial baseline for understanding the effect of the 6-nitro group. |
Proposed Experimental Workflows for Biological Characterization
To empirically determine the biological activity of this compound and enable a direct comparison with its analogs, a series of well-defined experimental protocols are proposed.
Synthesis of this compound
A plausible synthetic route to this compound would likely involve the oxidation of 2-methyl-6-nitroquinoline.
Protocol 1: Synthesis of this compound
-
Starting Material: 2-methyl-6-nitroquinoline.
-
Oxidation: Dissolve 2-methyl-6-nitroquinoline in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent, such as selenium dioxide, in a stoichiometric amount.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove any solid byproducts.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Biological Activity Screening
A tiered approach to screening will efficiently evaluate the potential antimicrobial and anticancer activities.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Preparation of Compound Stock Solution: Dissolve this compound and comparator compounds (e.g., Nitroxoline, Ciprofloxacin) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: Anticancer Cell Viability Assay (MTT Assay)
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds (e.g., Doxorubicin, 7-chloro-6-nitroquinoline derivatives) for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: Predicted biological activities based on structural components.
Caption: Proposed experimental workflow for biological characterization.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently limited, a comprehensive analysis of its structural components and comparison with related compounds strongly suggests its potential as a bioactive molecule, particularly in the realms of anticancer and antimicrobial research. The presence of the 6-nitro group on the versatile quinoline scaffold is a key feature that warrants further investigation.
The proposed experimental workflows provide a clear path forward for the synthesis and systematic biological evaluation of this compound. Future studies should focus on elucidating its precise mechanism of action, identifying its molecular targets, and exploring its structure-activity relationship through the synthesis and testing of a focused library of analogs. Such research will be instrumental in determining the therapeutic potential of this compound and its derivatives.
References
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Annotated Review on Various Biological Activities of Quinoline Molecule | Semantic Scholar [semanticscholar.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Assessing the Novelty of (6-Nitroquinolin-2-yl)methanol Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the chemical and biological novelty of (6-Nitroquinolin-2-yl)methanol derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating approach to novelty assessment in drug discovery.
Introduction: The Quinoline Scaffold and the Imperative for Novelty
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold."[1][2] This is due to its presence in numerous natural products and synthetic compounds, which exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The core structure of this compound presents a unique starting point for derivatization, with the nitro group acting as a strong electron-withdrawing group and the methanol moiety offering a prime site for chemical modification.
However, in the crowded landscape of drug discovery, demonstrating true novelty is paramount. It is the bedrock of intellectual property and the key to developing next-generation therapeutics with improved efficacy, selectivity, or safety profiles. This guide establishes a systematic approach to evaluating the novelty of new this compound derivatives, integrating chemical synthesis, computational analysis, and rigorous biological evaluation.
Part I: Assessing Chemical Novelty
Chemical novelty is the foundational pillar of any new drug development program. It is not merely about creating a molecule that has never been synthesized before; it is about demonstrating a unique structural feature that can translate into a tangible biological advantage.
In Silico Scaffolding and Prior Art Analysis
Before any synthesis is attempted, a thorough search of chemical databases is non-negotiable. This crucial first step prevents the inadvertent re-synthesis of known compounds and provides a landscape of the existing chemical space.
Workflow for Prior Art Analysis:
-
Substructure Searching: Utilize platforms like SciFinder-n, Reaxys, and PubChem to search for the core this compound scaffold and its close analogs.
-
Reaction Searching: Investigate known synthetic routes to similar quinoline derivatives to identify established methods for functionalization.[4]
-
Patent Analysis: Scrutinize patent databases (e.g., Google Patents, USPTO) to identify protected chemical matter that may overlap with the proposed derivatives.
The goal is to confirm that the designed derivatives are structurally distinct from existing compounds. Minor modifications to a known scaffold may not be sufficient to confer novelty unless they lead to a surprising and unexpected biological effect.
Synthetic Accessibility and Route Design
A novel compound is only as valuable as its synthetic accessibility. The chosen synthetic route should be robust, scalable, and efficient. For the this compound core, derivatization can be strategically planned at several positions, with the 2-methanol group being a particularly attractive handle for introducing diversity via esterification, etherification, or replacement reactions.
Below is a representative protocol for the synthesis of an ester derivative, a common and effective method for creating a library of novel compounds from the parent alcohol.
Detailed Protocol: Synthesis of (6-Nitroquinolin-2-yl)methyl Acetate
This protocol describes a standard esterification reaction, a fundamental technique for derivatizing the parent alcohol.
Rationale: Acylation of the primary alcohol is a high-yielding and straightforward transformation that allows for the rapid introduction of various acyl groups, enabling a systematic exploration of structure-activity relationships (SAR). The use of an activating agent like EDC with DMAP as a catalyst is a standard procedure for mild and efficient ester formation.
Materials:
-
This compound
-
Acetic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add acetic acid (1.2 eq).
-
Reagent Addition: Add EDC (1.5 eq) and DMAP (0.1 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (6-Nitroquinolin-2-yl)methyl acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part II: Evaluating Biological Novelty and Performance
Demonstrating novel biological activity is the ultimate goal. This requires a systematic screening cascade to identify not only the potency of the new derivatives but also their mechanism of action and selectivity compared to existing compounds. Given the broad anticancer potential of quinolines, we will focus on an anticancer screening workflow.[5][6]
Experimental Workflow for Biological Screening
A tiered approach is essential for efficiently screening a library of new derivatives, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies for the most promising "hits."
Caption: A tiered workflow for the biological evaluation of novel derivatives.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation. It is a workhorse of in vitro screening.
Rationale: This initial screen is designed to quickly and cost-effectively identify compounds that possess cytotoxic or cytostatic effects against a cancer cell line. By measuring the reduction of MTT by mitochondrial dehydrogenases, we can quantify the number of viable cells, allowing for the calculation of an IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).
Materials:
-
Human cancer cell line (e.g., MCF-7, a breast cancer line)
-
Non-cancerous cell line (e.g., MCF-10A, for selectivity)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test derivatives and control compounds (e.g., Doxorubicin) in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Comparative Performance Analysis
The novelty of a compound's biological effect is best understood in context. A direct comparison against relevant benchmarks is essential. This includes the parent compound, other known derivatives, and established clinical drugs.
Table 1: Illustrative Comparative Data for Novel Derivatives
| Compound ID | Modification on 2-Methanol | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. MCF-10A (µM) | Selectivity Index (SI)¹ |
| Parent | -OH | 55.2 | > 100 | > 1.8 |
| Derivative A | -O-Acetyl | 8.3 | 45.1 | 5.4 |
| Derivative B | -O-Propionyl | 2.1 | 48.5 | 23.1 |
| Derivative C | -O-Benzoyl | 15.6 | 33.2 | 2.1 |
| Doxorubicin | Reference Drug | 0.9 | 5.8 | 6.4 |
| Known Analog ² | Literature Compound | 12.5 | 20.1 | 1.6 |
¹ Selectivity Index (SI) = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancer cells). A higher SI is desirable. ² Data sourced from relevant literature for a structurally similar quinoline derivative.[2]
Interpretation of Results: In this hypothetical dataset, Derivative B emerges as a compound of significant interest. While not as potent as the reference drug Doxorubicin, its substantially higher Selectivity Index (23.1 vs. 6.4) suggests a much better therapeutic window, indicating it is significantly more toxic to cancer cells than to normal cells. This represents a novel and highly desirable biological profile, warranting further investigation into its mechanism of action.
Part III: Integrated Novelty Assessment
The final step is to synthesize all the collected data—chemical, synthetic, and biological—into a cohesive argument for novelty.
References
- 1. benchchem.com [benchchem.com]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. jptcp.com [jptcp.com]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Synthesis of (6-Nitroquinolin-2-yl)methanol: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. (6-Nitroquinolin-2-yl)methanol is a valuable building block in medicinal chemistry, and its synthetic accessibility directly impacts the pace and cost of research and development. This guide provides an in-depth, objective comparison of two plausible synthetic pathways to this important compound, offering a cost-benefit analysis supported by available data to aid in strategic decision-making in the laboratory.
This guide eschews a rigid template in favor of a structure that logically presents the critical factors for consideration: the underlying chemical strategy, the practical execution of the synthesis, and a direct comparison of the economics and efficiency of each approach.
Introduction to this compound and its Synthetic Challenges
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of both a nitro group and a primary alcohol on the quinoline scaffold provides two distinct points for chemical modification, making it a versatile precursor for drug discovery programs. However, the synthesis of this molecule is not without its challenges. The primary difficulty lies in the selective functionalization of the quinoline ring system while preserving the integrity of the existing functional groups. This guide will explore two logical and distinct synthetic strategies to navigate these challenges.
Pathway 1: Oxidation of 2-Methyl-6-nitroquinoline
This approach begins with the commercially available 2-methyl-6-nitroquinoline and introduces the desired hydroxyl group through oxidation of the methyl group.
Chemical Principle and Strategy
The oxidation of a methyl group attached to an aromatic ring to a primary alcohol is a common transformation in organic synthesis. For heteroaromatic systems like quinoline, reagents such as selenium dioxide (SeO₂) are often employed. The reaction proceeds via an electrophilic attack of SeO₂ on the enol form of the methylquinoline, followed by a series of steps to yield the corresponding aldehyde, which can then be reduced in situ or in a separate step to the alcohol. A key challenge in this pathway is controlling the extent of oxidation, as over-oxidation to the corresponding carboxylic acid is a common side reaction.
Experimental Protocol: Oxidation with Selenium Dioxide
Materials:
-
2-Methyl-6-nitroquinoline
-
Selenium dioxide (SeO₂)
-
Dioxane (or another suitable high-boiling solvent)
-
Sodium borohydride (NaBH₄) (for in-situ or subsequent reduction of the aldehyde)
-
Methanol (as a solvent for NaBH₄)
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-6-nitroquinoline (1 equivalent) in dioxane.
-
Add selenium dioxide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Option A (in-situ reduction): Carefully add a solution of sodium borohydride (1.5 equivalents) in methanol to the reaction mixture. Stir until the reduction of the intermediate aldehyde is complete (monitor by TLC).
-
Option B (separate reduction): After cooling, filter the reaction mixture to remove selenium residues. Evaporate the solvent and dissolve the crude product in methanol. Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Pathway 1
A Senior Application Scientist's Guide to Amide Bond Formation: A Head-to-Head Comparison of Modern Coupling Reagents
For researchers, scientists, and drug development professionals, the efficient and reliable formation of amide bonds is a cornerstone of synthetic chemistry, pivotal in everything from peptide synthesis to the construction of complex pharmaceuticals. The choice of coupling reagent is a critical parameter that dictates reaction efficiency, yield, racemization risk, and overall cost. While a vast array of reagents are available, this guide provides a detailed, experience-driven comparison of the most prevalent and effective classes of coupling reagents, offering insights into their mechanisms, advantages, and practical applications.
This guide was initially intended to include a direct comparison with (6-Nitroquinolin-2-yl)methanol. However, a thorough review of the scientific literature and chemical databases indicates that this compound is categorized as a synthetic intermediate or building block, rather than a reagent for amide bond formation. Its structure, possessing a primary alcohol and a nitro-activated quinoline ring, lends itself to further chemical modification but not to the direct activation of carboxylic acids for amidation under standard protocols. Therefore, this guide will focus on well-established and experimentally validated alternatives that are routinely employed in the field.
The Chemical Challenge: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, requiring harsh conditions that are incompatible with sensitive molecules.[1] Coupling reagents overcome this hurdle by activating the carboxylic acid, converting the hydroxyl group into a better leaving group and making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[1][2] The ideal coupling reagent should offer rapid reaction kinetics, high yields, minimal side reactions (especially racemization of chiral centers), and generate byproducts that are easily removed.[3]
Classes of Coupling Reagents: A Mechanistic Overview
Modern coupling reagents can be broadly categorized into three main families: carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimide Reagents
Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are some of the earliest and most cost-effective coupling reagents.[1][4] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate can then react directly with an amine to form the amide bond. However, this intermediate is also prone to rearrangement and other side reactions. To improve efficiency and suppress racemization, carbodiimides are almost always used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[3][5] These additives trap the O-acylisourea intermediate to form a more stable active ester, which then cleanly reacts with the amine.[1]
Figure 1: Carbodiimide coupling mechanism with an additive.
Phosphonium Salt Reagents
Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents.[6][7] They react with the carboxylate of the acid (in the presence of a base) to form a benzotriazolyl active ester, which then reacts with the amine.[7]
A significant consideration with this class is the nature of the byproducts. The use of the original BOP reagent results in the formation of hexamethylphosphoramide (HMPA), a known carcinogen.[6][8] This severe safety concern led to the development of safer alternatives like PyBOP, which generates a significantly less toxic tris(pyrrolidino)phosphine oxide byproduct.[7][8]
Figure 2: General mechanism for phosphonium salt reagents.
Uronium/Aminium Salt Reagents
Uronium and aminium salts, such as HBTU, HATU, and HCTU, are among the most popular and effective coupling reagents, particularly in solid-phase peptide synthesis.[4][5] They react rapidly with carboxylic acids in the presence of a non-nucleophilic base (like DIPEA) to form an active ester intermediate, which then smoothly converts to the desired amide upon reaction with an amine.[2] HATU, which is based on the additive HOAt, is often more reactive than its HOBt-based counterparts like HBTU, especially for sterically hindered amino acids.[5][9] More recent developments include COMU, which incorporates Oxyma as the activating agent, offering a non-explosive and highly efficient alternative.[5]
Figure 3: General mechanism for uronium/aminium salt reagents.
Head-to-Head Performance Comparison
The choice of coupling reagent often depends on the specific application, considering factors like substrate steric hindrance, racemization propensity, cost, and scale. The following table summarizes the performance characteristics of key reagents.
| Reagent Class | Example Reagent | Typical Yield | Racemization Risk | Key Advantages | Key Disadvantages | Relative Cost |
| Carbodiimides | DCC, EDC | Good to Excellent | Moderate (reduced with additives) | Low cost, simple byproducts (for EDC)[2] | DCC byproduct (DCU) is poorly soluble[4]; potential for side reactions without additives. | Low |
| Phosphonium Salts | PyBOP | Excellent | Low | High efficiency, especially for difficult couplings[7]; safer than BOP. | Higher cost than carbodiimides; byproducts can complicate purification. | High |
| Phosphonium Salts | BOP | Excellent | Low | Highly effective and well-established. | Generates carcinogenic HMPA byproduct [6][8] | Moderate |
| Uronium/Aminium Salts | HBTU | Excellent | Low | Fast reaction rates, high yields, byproducts are generally soluble.[5] | Based on potentially explosive HOBt; can cause guanidinylation of primary amines.[1] | Moderate |
| Uronium/Aminium Salts | HATU | Excellent | Very Low | Superior for sterically hindered couplings[9]; lower racemization than HBTU. | Higher cost; based on potentially explosive HOAt.[5] | High |
| Uronium/Aminium Salts | COMU | Excellent | Very Low | High reactivity comparable to HATU; non-explosive Oxyma-based; good solubility.[5] | Relatively newer, may be more expensive. | High |
Experimental Protocols
To provide a practical context, here are representative protocols for amide bond formation using two different classes of reagents.
Protocol 1: EDC/HOBt Coupling in Solution Phase
This protocol is a workhorse for general amide synthesis due to its cost-effectiveness and the water-soluble nature of the EDC byproduct, which simplifies purification.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
Procedure:
-
Dissolve the carboxylic acid and HOBt in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl to the solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture, followed by the dropwise addition of DIPEA.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: HATU Coupling for Solid-Phase Peptide Synthesis (SPPS)
HATU is a preferred reagent for SPPS, especially for difficult sequences, due to its high efficiency and low racemization.[5][9]
Materials:
-
Resin-bound peptide with a free N-terminal amine (1.0 eq)
-
Fmoc-protected amino acid (3.0 eq)
-
HATU (2.9 eq)
-
DIPEA (6.0 eq)
-
DMF
Procedure:
-
Swell the resin in DMF for 30 minutes.
-
In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.
-
Add DIPEA to the amino acid/HATU solution and allow it to activate for 1-2 minutes.
-
Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (disappearance of the primary amine).
-
Drain the reaction solution and wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Proceed to the next deprotection and coupling cycle.
Figure 4: Typical workflow for HATU-mediated solid-phase peptide synthesis.
Conclusion and Future Outlook
The field of amide bond formation continues to evolve, driven by the need for safer, more efficient, and sustainable methods. While classic reagents like DCC and HBTU remain valuable, the trend is moving towards reagents like PyBOP and COMU that offer enhanced safety profiles without compromising performance.[5][7] The choice of reagent is not a one-size-fits-all decision. A thorough understanding of the mechanistic nuances, advantages, and limitations of each class, as presented in this guide, empowers researchers to make informed decisions, troubleshoot effectively, and ultimately achieve their synthetic goals with greater success.
References
- 1. สารกลางเภสัชกรรม - ส่วนประกอบการสังเคราะห์อินทรีย์ (2668) [myskinrecipes.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. brieflands.com [brieflands.com]
A Researcher's Guide to Validating the Mechanism of Action for (6-Nitroquinolin-2-yl)methanol Derivatives as Novel Anticancer Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MOA) for a promising class of compounds: (6-Nitroquinolin-2-yl)methanol derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved anticancer drugs.[1][2][3] These compounds are known to exert their effects through diverse mechanisms, including kinase inhibition, DNA intercalation, and induction of apoptosis.[1][4][5]
Given the structural features of this compound and the established activities of related quinoline derivatives, we will proceed with the guiding hypothesis that these novel derivatives function as inhibitors of a critical oncogenic signaling pathway, such as the Epidermal Growth Factor Receptor (EGFR) pathway. This guide will outline a logical, multi-phased experimental workflow to rigorously test this hypothesis, from initial cellular characterization to direct target engagement.
Phase 1: Initial Cellular Characterization - Assessing Antiproliferative Activity
The foundational step in validating any potential anticancer agent is to confirm its cytotoxic or cytostatic effects on cancer cells. This initial screening provides the basis for all subsequent mechanistic studies. A robust and quantitative method for this is the MTT or CellTiter-Glo® assay, which measures cell viability.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., A549 - lung carcinoma, which is known for EGFR expression) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and a known EGFR inhibitor (e.g., Gefitinib) as a positive control. Treat the cells with a range of concentrations for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. ijrpr.com [ijrpr.com]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling (6-Nitroquinolin-2-yl)methanol
As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling (6-Nitroquinolin-2-yl)methanol (CAS No. 889944-45-0). The information herein is designed to empower researchers, scientists, and drug development professionals to work safely by understanding the causality behind each procedural step. Given the absence of a comprehensive, published safety profile for this specific molecule, our recommendations are grounded in a conservative risk assessment based on its structural class: quinoline derivatives and aromatic nitro-compounds.
Hazard Assessment and Risk Profile
This compound belongs to two chemical classes with well-documented hazards. The quinoline core is associated with potential carcinogenicity and organ toxicity, while the aromatic nitro-group often confers toxic properties, including rapid absorption through the skin and the potential to induce methemoglobinemia.[1][2][3] Therefore, we must assume this compound presents significant health risks until proven otherwise.
A critical analysis of structurally analogous compounds, such as 6-Nitroquinoline, reveals hazards including being harmful if swallowed, harmful in contact with skin, harmful if inhaled, and being a suspected carcinogen.[3] The parent quinoline structure is also a suspected mutagen and known irritant.[2][4] Consequently, a robust and multi-layered approach to exposure prevention is mandatory.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 889944-45-0 | [5][6] |
| Molecular Formula | C₁₀H₈N₂O₃ | [5][6] |
| Molecular Weight | 204.18 g/mol | [5][6] |
| Storage | Sealed in dry, Room Temperature | [5][6] |
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its effectiveness depends entirely on the successful implementation of higher-level controls.
-
Engineering Controls (Most Effective): The primary method for containment must be a certified chemical fume hood. All manipulations of solid this compound or its solutions must occur within the fume hood to control airborne powders and vapors.[7][8] Ensure an ANSI-compliant safety shower and eyewash station are located within a 10-second travel distance.[9][10]
-
Administrative Controls: Never work alone when handling this compound. All procedures must be documented in a formal Standard Operating Procedure (SOP) specific to your laboratory's processes. Designate a specific area within the fume hood for this work to prevent cross-contamination.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE is not a checklist; it is a system designed to provide comprehensive protection based on the inferred risk profile.
-
Eye and Face Protection: Standard safety glasses are insufficient. Due to the risk of severe eye damage from related compounds and the potential for splashes or airborne powder, both chemical splash goggles and a full-face shield are required.[11][12] The face shield protects the goggles and the rest of the face from contamination.
-
Skin and Body Protection:
-
Gloves: Aromatic nitro-compounds are known for their ability to be absorbed through the skin.[1] Therefore, a single pair of gloves is not adequate. Double-gloving with nitrile gloves (minimum 4-5 mil thickness) is mandatory. This practice provides a backup barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect gloves for any signs of degradation or puncture before and during use.
-
Lab Coat/Gown: A clean, 100% cotton lab coat with tight-fitting cuffs is the minimum requirement. For procedures involving larger quantities (>1 gram) or a significant risk of splashing, a chemically resistant apron must be worn over the lab coat.[13]
-
-
Respiratory Protection: All work should be performed within a fume hood, which serves as the primary respiratory control. If, under exceptional and fully risk-assessed circumstances, work must be conducted outside a hood, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is required.[9][12] Fit-testing and proper training are essential for respirator use.
Procedural Guidance for Safe Handling
Adherence to a strict, logical workflow is critical for preventing exposure and contamination.
Caption: PPE Donning Sequence.
Protocol: Weighing and Preparing a Solution of this compound
-
Preparation: In your designated fume hood, lay down a fresh sheet of absorbent bench paper. Assemble all necessary equipment: spatula, anti-static weigh boat, beaker, stir bar, wash bottle with solvent, and waste container.
-
Don PPE: Follow the PPE Donning Sequence diagram precisely.
-
Weighing: Retrieve the stock container. Open it slowly inside the hood. Use a clean spatula to carefully transfer the approximate amount of solid to the weigh boat. Do not tap the container. Close the stock container immediately.
-
Dissolving: Place the weigh boat into the beaker. Use the wash bottle to rinse the weigh boat with the desired solvent, ensuring all solid is transferred into the beaker. Add the remaining solvent and the stir bar. Place on a stir plate.
-
Initial Decontamination: While the solution is mixing, decontaminate the spatula with a solvent-moistened wipe. Place the wipe and the used weigh boat into the designated solid hazardous waste container.
-
Task Completion: Once the task is complete, ensure all containers are sealed and the work area is clean.
-
Doff PPE: Follow the Doffing Sequence diagram to remove PPE, avoiding self-contamination.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[11][14]
Caption: PPE Doffing Sequence.
Emergency Response and Decontamination
Immediate and correct action is vital in an emergency.
Table 2: Emergency Exposure Protocols
| Exposure Type | Immediate Action |
| Skin Contact | Immediately move to the safety shower.[10] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11][12] |
| Eye Contact | Immediately move to the eyewash station.[10] Hold eyelids open and flush with water for at least 15 minutes. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[11] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet or chemical information to the responders.[11][12] |
Spill Management
Caption: Spill Response Flowchart.
Waste Disposal
All materials that have come into contact with this compound must be considered hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, wipes, weigh boats, and unused solid compound.
-
Liquid Waste: Unused solutions and solvent rinses. Do not mix incompatible waste streams.
-
-
Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[11][12] Do not pour any solution down the drain. Contaminated PPE must be placed in the solid waste stream, not the regular trash.
References
- 1. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemos.de [chemos.de]
- 5. lookchem.com [lookchem.com]
- 6. 889944-45-0|this compound|BLD Pharm [bldpharm.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. actylislab.com [actylislab.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. aksci.com [aksci.com]
- 12. benchchem.com [benchchem.com]
- 13. methanex.com [methanex.com]
- 14. methanex.com [methanex.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
